Lipid 50
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C56H98N2O8 |
|---|---|
Poids moléculaire |
927.4 g/mol |
Nom IUPAC |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[4-(2-pyrrolidin-1-ylethylcarbamoyloxy)decanoyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C56H98N2O8/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-33-36-41-53(59)63-49-52(50-64-54(60)42-37-34-32-30-28-26-24-22-20-18-16-14-11-8-5-2)65-55(61)44-43-51(40-35-12-9-6-3)66-56(62)57-45-48-58-46-38-39-47-58/h15-18,21-24,51-52H,4-14,19-20,25-50H2,1-3H3,(H,57,62)/b17-15-,18-16-,23-21-,24-22- |
Clé InChI |
BPDCHQSNIIWWAO-MLLZQYMOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Lipid 50 mechanism of action in vitro
An In-depth Technical Guide to the In Vitro Mechanism of Action of Ionizable Lipids in Nanoparticle Formulations
Introduction
The term "Lipid 50" in contemporary literature and commercial contexts typically refers to an ionizable lipid, a critical component in the formulation of Lipid Nanoparticles (LNPs).[1][2][3] These LNPs have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). The "mechanism of action" of this compound is not that of a traditional pharmacological agent that binds to a specific cellular receptor to elicit a direct biological response. Instead, its function is integral to the structure and delivery mechanism of the LNP carrier itself. This guide elucidates the in vitro mechanism of action by which ionizable lipids like this compound facilitate the delivery of genetic material into target cells.
The functionality of these ionizable lipids is most prominently featured in LNP formulations, which often follow a standardized molar ratio of components. A widely cited formulation ratio is 50:10:38.5:1.5 , representing the molar percentages of the ionizable cationic lipid, a neutral "helper" lipid (like DSPC), cholesterol, and a PEGylated lipid, respectively.[4][5][6][7][8] In this context, the "50" denotes the molar quantity, which aligns with the common naming convention for specific ionizable lipids like "this compound."
Core Mechanism: The LNP Delivery Pathway
The primary role of an ionizable lipid is to effectively encapsulate a nucleic acid payload and facilitate its release into the cytoplasm of a target cell. This process can be broken down into several key stages, each critically dependent on the unique pH-sensitive properties of the ionizable lipid.
-
LNP Formulation and Payload Encapsulation: At a low pH (typically ~4.0) during the formulation process, the amine groups of the ionizable lipid become protonated, resulting in a positive charge.[9] This positive charge enables the lipid to electrostatically interact with the negatively charged phosphate (B84403) backbone of the nucleic acid payload (mRNA, siRNA), leading to the formation of a condensed core. This complex is then encapsulated within a lipid shell composed of the other LNP components.
-
Extracellular Stability at Physiological pH: Once formulated and introduced into a physiological environment (pH ~7.4), the ionizable lipid is deprotonated and becomes largely neutral. This neutrality is crucial as it minimizes non-specific interactions with the negatively charged membranes of blood cells and other tissues, enhancing the biocompatibility and stability of the LNP in circulation.[9]
-
Cellular Uptake via Endocytosis: LNPs are typically taken up by target cells through a process called endocytosis, where the cell membrane engulfs the nanoparticle to form an internal vesicle known as an endosome.
-
Endosomal Escape (The Key Step): Inside the endosome, the internal environment becomes progressively more acidic (pH dropping to 5.0-6.5). This acidic environment is the trigger for the ionizable lipid's primary function. The lipid's amine groups again become protonated, imparting a net positive charge to the LNP. This charge facilitates the disruption of the endosomal membrane, potentially through interactions with anionic lipids within the endosomal membrane, leading to the formation of non-bilayer structures that promote membrane fusion or pore formation.[10] This critical step allows the nucleic acid payload to be released from the endosome into the cell's cytoplasm, avoiding degradation by lysosomes.
-
Payload Action: Once in the cytoplasm, the mRNA can be translated by ribosomes to produce a target protein, or siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Quantitative Data and LNP Characterization
The in vitro performance of LNP formulations containing ionizable lipids is assessed through various quantitative measures. These parameters are crucial for optimizing delivery efficiency and ensuring consistency.
| Parameter | Typical Value | Significance |
| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm | Influences cellular uptake efficiency and biodistribution. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity of the nanoparticles. Lower values indicate a more uniform population. |
| Zeta Potential | Near-neutral at pH 7.4 | Indicates surface charge. A near-neutral charge at physiological pH is desirable to reduce non-specific binding and improve stability. |
| Encapsulation Efficiency | > 90% | The percentage of the nucleic acid payload successfully encapsulated within the LNPs. |
| In Vitro Transfection Efficiency | Varies (cell-type dependent) | Measured by the expression of a reporter protein (e.g., luciferase, GFP) from a delivered mRNA. Demonstrates successful end-to-end delivery.[4][5] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This is a standard and reproducible method for LNP production.
-
Protocol:
-
Prepare a lipid mixture in ethanol (B145695). For a 50:10:38.5:1.5 formulation, dissolve the ionizable lipid (e.g., this compound), DSPC, cholesterol, and PEG-lipid in ethanol at the specified molar ratios.
-
Dissolve the nucleic acid payload (e.g., mRNA) in a low pH aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[5][8]
-
Use a microfluidic mixing device (e.g., a herringbone-style mixer) to combine the ethanol-lipid stream and the aqueous-nucleic acid stream at a controlled flow rate (e.g., 12 mL/min).[5] The rapid mixing triggers the self-assembly of the LNPs.
-
Dialyze the resulting LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
-
Characterize the formulation for particle size, PDI, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen).
-
In Vitro Transfection Efficiency Assay
This experiment assesses the ability of the LNP formulation to deliver its payload functionally into cells.
-
Protocol:
-
Culture a relevant cell line (e.g., HeLa, C2C12 muscle cells) in a multi-well plate until they reach appropriate confluency.[4][5]
-
Dilute the LNP-mRNA (encoding a reporter like firefly luciferase) formulation in cell culture medium to achieve a desired final mRNA concentration (e.g., 10-100 ng/well).[5]
-
Remove the existing medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C.[4][5]
-
Lyse the cells and measure the reporter protein activity using a suitable assay kit (e.g., a luciferase assay system that measures luminescence).
-
Normalize the results to total protein content in the cell lysate to account for differences in cell number.
-
Visualizations: Pathways and Workflows
LNP Delivery Signaling Pathway
Caption: The cellular uptake and endosomal escape pathway for an LNP.
Experimental Workflow for In Vitro Testing
Caption: Workflow for LNP formulation and subsequent in vitro functional testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. liposomes.ca [liposomes.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ionizable Lipid, SM-102, ALC-0315 | BroadPharm [broadpharm.com]
- 10. Lipid nanoparticle mRNA systems containing high levels of sphingomyelin engender higher protein expression in hepatic and extra-hepatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
discovery and synthesis of Lipid 50
An in-depth technical guide on the discovery and synthesis of advanced ionizable lipids for mRNA delivery, using the well-characterized lipid SM-102 as a representative example.
Introduction
The development of potent and safe delivery vehicles is paramount for the success of genetic medicines, including mRNA vaccines and therapeutics. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), which are the leading platform for systemic mRNA delivery. These lipids are engineered to be cationic at a low pH, facilitating the encapsulation of negatively charged mRNA during formulation, and neutral at physiological pH, which reduces toxicity and improves stability in circulation. Upon endosomal uptake by cells, the acidic environment of the endosome protonates the ionizable lipid, promoting the release of the mRNA payload into the cytoplasm.
This technical guide details the discovery and synthesis of advanced ionizable lipids, using SM-102 as a case study. SM-102 is a highly effective ionizable lipid utilized in the Moderna COVID-19 vaccine (mRNA-1273), and its development represents a significant advancement in the field. While the specific designation "Lipid 50" does not correspond to a known molecule in public scientific literature, the principles and methodologies described herein for SM-102 are representative of the core processes involved in the discovery and synthesis of novel lipids for nucleic acid delivery.
Discovery Workflow: High-Throughput Screening
The discovery of novel ionizable lipids like SM-102 typically involves the synthesis and screening of a large library of lipid candidates. The goal is to identify lipids that can efficiently encapsulate mRNA and mediate high levels of protein expression in vivo, while maintaining a favorable safety profile. The screening process is a multi-stage funnel designed to progressively narrow down the candidates.
Caption: High-throughput screening workflow for the discovery of novel ionizable lipids.
Quantitative Data Summary
The effectiveness of an ionizable lipid is determined by several key biophysical and performance parameters. The table below summarizes critical data for SM-102, representing the type of quantitative information sought during the discovery and characterization process.
| Parameter | Value | Significance |
| pKa | 6.7 | Ensures efficient mRNA encapsulation at low pH and a neutral surface at physiological pH, crucial for in vivo efficacy and safety. |
| Encapsulation Efficiency | > 90% | High encapsulation protects mRNA from degradation and ensures an effective dose is delivered. |
| LNP Particle Size | 80 - 100 nm | Optimal size for cellular uptake and avoiding rapid clearance from circulation. |
| Polydispersity Index (PDI) | < 0.1 | Indicates a monodisperse and homogenous particle population, which is important for consistent performance and regulatory approval. |
| In Vivo Potency (mouse) | High luciferase expression at low doses | Demonstrates efficient delivery and release of the mRNA payload in a living organism. |
Synthesis of SM-102
The chemical synthesis of SM-102 is a multi-step process that can be achieved through various routes. A common and efficient method involves a key Michael addition reaction. This approach allows for the modular assembly of the lipid's core components: the amine headgroup, the biodegradable ester-containing linkers, and the hydrophobic lipid tails.
Caption: Multi-step synthesis pathway for the ionizable lipid SM-102.
Experimental Protocols
The following are representative protocols for the synthesis of SM-102 and the subsequent formulation of mRNA-containing lipid nanoparticles.
Protocol 1: Synthesis of SM-102
Step 1: Synthesis of Heptan-2-yl acrylate (Intermediate)
-
To a solution of heptan-2-ol (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) (DCM) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield heptan-2-yl acrylate.
Step 2: Michael Addition to form SM-102
-
In a reaction vessel, dissolve heptan-2-yl acrylate (2.0 eq) and 1-octylnonan-1-amine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Heat the mixture to 60-80 °C and stir for 24-48 hours.
-
Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude SM-102 product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes.
-
Combine the pure fractions and evaporate the solvent to obtain SM-102 as a colorless or pale yellow oil.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Formulation of SM-102 LNPs
-
Preparation of Lipid Stock Solution: Prepare a stock solution of lipids in ethanol (B145695). A typical molar ratio would be 50% ionizable lipid (SM-102), 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid.
-
Preparation of mRNA Aqueous Solution: Dilute the mRNA payload to the desired concentration in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
LNP Formulation: Utilize a microfluidic mixing device (e.g., a NanoAssemblr). Pump the lipid-ethanol solution through one inlet and the mRNA-aqueous solution through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing in the microfluidic cartridge causes the lipids to precipitate and self-assemble with the mRNA into LNPs.
-
Dialysis and Concentration: Collect the LNP solution and dialyze against phosphate-buffered saline (PBS, pH 7.4) overnight to remove the ethanol and raise the pH.
-
Sterile Filtration: Concentrate the LNP solution if necessary using a centrifugal filter device and then sterilize by passing it through a 0.22 µm filter.
-
Characterization: Analyze the final LNP formulation for particle size and polydispersity using dynamic light scattering (DLS), and determine the mRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen assay).
Conclusion
The discovery and development of ionizable lipids like SM-102 have been instrumental in the clinical success of mRNA-based medicines. The process relies on a systematic, high-throughput approach to identify lead candidates, followed by a robust and scalable chemical synthesis. The methodologies outlined in this guide, from the initial screening workflow to detailed synthesis and formulation protocols, represent the core technical framework for advancing the next generation of lipid-based nucleic acid delivery systems. Continued innovation in lipid design and synthesis will be crucial for expanding the therapeutic applications of mRNA and other genetic drugs.
The Pivotal Role of 50 mol% Ionizable Lipid Formulations in Novel Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies, has been largely enabled by the development of sophisticated delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform, offering a safe and effective means of encapsulating and delivering delicate genetic payloads to their target cells. A cornerstone of modern LNP design is the incorporation of a significant molar fraction of an ionizable cationic lipid, typically around 50 mol%. This high concentration is critical for efficient nucleic acid encapsulation and, most importantly, for facilitating the endosomal escape of the payload, a key bottleneck in intracellular drug delivery.
This technical guide provides an in-depth exploration of LNP formulations characterized by a 50 mol% ionizable lipid composition. We will delve into the quantitative physicochemical properties of these nanoparticles, provide detailed experimental protocols for their formulation and characterization, and visualize the key mechanistic pathways that underpin their therapeutic efficacy.
Physicochemical Properties of 50 mol% Ionizable Lipid LNP Formulations
The precise physicochemical characteristics of LNPs are critical determinants of their stability, in vivo behavior, and transfection efficiency. The table below summarizes typical quantitative data for LNPs formulated with a 50 mol% molar ratio of different commonly used ionizable lipids. The standard lipid composition often follows the molar ratio of Ionizable Lipid : Helper Lipid (e.g., DSPC or DOPE) : Cholesterol : PEG-Lipid at 50:10:38.5:1.5 .[1][2][3]
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| DLin-MC3-DMA | 80 - 120 | < 0.2 | Neutral to slightly negative | > 90 | [3][4][5] |
| SM-102 | 80 - 100 | < 0.2 | Near-neutral | > 95 | [6][7] |
| ALC-0315 | ~80 | < 0.1 | Slightly negative | > 90 | [7][8] |
| DODAP | ~25 - 100 | ~0.15 - 0.2 | - | ~90 | [9] |
Note: The specific values can vary depending on the exact formulation parameters, such as the nature of the helper and PEG lipids, the nucleic acid payload, and the manufacturing process.
Experimental Protocols
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a highly reproducible and scalable method for the production of LNPs with uniform size and high encapsulation efficiency.[4][9][10]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
Nucleic acid (e.g., mRNA)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (50:10:38.5:1.5). The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.
-
Preparation of Nucleic Acid Solution: Dissolve the nucleic acid in the low pH buffer. The acidic pH ensures that the ionizable lipid will be protonated and positively charged, facilitating electrostatic interaction with the negatively charged nucleic acid.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. The lipid-ethanol solution and the aqueous nucleic acid solution are loaded into separate syringes.
-
Mixing and Nanoparticle Formation: The two solutions are pumped through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing of the two phases leads to a change in solvent polarity, triggering the self-assembly of the lipids and the encapsulation of the nucleic acid into LNPs.
-
Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) overnight to remove the ethanol and raise the pH. This neutralization of the ionizable lipid is crucial for the stability and biocompatibility of the LNPs.
-
Concentration and Sterilization: The dialyzed LNP solution can be concentrated using centrifugal filtration devices and sterilized by passing through a 0.22 µm filter.
LNP Characterization
2.2.1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[11][12][13]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The instrument's software will perform the measurement and data analysis.
-
Data Analysis: The Z-average diameter represents the intensity-weighted mean hydrodynamic size of the particle population, while the PDI is a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[6]
2.2.2. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
ELS measures the electrophoretic mobility of particles in a solution, which is then used to calculate the zeta potential, a measure of the surface charge.[11][12][14]
Procedure:
-
Sample Preparation: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl or diluted PBS) to ensure sufficient particle mobility.
-
Instrument Setup: Use a dedicated folded capillary cell for the measurement.
-
Measurement: An electric field is applied across the sample, and the velocity of the migrating particles is measured by detecting the Doppler shift of the scattered laser light.
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For LNPs at physiological pH, a near-neutral zeta potential is expected.
Mechanistic Pathways
Cellular Uptake of Lipid Nanoparticles
The primary mechanism for the cellular entry of LNPs is endocytosis.[15][16] The specific endocytic pathway can vary depending on the cell type and the surface properties of the LNP.
Caption: Cellular uptake of LNPs primarily occurs through endocytosis.
Endosomal Escape Mechanism
The acidic environment of the endosome is the trigger for the key function of the ionizable lipid: facilitating the release of the LNP's cargo into the cytoplasm.[][18][19]
Caption: The "proton sponge" effect and lipid phase transition lead to endosomal escape.
Experimental Workflow for LNP Formulation and Characterization
The following diagram illustrates the logical flow of the experimental procedures described in this guide.
References
- 1. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles | Anticancer Research [ar.iiarjournals.org]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 13. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 14. news-medical.net [news-medical.net]
- 15. liposomes.ca [liposomes.ca]
- 16. m.youtube.com [m.youtube.com]
- 18. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Biological Landscape: An In-depth Technical Guide to the Biocompatibility of Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The successful translation of nanomedicines from the laboratory to clinical applications hinges on a thorough understanding of their interaction with biological systems. Among the various nanocarriers, solid lipid nanoparticles (SLNs) have garnered significant attention due to their biocompatibility, biodegradability, and capacity to encapsulate a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the biocompatibility of SLNs, with a focus on formulations containing a high lipid content. While the term "Lipid 50" is not a standardized descriptor, this guide will address the core principles of biocompatibility relevant to SLNs, particularly those with a significant lipid component, often referred to generally in the literature.
In Vitro Biocompatibility Assessment
The initial evaluation of SLN biocompatibility is typically conducted using in vitro cell-based assays. These assays provide crucial information on the potential for cytotoxicity, or the ability of the nanoparticles to induce cell death or damage.
Cytotoxicity Profile
A primary concern for any nanoparticle formulation is its potential to induce cellular toxicity. Various assays are employed to quantify the impact of SLNs on cell viability and metabolic activity. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key parameters used to express the cytotoxic potential of a substance.
| Cell Line | Assay | Nanoparticle Formulation | Key Findings |
| Human Alveolar Epithelial Cells (A549) | MTT Assay | SLN50 (50% phospholipids) | EC50: 1520 µg/mL |
| Human Alveolar Epithelial Cells (A549) | LDH Assay | SLN50 (50% phospholipids) | EC50: 1253 µg/mL |
| Murine Precision-Cut Lung Slices (PCLS) | Calcein AM/Ethidium Homodimer-1 Staining | SLN50 (50% phospholipids) | Cytotoxic at 1500 µg/mL |
| Vero (fibroblast) and MDCK (fibroblast) | Multiple viability assays | Various SLN formulations | F5 formulation containing SDS showed IC50 of ~250 µg/mL, while F4 had an IC50 of ~700 µg/mL in Vero cells. |
Note: The data presented is a summary of findings from various studies and the specific composition of "SLN50" and other formulations can vary between studies. Direct comparison of absolute values should be done with caution.
Experimental Protocols: In Vitro Cytotoxicity Assays
A standardized approach to assessing cytotoxicity is crucial for the reliable evaluation of SLN biocompatibility. The International Organization for Standardization (ISO) provides guidelines for the biological evaluation of medical devices, including in vitro cytotoxicity testing (ISO 10993-5).
1.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
1.2.2. Lactate Dehydrogenase (LDH) Assay
LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this enzyme in the supernatant, which is indicative of cytotoxicity.
Below is a generalized workflow for performing in vitro cytotoxicity testing of SLNs.
In Vivo Biocompatibility and Toxicity
While in vitro studies provide valuable initial screening, in vivo models are essential for evaluating the systemic response to SLNs, including potential toxicity and immunogenicity.
Acute and Sub-chronic Toxicity
In vivo toxicity studies in animal models, typically rodents, are conducted to assess the overall safety profile of SLNs. These studies involve administering the nanoparticles and monitoring for a range of endpoints.
| Animal Model | Administration Route | Nanoparticle Formulation | Key Observations |
| Rats | Intravenous | Engineered lipid microbubbles | No mortality; minor, reversible changes in hematological and biochemical markers at low doses.[1] |
| Mice | Intravenous | Liposome-intercalated amphotericin B | Reduced lethality (2- to 8-fold) compared to the free drug.[2] |
| Mice | Daily administration for 21 days | Lipid complex of amphotericin B | Dose-dependent decrease in hematocrit; increased transaminase levels.[3] |
Experimental Protocol: In Vivo Acute Toxicity Study
The general procedure for an acute toxicity study is guided by protocols such as those from the Organisation for Economic Co-operation and Development (OECD).
Immunogenicity of Solid Lipid Nanoparticles
The interaction of SLNs with the immune system is a critical aspect of their biocompatibility. While often designed to be "stealthy" to avoid rapid clearance, nanoparticles can still be recognized by immune cells, leading to an inflammatory response.
Innate Immune Recognition
The innate immune system is the first line of defense against foreign materials. Upon administration, SLNs can be opsonized by plasma proteins, which facilitates their recognition and uptake by phagocytic cells of the mononuclear phagocyte system (MPS), such as macrophages. This can trigger the release of pro-inflammatory cytokines.
Signaling Pathways in Immune Activation
The activation of immune cells by nanoparticles can involve various signaling pathways. While specific pathways for SLNs are not extensively detailed in the provided search results, a general representation of nanoparticle-induced immune activation is presented below.
Degradation and Clearance
The ultimate fate of SLNs in the body is a crucial determinant of their long-term safety. Being composed of biodegradable lipids, SLNs are expected to be metabolized and cleared from the body.
The lipid components of SLNs are typically hydrolyzed by lipases, and the resulting fatty acids and other components are integrated into normal metabolic pathways. The clearance of SLNs is primarily mediated by the MPS, with the liver and spleen being the main organs of accumulation and degradation. The physicochemical properties of SLNs, such as size and surface characteristics, significantly influence their degradation and clearance profiles.
Conclusion
Solid lipid nanoparticles represent a promising platform for drug delivery, and a thorough understanding of their biocompatibility is paramount for their clinical success. This guide has provided an overview of the key aspects of SLN biocompatibility, including in vitro and in vivo toxicity, immunogenicity, and clearance. The presented data and experimental workflows offer a foundational understanding for researchers and drug development professionals. It is important to note that the biocompatibility of any specific SLN formulation is highly dependent on its precise composition, size, and surface properties. Therefore, a comprehensive and case-by-case evaluation is essential for the safe and effective development of SLN-based therapeutics.
References
- 1. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. In vitro and in vivo toxicity assessment of the senotherapeutic Peptide 14 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Toxicity of Cationic Lipid Formulations (Featuring 50 mol% Ionizable Lipid)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies concerning lipid-based nanoparticle (LNP) formulations, with a particular focus on compositions that utilize an ionizable or cationic lipid at a 50 mol% ratio. While "Lipid 50" is not a formally recognized single entity in the provided literature, this guide synthesizes preclinical safety data from various studies on LNP formulations where the primary ionizable lipid constitutes 50% of the total lipid composition. These formulations are central to the development of nucleic acid-based therapeutics, such as siRNA and mRNA vaccines. Understanding their toxicity profile is paramount for their safe and effective clinical translation.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from in vitro and in vivo toxicity assessments of various lipid nanoparticle formulations. These studies evaluate metrics such as cell viability, half-maximal inhibitory concentrations (IC50), and lethal doses (LD50).
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Cationic Lipid (mol%) | Other Components (mol%) | Assay | Key Findings | Reference |
| HepG2 | DOTAP or DOTMA (100%) | - | MTT Assay | Concentration-dependent decrease in cell viability. | [1] |
| HepG2 | Cationic Lipid (50%) | Lyso-PC (50%) | MTT Assay | Mixed micelles showed varied effects on cell viability. | [1] |
| 293A | DOTAP | DNA, Protamine Sulfate | MTT Assay | Cell viability >80% for up to 64 nmol DOTAP/μg DNA. Toxicity increased at higher ratios. | [2] |
| HeLa | DLin-KC2-DMA | Unsaturated PCs | Not Specified | LNP-pDNA formulations were significantly less toxic than Lipofectamine. | [3] |
| Primary Cells | Various Helper Lipids | - | Not Specified | LNP-pDNA formulations resulted in >85% cell viability, compared to 33% with Lipofectamine. | [3] |
| MCF-7 | - | Betulinic Acid-F16 Conjugate | Not Specified | IC50 of 2.1 µM. | [4] |
| Human Fibroblasts | - | Betulinic Acid-F16 Conjugate | Not Specified | IC50 of 1.5 µM. | [4] |
| PC3 | MVL5 or DOTAP (50%) | DOPC, PEG-lipid, Paclitaxel | Cell Viability Assay | PEGylation enhanced cytotoxic efficacy, reducing cell viability by 41.8% (MVL5) and 36.6% (DOTAP) compared to bare formulations. | [5][6] |
Table 2: In Vivo Toxicity Data
| Animal Model | Lipid Formulation | Dose | Key Findings | Reference |
| Sprague-Dawley Rats | 20% Lipid Emulsion | 20, 40, 60, 80 mL/kg | LD50 estimated at 67.72 mL/kg. Lung and liver histopathology observed at the highest doses. | [7] |
| Mice | LNP-siRNA (MC3) | Up to 10 mg/kg | Therapeutic index of over 1,000. | [8] |
| Mice | IgEsig-prM-E mRNA in LNP | Not Specified | Immunized mice displayed superior survival post-infection with ZIKA virus compared to the control group. | [9] |
| Mice | LNP-siRNA | Not Specified | Efficient gene silencing in neurons without significant toxicity. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicity studies. Below are summaries of protocols frequently cited in the preclinical assessment of lipid-based formulations.
2.1. In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, 293A) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the lipid nanoparticle formulations for a specified duration (e.g., 5 hours).[1] Untreated cells serve as a control.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., 0.04 N HCl in isopropanol) to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2.2. In Vivo Acute Toxicity Study (LD50 Determination)
This protocol is designed to determine the median lethal dose (LD50) of a substance.
-
Animal Model: Utilize a suitable animal model, such as male Sprague-Dawley rats.[7]
-
Instrumentation: Place intravenous lines for administration and electrocardiogram electrodes for monitoring.[7]
-
Dosing Regimen: Administer the lipid emulsion intravenously over a set period (e.g., 30 minutes) at various doses. The Dixon "up-and-down" method can be used to assign dosing.[7]
-
Observation: Monitor the animals for a specified period (e.g., 48 hours) for any signs of toxicity.[7]
-
Biochemical Analysis: Collect blood samples to analyze for markers of organ damage, such as amylase, aspartate aminotransferase, and serum urea (B33335) nitrogen.[7]
-
Histopathology: Euthanize the animals and perform histologic analysis of major organs (e.g., lung, liver, myocardium, brain, pancreas, kidneys) to identify any microscopic abnormalities.[7]
-
LD50 Calculation: Use a statistical method, such as maximum likelihood estimation, to calculate the LD50.[7]
Mandatory Visualizations
3.1. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships in the toxicological assessment of lipid nanoparticles.
Caption: Generalized experimental workflow for assessing the toxicity of lipid nanoparticles.
Caption: Proposed signaling pathway for cationic lipid-induced cytotoxicity.
Discussion of Toxicity Mechanisms
The toxicity of lipid nanoparticles, particularly those containing cationic lipids, is a critical aspect of their preclinical safety assessment. Several mechanisms have been proposed to contribute to their potential adverse effects.
One of the primary mechanisms of toxicity associated with cationic lipids is the generation of reactive oxygen species (ROS).[1] Cationic liposomes have been shown to induce ROS, leading to subsequent apoptosis or cell death.[1] The positive charge on the surface of these nanoparticles is thought to be a critical factor in this process.[1]
Furthermore, the interaction of cationic lipids with negatively charged biological membranes can lead to membrane disruption.[8] This can result in cytotoxicity and the activation of immune responses, including the complement and coagulation pathways.[8]
It is also important to consider that some lipid excipients may have pharmacokinetic activity, affecting the absorption, distribution, metabolism, or elimination of the active drug substance.[11] This can indirectly influence the overall toxicity profile of the formulation.
In vivo studies have identified specific organs that may be susceptible to the toxic effects of high doses of lipid emulsions, with the lungs and liver being noted for histopathological abnormalities.[7] However, it is noteworthy that for some LNP formulations, a high therapeutic index has been observed, indicating a wide margin between the effective dose and the dose at which toxic effects are observed.[8]
References
- 1. Cargo-Free Nanoparticles Containing Cationic Lipids Induce Reactive Oxygen Species and Cell Death in HepG2 Cells [jstage.jst.go.jp]
- 2. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. Comparative Study of Cytotoxic and Membranotropic Properties of Betulinic Acid-F16 Conjugate on Breast Adenocarcinoma Cells (MCF-7) and Primary Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Safety of high volume lipid emulsion infusion: a first approximation of LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design of lipid nanoparticles for enabling gene therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
The Pivotal Role of Lipid 50 in Mediating LNP-Cell Membrane Interactions for Advanced Drug Delivery
For Immediate Release
This technical guide provides a comprehensive analysis of Lipid 50, an ionizable cationic amino lipid, and its critical role in the interaction of lipid nanoparticles (LNPs) with cell membranes. This document is intended for researchers, scientists, and drug development professionals engaged in the field of nucleic acid therapeutics. We will delve into the molecular mechanisms, quantitative biophysical characteristics, and key experimental protocols relevant to understanding and optimizing LNP-based drug delivery systems.
Introduction to this compound and Ionizable Lipids
This compound is a key component in the formulation of LNPs, which are the leading non-viral vectors for the delivery of RNA therapeutics, including siRNA and mRNA.[1] Its structure features a protonatable amine head group and multiple hydrophobic tails. This amphipathic nature is central to its function. At a physiological pH of 7.4, this compound maintains a neutral or near-neutral charge, which is crucial for stability in circulation and minimizing non-specific interactions with blood components.[2]
The primary function of ionizable lipids like this compound is to facilitate the endosomal escape of the LNP's cargo. After cellular uptake via endocytosis, the LNP is trafficked into the endosome. The endosomal environment is acidic (pH 5.0-6.5), which triggers the protonation of this compound's amine head group, resulting in a net positive charge.[2] This pH-dependent charge switch is the linchpin of its mechanism of action.
Mechanism of LNP-Cell Membrane Interaction and Endosomal Escape
The journey of an LNP from the extracellular space to delivering its payload into the cytoplasm involves a series of interactions with the cell membrane and endosomal compartments.
Cellular Uptake
LNPs are typically taken up by cells through endocytosis. The precise mechanism can vary depending on the cell type and the surface properties of the LNP.
Endosomal Escape: The Critical Hurdle
Once inside the endosome, the acidic environment leads to the protonation of this compound. This positive charge mediates electrostatic interactions with the negatively charged lipids of the endosomal membrane. This interaction is believed to induce a structural rearrangement of the lipids, potentially forming non-bilayer hexagonal (HII) phases, which destabilizes the endosomal membrane and leads to the formation of pores or fusion between the LNP and the endosomal membrane.[3] This disruption allows the encapsulated nucleic acid cargo to be released into the cytoplasm, where it can exert its therapeutic effect.
Quantitative Biophysical Characterization of this compound-Containing LNPs
The efficacy of LNP-mediated delivery is highly dependent on its physicochemical properties. While specific quantitative data for this compound is proprietary and not publicly available, this section presents representative data for similar ionizable lipids used in LNP formulations.
Table 1: Representative Physicochemical Properties of Ionizable Lipid-Containing LNPs
| Parameter | Typical Value/Range | Significance in Membrane Interaction |
| Hydrodynamic Diameter | 80 - 120 nm | Influences cellular uptake mechanism and biodistribution.[4] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of LNPs, ensuring consistent performance. |
| Zeta Potential (at pH 7.4) | -10 to +10 mV | Near-neutral charge at physiological pH minimizes non-specific interactions. |
| Zeta Potential (at pH 5.5) | +30 to +60 mV | Positive charge in the endosome drives interaction with the endosomal membrane.[5] |
| pKa | 6.2 - 6.8 | The pH at which 50% of the ionizable lipid is protonated; critical for pH-sensitive charge reversal in the endosome. |
| Encapsulation Efficiency | > 90% | High encapsulation ensures efficient delivery of the nucleic acid cargo. |
Table 2: Representative Concentration-Dependent Effects of Ionizable Lipids on Membrane Properties
| Ionizable Lipid Concentration (mol%) | Effect on Membrane Fluidity | Impact on Endosomal Escape Efficiency |
| 10-20% | Minor increase | Low |
| 30-40% | Moderate increase | Moderate |
| 50-60% | Significant increase | High |
Note: The data presented in these tables are representative values for ionizable lipids commonly used in LNP formulations and are intended for comparative purposes. Actual values for this compound may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of LNPs. The following are key experimental protocols.
LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing homogenous LNPs with high encapsulation efficiency.
Objective: To formulate this compound-containing LNPs encapsulating mRNA.
Materials:
-
This compound (in ethanol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)
-
Cholesterol (in ethanol)
-
PEG-lipid (e.g., DMG-PEG2000) (in ethanol)
-
mRNA in citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Ethanol (B145695) (200 proof)
-
Nuclease-free water
Procedure:
-
Prepare the lipid mixture in ethanol by combining this compound, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the mRNA solution in citrate buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rates to achieve a desired aqueous-to-organic flow rate ratio (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
References
- 1. Optimizing Lipid Formulations For Targeted RNA-LNP Applications [bioprocessonline.com]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of cationic lipid concentration on properties of lipid–polymer hybrid nanospheres for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lipid 50 for Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 50 is an ionizable cationic amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, including messenger RNA (mRNA) and small interfering RNA (siRNA). Its pH-sensitive nature, characterized by a positive charge at acidic pH and near neutrality at physiological pH, is pivotal for the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of this compound, including its role in LNP formulation, detailed experimental protocols for its use, and an exploration of the underlying mechanisms of action in gene therapy applications.
Core Concepts: The Role of this compound in LNP-mediated Gene Delivery
Lipid nanoparticles are the leading non-viral vectors for in vivo gene delivery. A typical LNP formulation consists of four key components: an ionizable lipid (such as this compound), a phospholipid, cholesterol, and a PEGylated lipid.[1][2][3]
-
Ionizable Lipid (e.g., this compound): Comprising approximately 50 mol% of the total lipid composition, the ionizable lipid is the cornerstone of the LNP formulation.[1][2] Its primary functions are to electrostatically complex with the negatively charged nucleic acid backbone during formulation at a low pH and to facilitate endosomal escape upon cellular uptake.[4][5]
-
Phospholipid (e.g., DSPC): Typically at 10 mol%, this "helper lipid" contributes to the structural integrity of the nanoparticle.[1][6]
-
Cholesterol: At around 38.5 mol%, cholesterol modulates membrane fluidity and stability, which can enhance the fusogenicity of the LNP with the endosomal membrane.[1][6]
-
PEGylated Lipid (e.g., DMG-PEG 2000): Constituting a small fraction (around 1.5 mol%), the PEG-lipid provides a hydrophilic stealth coating that prevents aggregation and reduces opsonization, thereby prolonging circulation time in vivo.[1][6]
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively available in the public domain, the following tables present typical performance metrics for LNPs formulated with a standard 50% molar ratio of a potent ionizable lipid, which can be considered representative for a well-formulated this compound LNP system.
Table 1: Physicochemical Properties of a Representative LNP Formulation (50% Ionizable Lipid)
| Parameter | Typical Value | Analytical Method |
| Particle Size (Diameter) | 70 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | Laser Doppler Velocimetry |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Data compiled from multiple sources describing standard LNP formulations.[7][8][9]
Table 2: In Vitro Transfection Efficiency of a Representative mRNA-LNP Formulation
| Cell Line | Reporter Gene | Transfection Efficiency | Assay |
| Huh7 (Hepatocarcinoma) | Firefly Luciferase | High | Luciferase Assay |
| HEK293T (Embryonic Kidney) | Green Fluorescent Protein (GFP) | High | Flow Cytometry |
Illustrative data based on typical results for potent ionizable lipid-based LNPs.[4][10]
Table 3: In Vivo Performance of a Representative mRNA-LNP Formulation
| Animal Model | Target Organ | Protein Expression | Biodistribution |
| C57BL/6 Mice | Liver | Significant | Primarily liver and spleen |
Illustrative data based on typical results for potent ionizable lipid-based LNPs administered intravenously.[4][11]
Table 4: Toxicity Profile of a Representative LNP Formulation
| Parameter | Value | Species |
| LD50 (of a 20% lipid emulsion) | 67.72 mL/kg | Rat |
Note: This LD50 is for a general lipid emulsion and not specific to a this compound formulation. Specific toxicity studies for this compound are required.[12]
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Lipid Stock Solution (in Ethanol):
-
This compound (or other ionizable lipid): 50 mol%
-
DSPC: 10 mol%
-
Cholesterol: 38.5 mol%
-
DMG-PEG 2000: 1.5 mol%
-
-
mRNA Aqueous Solution: mRNA in 50 mM sodium acetate (B1210297) buffer, pH 4.0.
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Syringes.
-
Dialysis cassette (10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Lipid Stock: Dissolve the lipids in ethanol (B145695) to the desired total lipid concentration (e.g., 25 mM).[3]
-
Prepare mRNA Solution: Dissolve the mRNA in the sodium acetate buffer.
-
Microfluidic Mixing:
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[2]
-
Sterilization and Storage: Sterile filter the LNP suspension through a 0.22 µm filter and store at 4°C.
Characterization of LNPs
a. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS. Analyze using a DLS instrument to determine the hydrodynamic diameter and PDI.[9][14]
b. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the LNPs in a low ionic strength buffer (e.g., 1 mM KCl) to measure the surface charge.
c. mRNA Encapsulation Efficiency:
-
Method: Quant-iT RiboGreen Assay.
-
Procedure:
-
Measure the total mRNA concentration by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.
-
Measure the amount of free (unencapsulated) mRNA in the intact LNP sample.
-
Calculate the encapsulation efficiency: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[14]
-
In Vitro Transfection Efficiency Assay
Materials:
-
Cultured cells (e.g., Huh7, HEK293T).
-
mRNA-LNPs encapsulating a reporter gene (e.g., Firefly Luciferase or GFP).
-
Cell culture medium.
-
96-well plates.
-
Luciferase assay reagent or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[10]
-
Transfection: Add the mRNA-LNPs to the cells at various concentrations.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer.[10]
-
GFP: Harvest the cells and analyze GFP expression using a flow cytometer.
-
In Vivo Biodistribution and Efficacy Study
Materials:
-
Animal model (e.g., C57BL/6 mice).
-
mRNA-LNPs with a reporter gene (e.g., Luciferase).
-
In vivo imaging system (IVIS).
-
D-luciferin substrate.
Procedure:
-
Administration: Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous injection).[4]
-
In Vivo Imaging: At various time points post-injection, administer D-luciferin and image the mice using an IVIS to visualize the location and intensity of luciferase expression.[9][11]
-
Ex Vivo Analysis: At the end of the study, euthanize the animals, harvest organs (liver, spleen, lungs, etc.), and image them ex vivo to quantify luciferase activity in specific tissues.[11]
-
Quantitative Biodistribution: For a more quantitative assessment, LNPs can be labeled with a fluorescent dye or a radiolabel to track their distribution in various organs over time.[11]
Visualizations: Pathways and Workflows
Signaling and Cellular Uptake Pathway
The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound-containing LNPs.
References
- 1. LNP formulation and characterization [bio-protocol.org]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [en.bio-protocol.org]
- 14. blog.curapath.com [blog.curapath.com]
Foundational Research on Lipid-Based Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of lipid-based nanoparticles (LNPs), a pivotal technology in modern drug delivery. This document details the fundamental components, formulation methodologies, and characterization techniques essential for the development of effective LNP-based therapeutics. It further explores the critical biological interactions of LNPs, including cellular uptake and endosomal escape mechanisms, providing a robust foundational understanding for professionals in the field.
Core Principles of Lipid-Based Nanoparticles
Lipid-based nanoparticles are advanced drug delivery vehicles, typically spherical, with diameters ranging from 10 to 1000 nanometers.[1] They are primarily composed of lipids, which are organic compounds insoluble in water.[2] This composition makes them highly biocompatible and biodegradable.[3][4] LNPs are designed to encapsulate and protect therapeutic payloads, such as small molecules, proteins, and nucleic acids (e.g., mRNA, siRNA), from degradation in the biological environment, thereby enhancing their delivery to target cells.[5][6][7]
The versatility of LNPs allows for the creation of various nanoparticle structures, including:
-
Liposomes: Composed of one or more lipid bilayers surrounding an aqueous core, suitable for encapsulating both hydrophilic and hydrophobic drugs.[1][8]
-
Solid Lipid Nanoparticles (SLNs): Feature a solid lipid core matrix, offering improved stability and controlled release profiles.[1][3][9]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure.[4][9] This structure enhances drug loading capacity and minimizes drug expulsion during storage.[9]
The success of LNP-based therapies, most notably the mRNA COVID-19 vaccines, has underscored their potential as a transformative platform in medicine.[10][11]
LNP Formulation: Components and Methodologies
The physicochemical properties and in vivo performance of LNPs are critically dependent on their composition and the method of their formulation.
Key Components of Modern LNPs
Modern LNP formulations, particularly those for nucleic acid delivery, typically consist of four main components:
-
Ionizable Lipids: These are cationic or ionizable lipids that are positively charged at a low pH but neutral at physiological pH.[2] This property is crucial for encapsulating negatively charged nucleic acids and for facilitating their release from endosomes into the cytoplasm.[6][12][13] Examples include DLin-MC3-DMA, SM-102, and ALC-0315.[][15]
-
Phospholipids: Also known as helper lipids, these molecules, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contribute to the structural integrity and stability of the nanoparticle.[6][7]
-
Cholesterol: This steroid lipid enhances the stability and fluidity of the LNP structure.[6]
-
PEGylated Lipids: The inclusion of polyethylene (B3416737) glycol (PEG)-lipids on the surface of the LNP helps to control particle size and provides a hydrophilic shield that reduces clearance by the immune system, thereby prolonging circulation time.[6]
The molar ratios of these components are a critical parameter that is optimized to achieve the desired particle characteristics and biological activity.
Formulation Methodologies
Several techniques are employed to formulate LNPs, with the choice of method influencing key attributes such as particle size, polydispersity, and encapsulation efficiency.
-
Thin-Film Hydration: This classic method involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution containing the therapeutic payload.[5]
-
Ethanol (B145695) Injection: In this technique, a lipid solution in ethanol is rapidly injected into an aqueous phase with stirring, leading to the spontaneous formation of LNPs as the ethanol is diluted.[5]
-
Microfluidics: This modern approach offers precise control over the mixing of lipid and aqueous phases in microchannels.[16][17] The rapid and controlled mixing allows for the production of highly uniform and reproducible LNPs with tunable sizes.[16][17][18]
The following table summarizes typical lipid compositions and resulting nanoparticle characteristics from various studies.
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | DSPC | Cholesterol | PEG-DMG | 50:10:38.5:1.5 | 80-100 | < 0.2 | > 90 | [15] |
| SM-102 | DSPC | Cholesterol | PEG-DMG | 50:10:38.5:1.5 | 70-100 | < 0.2 | > 90 | [13][] |
| ALC-0315 | DSPC | Cholesterol | ALC-0159 | 46.3:9.4:42.7:1.6 | ~80 | < 0.1 | > 90 | [] |
| C12-200 | DOPE | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | 112.5 - 144.0 | < 0.15 | ~90 | [4] |
| DOTAP | DOPE | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | ~100 | ~0.2 | > 85 | [15] |
Characterization of Lipid Nanoparticles
Thorough characterization of LNPs is essential to ensure their quality, stability, and performance. A combination of techniques is typically used to assess various physicochemical properties.[8][19]
| Parameter | Technique(s) | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) | DLS measures the hydrodynamic diameter based on the Brownian motion of the particles, while NTA tracks individual particles to determine size and concentration.[20] A low PDI value (<0.2) indicates a monodisperse and homogenous population of nanoparticles.[18][20] |
| Morphology and Internal Structure | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Cryo-TEM allows for the visualization of LNPs in their near-native, hydrated state, providing detailed information on their shape, size, and internal structure, such as the presence of a lamellar or solid core.[8][19][21][22][23] |
| Surface Charge | Zeta Potential Measurement | The zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface, which influences their stability in suspension and their interaction with biological membranes. |
| Encapsulation Efficiency and Drug Load | RiboGreen Assay, Capillary Gel Electrophoresis (CGE) | These methods are used to quantify the amount of therapeutic payload (e.g., mRNA) successfully encapsulated within the LNPs.[10][24] Encapsulation efficiencies for mRNA LNPs are typically in the range of 80-95%.[13] |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | DSC is used to study the thermal transitions of the lipid components, providing insights into the physical state and stability of the LNP structure. |
Biological Interactions: Cellular Uptake and Endosomal Escape
The therapeutic efficacy of LNPs is critically dependent on their successful interaction with target cells, leading to the intracellular delivery of their payload.
Cellular Uptake Pathways
LNPs primarily enter cells through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle.[25] Several endocytic pathways can be involved, with the specific mechanism depending on the LNP's physicochemical properties (e.g., size, surface charge) and the cell type.[2][25][26]
-
Clathrin-Mediated Endocytosis (CME): This is a major pathway for the uptake of many nanoparticles.[27][28] It involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles.[2][26]
-
Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.[28]
-
Macropinocytosis: This process involves the formation of large, irregular vesicles and is often involved in the uptake of larger nanoparticles.[28]
The following table summarizes in vitro cellular uptake data for different LNP formulations in various cell lines.
| LNP Formulation (Ionizable Lipid) | Cell Line | Incubation Time (h) | Cellular Uptake Efficiency (%) | Reference |
| SM-102 | HEK293 | 24 | High | [25] |
| SM-102 | HeLa | 24 | Moderate | [25] |
| SM-102 | THP-1 | 24 | High | [25] |
| ALC-0315 | HEK293 | 24 | Moderate-High | [25] |
| MC3 | HEK293 | 24 | Moderate | [25] |
| C12-200 | HEK293 | 24 | Low-Moderate | [25] |
| Nile-Red labeled NLCs | hCMEC/D3 | 2 | Not specified | [29] |
| Nile-Red labeled NLCs | SH-SY5Y | 2 | Not specified | [29] |
Endosomal Escape: The Critical Bottleneck
Following endocytosis, LNPs are sequestered within endosomes. For the therapeutic payload to exert its effect in the cytoplasm (e.g., for mRNA to be translated into protein), it must escape from the endosome before it is trafficked to the lysosome for degradation.[12][30] This endosomal escape is a major rate-limiting step in LNP-mediated drug delivery, with estimates suggesting that only a small fraction of the internalized payload reaches the cytoplasm.[31]
The prevailing mechanism for the endosomal escape of LNPs containing ionizable lipids involves the "proton sponge" effect and membrane destabilization.[9] As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipids within the LNP, giving them a positive charge.[12] This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the payload into the cytoplasm.[9][12][31] Another proposed mechanism involves the formation of a non-bilayer hexagonal HII phase by the lipids, which destabilizes the endosomal membrane.[30]
Experimental Protocols
This section provides detailed methodologies for key experiments in LNP formulation and characterization.
LNP Formulation via Microfluidics
Objective: To formulate LNPs with a controlled size and high encapsulation efficiency using a microfluidic device.
Materials:
-
Ionizable lipid, DSPC, cholesterol, and PEG-lipid dissolved in ethanol.
-
mRNA dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[4]
-
Microfluidic mixing device (e.g., with a staggered herringbone mixer).[16]
-
Syringe pumps.
-
Dialysis cassettes (100 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Protocol:
-
Prepare the lipid-ethanol solution by combining the appropriate volumes of the individual lipid stock solutions.[16]
-
Prepare the aqueous mRNA solution by diluting the mRNA stock in the citrate buffer.[16]
-
Prime the microfluidic device according to the manufacturer's instructions, typically with ethanol followed by the citrate buffer.[16]
-
Load the lipid-ethanol solution and the aqueous mRNA solution into separate syringes and mount them on the syringe pumps.
-
Set the desired total flow rate and flow rate ratio (aqueous:ethanolic, typically 3:1 to 5:1) on the syringe pumps.[15]
-
Initiate the flow to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion from the outlet of the microfluidic chip.
-
Immediately dialyze the collected LNP dispersion against PBS (pH 7.4) overnight to remove the ethanol and raise the pH.[15]
-
Recover the purified LNPs and store them at 4°C.
Particle Size and Polydispersity Measurement by DLS
Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the LNP formulation.
Materials:
-
LNP dispersion.
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume disposable cuvettes.
-
Filtered, deionized water.
Protocol:
-
Turn on the DLS instrument and allow it to stabilize.
-
Dilute a small aliquot of the LNP dispersion in filtered, deionized water to an appropriate concentration for measurement (to avoid multiple scattering effects).
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters in the software, including the dispersant viscosity and refractive index, and the measurement temperature.[20]
-
Equilibrate the sample to the set temperature.[20]
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to calculate the particle size distribution.
-
Record the Z-average diameter (an intensity-weighted mean) and the PDI. A PDI below 0.2 is generally considered acceptable for pharmaceutical applications.[20]
Morphological Characterization by Cryo-TEM
Objective: To visualize the morphology and internal structure of the LNPs.
Materials:
-
LNP dispersion.
-
Transmission Electron Microscope (TEM) grids (e.g., lacey carbon-coated copper grids).
-
Vitrification robot (e.g., Vitrobot).
-
Liquid ethane (B1197151) and liquid nitrogen.
-
Cryo-TEM.
Protocol:
-
Glow-discharge the TEM grids to make them hydrophilic.
-
Apply a small volume (typically 3-4 µL) of the LNP dispersion to the grid.[19]
-
Place the grid in the vitrification robot. The robot will blot away excess liquid to create a thin film of the sample.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, trapping the LNPs in a thin layer of amorphous ice.[21]
-
Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.
-
Image the grid at a low electron dose to minimize radiation damage to the sample.
-
Acquire images at different magnifications to observe the overall morphology and fine structural details of the LNPs.
Visualizations
The following diagrams illustrate key workflows and biological pathways related to lipid-based nanoparticles.
Caption: Experimental workflow for LNP formulation and characterization.
Caption: Cellular uptake and endosomal escape of lipid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 3. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 8. researchgate.net [researchgate.net]
- 9. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 10. sciex.com [sciex.com]
- 11. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]
- 13. Analysis of mRNA Lipid Nanoparticle Load Capacity [eureka.patsnap.com]
- 15. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 16. youtube.com [youtube.com]
- 17. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 18. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 19. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 20. allanchem.com [allanchem.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 23. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
- 24. researchgate.net [researchgate.net]
- 25. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting of nanoparticles to the clathrin-mediated endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
- 31. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation for mRNA Delivery
Topic: Lipid 50 Formulation Protocol for mRNA
For: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have become the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Their success is largely attributed to their ability to protect the fragile mRNA molecule from degradation and facilitate its efficient delivery into target cells. A common and effective LNP formulation strategy involves a four-component lipid mixture where the ionizable lipid comprises approximately 50 mol% of the total lipid composition, a concept often referred to as a "this compound" formulation. This application note provides a detailed protocol for the preparation and characterization of these mRNA-LNP complexes.
The formulation described herein is based on a standard molar ratio of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-conjugated lipid.[1][2][3] This combination of lipids self-assembles with mRNA in a controlled manner to form nanoparticles that are typically 50-100 nm in size, a range approved for mRNA-LNP vaccine delivery in clinical settings.[4] These particles are designed to be stable in circulation and to efficiently release their mRNA payload into the cytoplasm following cellular uptake.[5]
LNP Composition and Quantitative Data
The precise molar ratio of the lipid components is critical for the efficacy and safety of the LNP formulation.[2] The ionizable lipid is a key component, typically constituting 35-55% of the formulation, and is crucial for encapsulating the negatively charged mRNA and facilitating its endosomal escape.[2][6] The helper lipid, cholesterol, and PEG-lipid contribute to the structural integrity, stability, and pharmacokinetic properties of the nanoparticles.[1][7]
A widely adopted molar ratio for LNP formulations is approximately 50:10:38.5:1.5 for the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively.[2][7] Variations in this ratio can be explored to optimize delivery to specific tissues or to enhance expression.[8]
Table 1: Standard LNP Composition for mRNA Delivery
| Component | Example | Molar Ratio (%) | Key Function |
| Ionizable Cationic Lipid | DLin-MC3-DMA, SM-102, ALC-0315 | 50 | mRNA encapsulation and endosomal escape[1][3][6] |
| Helper Phospholipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 | Structural integrity of the nanoparticle[1][3] |
| Cholesterol | - | 38.5 | Enhances stability and promotes membrane fusion[1][7] |
| PEGylated Lipid | DMG-PEG2000 | 1.5 | Increases circulatory half-life and particle stability[1][7] |
Experimental Protocols
Preparation of Lipid Stock Solutions
Materials:
-
Ionizable lipid (e.g., SM-102)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000
-
Ethanol (B145695) (RNase-free)
Protocol:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of each lipid in ethanol. For example:
-
Ionizable lipid: 100 mM in ethanol
-
DSPC: 10 mM in ethanol
-
Cholesterol: 100 mM in ethanol
-
DMG-PEG2000: 10 mM in ethanol
-
-
Gentle heating (e.g., to 60-65°C) may be required to fully dissolve some lipids, particularly DSPC and cholesterol.[7]
-
Once dissolved, store the lipid stock solutions at -20°C.
Preparation of the Final Lipid Mixture
Protocol:
-
To prepare a 25 mM total lipid stock solution with the molar ratio of 50:10:38.5:1.5, combine the individual lipid stock solutions in the following proportions for each 1 mL of final lipid mixture:[7]
-
125 µL of 100 mM ionizable lipid
-
250 µL of 10 mM DSPC
-
96.25 µL of 100 mM cholesterol
-
37.5 µL of 10 mM DMG-PEG2000
-
491.25 µL of pure ethanol
-
-
Vortex the solution thoroughly to ensure a homogenous mixture.
-
This final lipid mixture in ethanol constitutes the organic phase for the nanoparticle formulation.
Preparation of mRNA Solution (Aqueous Phase)
Materials:
-
mRNA transcript
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.0) or citrate (B86180) buffer (e.g., 10 mM)[9][10]
Protocol:
-
Dilute the mRNA transcript to the desired concentration (e.g., 0.2 mg/mL) in the acidic buffer. The acidic pH is crucial for the protonation of the ionizable lipid, which facilitates its interaction with the negatively charged mRNA backbone.[6]
Formulation of mRNA-LNPs via Microfluidic Mixing
Microfluidic mixing is a highly reproducible method for generating uniform LNPs.[8]
Materials:
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Lipid mixture (organic phase)
-
mRNA solution (aqueous phase)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the mRNA solution into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the mRNA-LNPs.
-
The resulting LNP solution is then typically diluted with PBS to neutralize the pH.
Caption: Workflow for mRNA-LNP Formulation.
Purification of mRNA-LNPs
Protocol:
-
To remove the ethanol and exchange the buffer to a physiological pH, the LNP solution should be dialyzed against PBS (pH 7.4).[9]
-
Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Perform dialysis for at least 4-6 hours with multiple buffer changes.[9]
-
For in vivo studies, the LNPs may need to be concentrated using centrifugal filter units.[9]
Characterization of mRNA-LNPs
Table 2: Key Characterization Parameters for mRNA-LNPs
| Parameter | Method | Typical Values |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 70-100 nm[2] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis (LDE) | Near-neutral at pH 7.4 |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90%[2] |
Protocol for Measuring Encapsulation Efficiency:
-
Prepare two sets of LNP samples.
-
In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[10]
-
Use a fluorescent RNA-binding dye (e.g., RiboGreen) to measure the fluorescence of both the lysed and intact LNP samples.
-
The encapsulation efficiency is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100 Where "Total RNA" is the fluorescence from the lysed sample and "Free RNA" is the fluorescence from the intact sample.
Caption: Cellular Uptake and mRNA Release Pathway.
Conclusion
This application note provides a comprehensive protocol for the formulation of mRNA-loaded lipid nanoparticles using a "this compound" approach. Adherence to these methodologies for preparation and characterization is essential for producing consistent and effective LNP formulations for preclinical research and therapeutic development. The modularity of this protocol allows for the adaptation of lipid components and molar ratios to optimize delivery for various applications.[8]
References
- 1. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of mRNA Lipid Nanoparticles [bio-protocol.org]
- 10. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Solid Lipid Nanoparticles in Cancer Research
Topic: Solid Lipid Nanoparticles (SLNs) for Anticancer Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a versatile platform for the delivery of therapeutic agents in cancer treatment.[1][2] These carriers, typically ranging in size from 50 to 1000 nm, are formulated from biocompatible and biodegradable lipids that are solid at room and body temperature.[3][4][5] SLNs are particularly advantageous for encapsulating both hydrophobic and hydrophilic drugs, enhancing their bioavailability, and enabling controlled release and targeted delivery to tumor tissues.[1][2][3] Their solid lipid matrix protects encapsulated drugs from chemical degradation, while their small size and surface properties can be engineered to overcome physiological barriers and multidrug resistance in cancer cells.[1][2]
Mechanism of Action in Cancer Therapy
SLNs enhance the efficacy of anticancer drugs through several mechanisms:
-
Enhanced Permeability and Retention (EPR) Effect: Due to their nanoscale size, SLNs can preferentially accumulate in tumor tissues.[6] The leaky vasculature and poor lymphatic drainage of tumors allow these nanoparticles to pass through endothelial gaps and be retained in the tumor microenvironment, a phenomenon known as passive targeting.
-
Active Targeting: The surface of SLNs can be functionalized with specific ligands such as antibodies, peptides, or small molecules (e.g., folic acid, transferrin) that bind to receptors overexpressed on cancer cells.[3][4] This active targeting strategy increases the cellular uptake of the drug-loaded nanoparticles by tumor cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[3]
-
Overcoming Multidrug Resistance (MDR): Cancer cells often develop resistance to chemotherapy by overexpressing efflux pumps, such as P-glycoprotein, which actively remove drugs from the cell. SLNs can bypass these efflux pumps by entering cells via endocytosis, ensuring that the encapsulated drug reaches its intracellular target.[1][7]
-
Sustained and Controlled Release: The solid lipid matrix of SLNs allows for the sustained release of the encapsulated drug over an extended period.[3][4] This helps maintain a therapeutic concentration of the drug at the tumor site, reducing the need for frequent administration and minimizing systemic side effects.
Applications in Cancer Research
SLNs have been successfully employed to deliver a wide range of chemotherapeutic agents for various types of cancer, demonstrating improved efficacy compared to the free drug.
-
Breast Cancer: SLNs have been used to deliver drugs like Paclitaxel, Docetaxel, and Doxorubicin (B1662922).[1][8] For instance, Docetaxel-loaded SLNs have shown high cytotoxicity in MDA-MB-231 triple-negative breast cancer cells and have been found to inhibit lung metastasis in murine models.[8]
-
Lung Cancer: Formulations of Paclitaxel and Erlotinib in SLNs have been developed for inhalation, showing reduced IC50 values in vitro against lung cancer cells and increased drug concentration in the lungs of animal models.[1]
-
Brain Cancer: The lipophilic nature of SLNs facilitates their ability to cross the blood-brain barrier (BBB).[9][10] SLNs loaded with drugs like Doxorubicin and Camptothecin, and surface-modified with ligands like apolipoprotein E, have shown potential for brain tumor targeting.[9][10][11]
-
Colon Cancer: Capecitabine-loaded SLNs have demonstrated greater cytotoxic capacity against HT-29 human colon cancer cells compared to the free drug.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the application of SLNs in cancer research.
| Drug | Cancer Cell Line | Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | IC50 (Drug-SLN) | IC50 (Free Drug) | Reference |
| Albendazole | U-87 MG (Glioma) | ASLNs | 218.4 ± 5.1 | - | 4.90 µg/mL | 13.30 µg/mL | [12] |
| Cisplatin | MCF-7 (Breast) | Cisplatin-SLNs | - | - | 6.51 ± 0.39 µg/mL | 10 µg/mL | [8] |
| Docetaxel | 4T1 (Breast) | DTX-SLN | 128 | ~86% | >100x lower than free drug | - | [8] |
| Zataria multiflora EO | MDA-MB-468 (Breast) | ZMSLN | 134 ± 7 | 64.6 ± 3.8% | Lower than free EO | 380 µg/mL | [13] |
| Zataria multiflora EO | A-375 (Melanoma) | ZMSLN | 134 ± 7 | 64.6 ± 3.8% | Lower than free EO | 59 µg/mL | [13] |
Table 1: In Vitro Cytotoxicity of Drug-Loaded SLNs.
| Drug | Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |
| Cholesteryl Butyrate | Mice with PC-3 xenografts | Prostate Cancer | Cholbut SLN | Significantly delayed and reduced tumor growth | [6] |
| Docetaxel | Mice with 4T1 xenografts | Breast Cancer | SLN-DTX (10 mg/kg) | Significantly inhibited tumor growth and prevented lung metastasis | [8] |
| Curcumin | Mice with LNCaP xenografts | Prostate Cancer | CRN-NLC | Significantly higher anticancer efficacy than pure CRN | [14] |
Table 2: In Vivo Efficacy of Drug-Loaded SLNs.
Experimental Protocols
Protocol 1: Preparation of SLNs by Hot Homogenization
This method is widely used for the preparation of SLNs and involves the emulsification of a melted lipid phase in a hot aqueous phase.[15][16]
Materials:
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5, Glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188, Soy lecithin)
-
Anticancer drug
-
Purified water
Procedure:
-
The solid lipid is melted at a temperature approximately 5-10°C above its melting point.
-
The lipophilic drug is dissolved or dispersed in the melted lipid.
-
The aqueous phase, containing the surfactant, is heated to the same temperature as the lipid phase.
-
The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., using an Ultra-Turrax homogenizer) to form a coarse oil-in-water emulsion.
-
This pre-emulsion is then subjected to high-pressure homogenization (HPH) at the same high temperature for several cycles.
-
The resulting hot nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 2: Characterization of SLNs
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: The SLN dispersion is diluted with purified water to an appropriate concentration. The diluted sample is then analyzed using a Zetasizer to determine the average particle size, polydispersity index (PDI), and zeta potential.
2. Encapsulation Efficiency (EE) and Loading Capacity (LC):
-
Method: Ultrafiltration/Centrifugation.
-
Procedure:
-
The SLN dispersion is centrifuged at high speed using a centrifugal filter unit to separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug.
-
The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
EE and LC are calculated using the following formulas:
-
EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
LC (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.
-
Procedure:
-
A known amount of the drug-loaded SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The sealed bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the aliquots is measured to determine the cumulative drug release profile over time.
-
Protocol 3: In Vitro Cytotoxicity Assay
Method: MTT Assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the drug-loaded SLNs, free drug solution, and empty SLNs (as a control) for a specified period (e.g., 24, 48, or 72 hours).[14]
-
After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow viable cells to reduce the MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.
Signaling Pathways and Visualizations
SLNs deliver anticancer drugs that modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Doxorubicin-Mediated Apoptosis and Cell Cycle Arrest
Doxorubicin, often delivered via SLNs, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic pathways. It also generates reactive oxygen species (ROS), which contribute to cellular stress and apoptosis.
Caption: Doxorubicin-SLN induces apoptosis via DNA damage and ROS generation.
Docetaxel-Induced Microtubule Disruption and Apoptosis
Docetaxel stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] This process often involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[9]
Caption: Docetaxel-SLN causes cell cycle arrest and apoptosis.
Curcumin's Multi-Targeting Effect via SLNs
Curcumin, a natural polyphenol, affects multiple signaling pathways. When delivered via SLNs to enhance its bioavailability, it can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and induce apoptosis through the p53 and caspase pathways.[1][3][12]
Caption: Curcumin-SLN inhibits survival pathways and promotes apoptosis.
References
- 1. Curcumin and Cancer Cells: How Many Ways Can Curry Kill Tumor Cells Selectively? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 9. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinPGx [clinpgx.org]
Application Notes and Protocols for Lipid 50 Transfection Reagent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lipid 50 is a novel cationic lipid-based transfection reagent designed for the efficient delivery of nucleic acids, such as plasmid DNA and siRNA, into a wide range of eukaryotic cells. Its unique formulation ensures high transfection efficiency with low cytotoxicity, making it an ideal choice for various applications including gene expression studies, functional assays, and drug discovery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound, including detailed experimental protocols and representative data.
Data Presentation
The performance of this compound has been validated across a variety of commonly used cell lines. The following tables summarize the representative transfection efficiency and cytotoxicity data.
Table 1: Transfection Efficiency of this compound with a GFP Reporter Plasmid
| Cell Line | Description | Transfection Efficiency (%) |
| HEK293 | Human Embryonic Kidney | 85-95% |
| HeLa | Human Cervical Cancer | 80-90% |
| A549 | Human Lung Carcinoma | 70-80% |
| CHO-K1 | Chinese Hamster Ovary | 75-85% |
| Jurkat | Human T-cell Leukemia | 40-50% |
Note: Transfection efficiency was determined 48 hours post-transfection by flow cytometry analysis of GFP-positive cells. Optimal conditions were used for each cell line.
Table 2: Cytotoxicity of this compound
| Cell Line | Cell Viability (%) |
| HEK293 | >90% |
| HeLa | >85% |
| A549 | >85% |
| CHO-K1 | >90% |
| Jurkat | >80% |
Note: Cell viability was assessed 48 hours post-transfection using an MTT assay, relative to untreated control cells.[1][2]
Experimental Protocols
Protocol 1: Plasmid DNA Transfection using this compound
This protocol provides a general procedure for transfecting plasmid DNA into adherent cells in a 24-well plate format. Optimization may be required for different cell types and plasmid constructs.
Materials:
-
This compound Transfection Reagent
-
Plasmid DNA (0.2-1 mg/ml in sterile water or TE buffer)[3]
-
Opti-MEM™ I Reduced-Serum Medium or other serum-free medium
-
Complete cell culture medium with serum
-
Adherent cells in logarithmic growth phase
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 50-90% confluent at the time of transfection.[4] For most cell lines, plating 0.5 to 8.0 x 10^5 cells in 0.5 ml of complete culture medium is appropriate.[4]
-
Incubate cells overnight at 37°C in a 5% CO2 incubator.
-
-
Formation of this compound-DNA Complexes:
-
For each well to be transfected, prepare two tubes:
-
Tube A (DNA solution): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.
-
Tube B (this compound solution): Dilute 1.0-3.0 µL of this compound in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. The optimal DNA-to-lipid ratio may vary and should be determined empirically for each cell line, with a starting point of a 1:2 to 1:3 ratio (µg of DNA to µL of lipid) being recommended for most cell lines.[4]
-
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down or flicking the tube.
-
Incubate the mixture for 20 minutes at room temperature to allow the formation of this compound-DNA complexes.[4]
-
-
Transfection of Cells:
-
Aspirate the culture medium from the cells.
-
Add the 100 µL of this compound-DNA complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Add 400 µL of complete culture medium to each well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before assaying for gene expression.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells transfected with this compound (from Protocol 1)
-
Untransfected control cells
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader (spectrophotometer)
Procedure:
-
Cell Treatment:
-
After the desired incubation period post-transfection (e.g., 48 hours), remove the culture medium from each well.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage relative to the absorbance of the untransfected control cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound transfection.
Cellular Uptake and Gene Expression Pathway
Caption: Cellular pathway of lipid-mediated transfection.
References
Application Notes and Protocols for Lipid 50-Based siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ionizable cationic lipid is a key component, remaining relatively neutral at physiological pH to enhance stability and circulation time, while becoming positively charged in the acidic environment of the endosome. This pH-dependent charge reversal is crucial for disrupting the endosomal membrane and releasing the siRNA cargo into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[1][2][3]
Core Components and Principles
A typical Lipid 50 formulation for siRNA delivery consists of four main components, each with a specific function:
-
Ionizable Cationic Lipid (50 mol%): This lipid is fundamental for encapsulating the negatively charged siRNA and facilitating its release from the endosome.[2][4] At an acidic pH during formulation, the lipid is positively charged, enabling strong electrostatic interactions with siRNA.[5]
-
Helper Lipid (e.g., DSPC, 10 mol%): A neutral, saturated phospholipid that contributes to the structural integrity and stability of the nanoparticle.[4]
-
Cholesterol (38.5 mol%): This rigid molecule helps to stabilize the LNP structure, regulate membrane fluidity, and can facilitate fusion with the endosomal membrane.[4]
-
PEG-Lipid (e.g., DMG-PEG-2000, 1.5 mol%): A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic layer on the surface of the LNP. This "stealth" coating reduces opsonization by serum proteins, thereby prolonging circulation time and reducing clearance by the reticuloendothelial system (RES).[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on LNP-based siRNA delivery, highlighting the impact of formulation parameters on in vivo efficacy.
Table 1: In Vivo Efficacy of LNP Formulations
| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Target Gene | ED50 (mg/kg siRNA) | Animal Model | Reference |
| Lipid 16 (DLin-MC3-DMA) | 50:10:38.5:1.5 | Factor VII | ~0.005 | Mouse | [2] |
| Lipid 16 (DLin-MC3-DMA) | 40:10:40:10 | Factor VII | 0.03 | Mouse | [2] |
| 86N₁₅–98O₁₃ (X₉₈ₒ₁₃ = 0.75) | N/A | Factor VII | ~1.5 | Mouse | [7] |
| DMAP-BLP | 50:10:39.75:0.25 | Factor VII | N/A | Mouse | [8] |
Table 2: Physicochemical Properties of LNP Formulations
| Formulation Method | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Microfluidic Mixing | 70-90 | 0.11 ± 0.04 | >90% | [2][9] |
| Spontaneous Vesicle Formation | 70-80 | N/A | >90% | [9] |
| Dropwise Addition | 80-140 | N/A | ~70% | [9] |
| Microfluidic Mixing | 20-50 | N/A | >90% | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-siRNA Nanoparticles
This protocol describes the preparation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.
Materials:
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG-2000)
-
siRNA of interest
-
Ethanol (B145695) (200 proof, RNase-free)
-
Sodium Acetate (B1210297) Buffer (25-50 mM, pH 4.0, RNase-free)
-
Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges (e.g., from Precision NanoSystems)
-
Syringe pumps
-
RNase-free microcentrifuge tubes
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG-2000 in 200 proof ethanol.
-
Combine the lipid stock solutions in an RNase-free tube to achieve a final molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG-2000).[10][11] The total lipid concentration in the ethanol phase is typically 10-25 mM.[10]
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dissolve the siRNA in sodium acetate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid will be protonated upon mixing.[5]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.[5]
-
Initiate the mixing process. The rapid mixing of the two solutions causes a change in polarity, leading to the self-assembly of the LNPs with the siRNA encapsulated.[3][5]
-
-
Dialysis and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette. Perform dialysis overnight at 4°C with at least two buffer changes. This step is crucial for the final stability and biocompatibility of the LNPs.[5]
-
-
Sterilization and Storage:
Protocol 2: Characterization of LNP-siRNA Formulations
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP-siRNA formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Aim for a particle size between 50-100 nm and a PDI below 0.2 for optimal in vivo performance.[3][12][13]
-
2. Zeta Potential Measurement:
-
Principle: Zeta potential measures the surface charge of the LNPs. Near-neutral charge at physiological pH is desirable for reduced non-specific interactions and prolonged circulation.
-
Procedure:
-
Dilute the LNP-siRNA formulation in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using a DLS instrument with an electrode cuvette.
-
The zeta potential should be close to neutral at pH 7.4.
-
3. siRNA Encapsulation Efficiency:
-
Principle: A RiboGreen assay is commonly used to quantify the amount of encapsulated siRNA. RiboGreen is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the encapsulation efficiency can be determined.[11][14]
-
Procedure:
-
Prepare a standard curve of the free siRNA in the concentration range of interest.
-
Prepare two sets of LNP-siRNA samples. To one set, add a buffer control. To the other set, add a detergent (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated siRNA.
-
Add the diluted RiboGreen reagent to all samples and standards.
-
Incubate in the dark for a specified time (e.g., 15 minutes at 37°C).[11]
-
Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~528 nm).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence with detergent - Fluorescence without detergent) / Fluorescence with detergent] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-siRNA nanoparticle formulation and evaluation.
Signaling Pathway: Cellular Uptake and Endosomal Escape
Caption: Mechanism of LNP-mediated siRNA delivery and endosomal escape.
Conclusion
This compound formulations represent a robust and highly effective platform for the systemic delivery of siRNA. The protocols and data presented herein provide a comprehensive guide for researchers to develop and characterize their own LNP-siRNA systems. Careful control over the formulation process and thorough characterization are essential for achieving reproducible and potent gene silencing in preclinical and clinical applications. The continued optimization of ionizable lipids and LNP composition holds great promise for the future of RNAi therapeutics.
References
- 1. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Design Options in Polymer- and Lipid-Based siRNA Nanoparticles Using Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomol.com [biomol.com]
- 6. Lipidic Systems for In Vivo siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 11. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-based nanotherapeutics for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: LipidTREX 50 Transfection Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipidTREX 50 is a novel, proprietary cationic lipid-based transfection reagent designed for the efficient and reproducible delivery of nucleic acids into a wide range of eukaryotic cells. Its unique formulation ensures high transfection efficiency, minimal cytotoxicity, and suitability for various downstream applications, including recombinant protein expression, gene function studies, and the production of viral vectors. This document provides detailed protocols and application notes to enable researchers to achieve optimal results with LipidTREX 50.
Lipids are essential components of cell membranes and play crucial roles in cellular processes such as signaling and energy storage.[1][2][][4][5][6][7] In the context of cell culture and biotechnology, lipid-based formulations have become indispensable tools for introducing foreign genetic material into cells.[8][9][10][11] Cationic lipids, such as those in LipidTREX 50, form complexes with negatively charged nucleic acids. These lipid-DNA complexes, or lipoplexes, can then fuse with the cell membrane to deliver their cargo into the cytoplasm.
Principle of Lipid-Based Transfection
The mechanism of transfection with LipidTREX 50 involves several key steps. The cationic lipid molecules electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., plasmid DNA), leading to the formation of condensed, positively charged complexes. These lipoplexes are then introduced to the cells in culture, where they associate with the negatively charged cell surface and are subsequently internalized, primarily through endocytosis. Once inside the endosome, the cationic lipids are thought to facilitate the release of the nucleic acid cargo into the cytoplasm, a critical step for successful transfection. The nucleic acid can then travel to the nucleus for transcription (in the case of DNA) or be translated directly in the cytoplasm (in the case of mRNA).
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Lipids in the cell: organisation regulates function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Function and Mechanism of Lipid Molecules and Their Roles in The Diagnosis and Prognosis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 10. Progress and challenges in viral vector manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Lipid-Based Formulation Has the Least Influence on rAAV Transduction Compared to Other Transfection Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using LNP-50 Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid-based therapeutics, such as siRNA and mRNA.[1][2][3] The success of these delivery systems is critically dependent on their composition, particularly the choice of cationic or ionizable lipids. These lipids are essential for encapsulating negatively charged nucleic acids and facilitating their endosomal escape into the cytoplasm of target cells.[1][4][5] This document provides a detailed protocol for in vivo studies using a model lipid nanoparticle formulation, herein referred to as "LNP-50," which is characterized by a 50% molar ratio of a selected ionizable cationic lipid.
The LNP-50 formulation is designed to be a versatile and effective carrier for a range of nucleic acid payloads. The protocols outlined below provide a comprehensive guide for researchers on the preparation, characterization, and in vivo application of LNP-50, including methodologies for assessing its efficacy and safety in preclinical animal models. Adherence to these protocols will enable the systematic evaluation of LNP-50-mediated nucleic acid delivery and its therapeutic potential.
Materials and Methods
LNP-50 Formulation
The LNP-50 formulation consists of four key lipid components, each playing a crucial role in the structure and function of the nanoparticle. The lipid mixture is prepared by combining an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid in a specific molar ratio.
Table 1: LNP-50 Lipid Composition
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | DLin-MC3-DMA | 50 | Encapsulates nucleic acid and facilitates endosomal escape[3][5] |
| Helper Lipid | DSPC | 10 | Provides structural integrity to the lipid bilayer[6] |
| Cholesterol | Cholesterol | 38.5 | Enhances particle stability and modulates membrane fluidity[6] |
| PEGylated Lipid | DMG-PEG 2000 | 1.5 | Controls particle size and provides a hydrophilic shield to reduce clearance[3] |
Preparation of LNP-50 Encapsulating Nucleic Acid
LNP-50 encapsulating a nucleic acid payload (e.g., siRNA, mRNA) is prepared by rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution of the nucleic acid at a low pH.[7] Microfluidic mixing is a highly reproducible method for this purpose.[8]
Protocol for LNP-50 Formulation:
-
Prepare the Lipid Solution: Dissolve the ionizable cationic lipid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve the desired total lipid concentration (e.g., 10-20 mg/mL).
-
Prepare the Nucleic Acid Solution: Dissolve the nucleic acid in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid solution with the nucleic acid solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase).
-
Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.[8]
-
Sterile Filtration: Filter the dialyzed LNP-50 suspension through a 0.22 µm sterile filter.
-
Storage: Store the final LNP-50 formulation at 4°C.
Characterization of LNP-50
Thorough characterization of the formulated LNP-50 is essential to ensure quality and reproducibility.
Table 2: LNP-50 Characterization Parameters
| Parameter | Method | Typical Specification |
| Particle Size (Diameter) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50 - 150 nm, PDI < 0.2[9] |
| Zeta Potential | Laser Doppler Velocimetry | -10 to +10 mV at neutral pH |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
| Nucleic Acid Concentration | UV-Vis Spectroscopy | As per formulation |
| Lipid Concentration | HPLC or other suitable method | As per formulation |
In Vivo Study Protocol
This protocol outlines a general framework for evaluating the in vivo efficacy and safety of the LNP-50 formulation in a rodent model.
Animal Model
-
Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)
-
Age/Weight: 6-8 weeks old, 20-25 g (mice) or 200-250 g (rats)
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All animal procedures must be approved by the institutional animal care and use committee.
Administration
-
Route of Administration: Intravenous (i.v.) injection via the tail vein is common for systemic delivery.[10] Intraperitoneal (i.p.) administration is another option.[11]
-
Dosing Vehicle: Sterile PBS, pH 7.4.
-
Dose: The dose of the nucleic acid will depend on the specific application. For siRNA, a typical dose range is 0.1 - 5 mg/kg. For mRNA, the range can be 0.1 - 1 mg/kg.
Table 3: Example Dosing Calculation for a 25g Mouse
| Parameter | Value |
| Target siRNA Dose | 1 mg/kg |
| Mouse Body Weight | 0.025 kg |
| Total siRNA per Mouse | 0.025 mg |
| LNP-50 siRNA Concentration | 0.25 mg/mL |
| Injection Volume | 100 µL |
Experimental Groups
-
Group 1: Untreated Control
-
Group 2: Vehicle Control (PBS)
-
Group 3: LNP-50 encapsulating a non-targeting (scramble) control nucleic acid
-
Group 4: LNP-50 encapsulating the therapeutic nucleic acid (multiple dose groups may be included)
Efficacy Assessment
The primary endpoint for efficacy will depend on the therapeutic nucleic acid being delivered. For example, if delivering siRNA targeting a liver-expressed gene:
-
Tissue Collection: At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals and collect the target tissue (e.g., liver).
-
Gene Expression Analysis:
-
mRNA levels: Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Protein levels: Measure the target protein levels using Western blotting or ELISA.
-
Safety and Toxicity Assessment
A comprehensive safety evaluation is crucial for any in vivo study.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in body weight, activity, or appearance.
-
Blood Collection: Collect blood samples via cardiac puncture at the time of euthanasia.
-
Serum Chemistry: Analyze serum for markers of liver and kidney function.
Table 4: Key Serum Chemistry Parameters for Toxicity Assessment
| Parameter | Organ Function |
| Alanine Aminotransferase (ALT) | Liver |
| Aspartate Aminotransferase (AST) | Liver |
| Blood Urea Nitrogen (BUN) | Kidney |
| Creatinine | Kidney |
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum to assess the immune response.
-
Histopathology: Collect major organs (liver, spleen, kidneys, lungs, heart) and preserve them in formalin for histopathological examination.
Experimental Workflow and Signaling Pathway Visualization
Caption: Experimental workflow for in vivo evaluation of LNP-50.
Caption: Cellular mechanism of LNP-50 mediated nucleic acid delivery.
Expected Results and Data Analysis
-
Efficacy: A significant reduction in the target mRNA and protein levels is expected in the group treated with the therapeutic LNP-50 compared to the control groups. Data should be analyzed using appropriate statistical tests (e.g., t-test, ANOVA).
-
Safety: No significant changes in body weight or adverse clinical signs should be observed. Serum chemistry parameters should remain within the normal range. Histopathological examination should not reveal any signs of tissue damage or inflammation. Any elevation in pro-inflammatory cytokines should be carefully evaluated.
Troubleshooting
| Problem | Possible Cause | Solution |
| Large Particle Size or High PDI | Suboptimal mixing during formulation; Poor quality of lipids. | Optimize microfluidic mixing parameters (flow rates); Ensure high purity of all lipid components. |
| Low Encapsulation Efficiency | Incorrect pH of the aqueous buffer; Inappropriate lipid to nucleic acid ratio. | Verify the pH of the buffer is around 4.0; Optimize the N:P ratio (nitrogen on ionizable lipid to phosphate (B84403) on nucleic acid). |
| High Toxicity in Vivo | Contamination of the LNP formulation; High dose of LNP or nucleic acid. | Ensure sterility of the final product; Perform a dose-response study to determine the maximum tolerated dose. |
| Lack of Efficacy | Inefficient delivery to the target tissue; Degradation of the nucleic acid. | Characterize the biodistribution of LNP-50; Ensure the integrity of the nucleic acid before and after encapsulation. |
References
- 1. Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biomol.com [biomol.com]
- 9. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 10. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [etd.auburn.edu]
- 11. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Lipid 50 Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The following document provides a comprehensive overview of the essential techniques for the physicochemical characterization of Lipid 50 nanoparticles (LNPs), a representative lipid-based drug delivery system. These protocols and application notes are designed to guide researchers in obtaining reliable and reproducible data on critical quality attributes (CQAs) of LNP formulations, which are paramount for ensuring product quality, consistency, and therapeutic efficacy. The key characterization techniques covered include the analysis of particle size, polydispersity, zeta potential, encapsulation efficiency, and morphology.
Particle Size and Polydispersity Index (PDI) Analysis
The size and size distribution of LNPs are critical parameters that influence their in vivo behavior, including biodistribution, cellular uptake, and clearance.[1][2][3][4][5] Dynamic Light Scattering (DLS) is a widely used technique for measuring the hydrodynamic diameter and PDI of nanoparticles in suspension.[5][6][7]
Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[5] Smaller particles move more rapidly, leading to faster fluctuations in scattered light. The Stokes-Einstein equation is then used to relate the rate of these fluctuations to the hydrodynamic size of the particles.[4][8] The Polydispersity Index (PDI) is a measure of the broadness of the size distribution.[3] A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a relatively monodisperse and stable population.[3]
Experimental Protocol:
-
Sample Preparation:
-
Dilute the this compound LNP suspension to a suitable concentration (e.g., 0.1 mg/mL of total lipid) using a filtered, appropriate buffer such as phosphate-buffered saline (PBS).[9] The final concentration should provide an appropriate scattering intensity for the instrument.
-
-
Instrument Setup:
-
Measurement:
-
Data Analysis:
-
The instrument software will calculate the Z-average mean hydrodynamic diameter and the PDI from the correlation function of the scattered light intensity.
-
Data Presentation:
| Parameter | This compound Batch A | This compound Batch B | This compound Batch C |
| Z-Average Diameter (nm) | 85.2 | 88.5 | 86.1 |
| Polydispersity Index (PDI) | 0.15 | 0.18 | 0.16 |
| Number of Replicates | 3 | 3 | 3 |
Experimental Workflow for DLS Measurement
Caption: Workflow for particle size and PDI measurement using DLS.
Nanoparticle Tracking Analysis (NTA)
Principle: NTA provides higher resolution size distribution data and particle concentration measurements compared to DLS.[5][8] A laser illuminates the nanoparticles in suspension, and a microscope coupled with a camera records the scattered light from individual particles.[5] The software then tracks the Brownian motion of each particle, and the Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each particle.[4][8][11]
Experimental Protocol:
-
Sample Preparation:
-
Dilute the this compound LNP sample in filtered PBS to achieve a particle concentration within the optimal range for the instrument (typically 107 to 109 particles/mL).[6]
-
-
Instrument Setup:
-
Prime the instrument with filtered buffer.
-
Load the diluted sample into the sample chamber using a syringe.[5]
-
-
Measurement:
-
Data Analysis:
-
The software calculates the particle size distribution based on the tracked movements and provides a particle concentration measurement.
-
Data Presentation:
| Parameter | This compound Batch A | This compound Batch B | This compound Batch C |
| Mean Size (nm) | 82.1 | 85.9 | 83.5 |
| Mode Size (nm) | 79.8 | 83.2 | 81.0 |
| Particle Concentration (particles/mL) | 1.2 x 1012 | 1.1 x 1012 | 1.3 x 1012 |
Zeta Potential Analysis
Zeta potential is an indicator of the surface charge of nanoparticles and is a critical parameter for predicting the stability of LNP suspensions.[][13][14] A sufficiently high zeta potential (either positive or negative) can prevent particle aggregation due to electrostatic repulsion.[]
Electrophoretic Light Scattering (ELS)
Principle: ELS measures the velocity of charged particles in a liquid when an electric field is applied.[7][13] The charged LNPs migrate towards the electrode with the opposite charge. A laser beam is passed through the sample, and the scattered light from the moving particles is detected. The velocity of the particles is proportional to their zeta potential, which is calculated using the Henry equation.[14]
Experimental Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Measurement:
-
Data Analysis:
-
The instrument software calculates the electrophoretic mobility and converts it to the zeta potential.
-
Data Presentation:
| Parameter | This compound Batch A | This compound Batch B | This compound Batch C |
| Zeta Potential (mV) | -15.3 | -14.8 | -16.1 |
| pH of Dispersant | 7.4 | 7.4 | 7.4 |
| Number of Replicates | 3 | 3 | 3 |
Caption: Workflow for determining encapsulation efficiency with the RiboGreen assay.
Nanoparticle Morphology and Internal Structure
Visualizing the morphology and internal structure of LNPs provides invaluable insights into their formation and potential performance. Cryogenic Transmission Electron Microscopy (cryo-TEM) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for this purpose. [15][17][18]
Cryogenic Transmission Electron Microscopy (cryo-TEM)
Principle: Cryo-TEM allows for the direct visualization of nanoparticles in their near-native, hydrated state. [17][19]The LNP suspension is rapidly frozen in liquid ethane, which vitrifies the water and preserves the particle structure without the formation of ice crystals that could cause artifacts. [17][20]The vitrified sample is then imaged using a transmission electron microscope. This technique can reveal information about particle size, shape, lamellarity, and the presence of aggregates or contaminants. [17][19][21] Experimental Protocol:
-
Sample Preparation:
-
Apply a small volume (e.g., 3 µL) of the this compound LNP suspension to a TEM grid. [17]2. Vitrification:
-
Blot the grid to create a thin film of the suspension.
-
Rapidly plunge-freeze the grid into liquid ethane.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.
-
Acquire images at various magnifications to observe the overall morphology and fine structural details.
-
-
Image Analysis:
-
Analyze the acquired images to assess particle size distribution, morphology (e.g., spherical, multilamellar), and to identify any structural heterogeneities.
-
Small-Angle X-ray Scattering (SAXS)
Principle: SAXS is a non-destructive technique that provides information about the average size, shape, and internal structure of nanoparticles in solution. [15][22][23][24]X-rays are scattered by the electrons in the sample, and the resulting scattering pattern is analyzed to determine the structural characteristics of the LNPs, such as the arrangement of the lipid layers and the encapsulated payload. [15][22] Experimental Protocol:
-
Sample Preparation:
-
Place the this compound LNP suspension in a sample cell that is transparent to X-rays.
-
-
Data Acquisition:
-
Expose the sample to a highly collimated X-ray beam.
-
A 2D detector records the scattered X-rays at small angles.
-
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D scattering profile (intensity vs. scattering vector, q).
-
The scattering profile is then analyzed using various models to extract structural information, such as particle size, shape, and the internal electron density profile.
-
The suite of techniques described in these application notes provides a robust framework for the comprehensive characterization of this compound nanoparticles. A multi-faceted analytical approach, employing orthogonal methods, is crucial for building a complete understanding of the CQAs of LNP-based therapeutics. [6]Consistent and thorough characterization is essential for the successful development, manufacturing, and clinical translation of these advanced drug delivery systems.
References
- 1. lsinstruments.ch [lsinstruments.ch]
- 2. nanoparticleanalyzer.com [nanoparticleanalyzer.com]
- 3. youtube.com [youtube.com]
- 4. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 8. What can nanoparticle tracking analysis tell you about LNP samples and when should you use it?” | Malvern Panalytical [malvernpanalytical.com]
- 9. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 10. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anamet.cz [anamet.cz]
- 13. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 14. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. metrino.eu [metrino.eu]
- 21. Analysis of lipid nanoparticles by Cryo-EM for characterizing siRNA delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Small-angle X-ray scattering unveils the internal structure of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. portal.research.lu.se [portal.research.lu.se]
Application Notes and Protocols for Ionizable Lipids in Vaccine Development
Topic: Ionizable Lipids (at ~50 mol%) in Vaccine Development Research
For: Researchers, scientists, and drug development professionals.
Introduction
Lipid Nanoparticles (LNPs) have become a critical delivery platform for nucleic acid-based vaccines, most notably for mRNA vaccines against COVID-19. A key component of these LNPs is the ionizable lipid, which typically constitutes around 50 mol% of the total lipid composition. This significant proportion underscores its central role in the efficacy of the vaccine. These specialized lipids are engineered to be positively charged at a low pH, facilitating the encapsulation of negatively charged mRNA, and transitioning to a near-neutral charge at physiological pH, which enhances stability and reduces toxicity in vivo. This document provides detailed application notes and protocols for researchers working with ionizable lipids in the development of LNP-based vaccines.
Application Notes
Ionizable lipids are indispensable in the formulation of potent nucleic acid vaccines for several reasons:
-
Nucleic Acid Encapsulation: At an acidic pH (typically ~4.0) during the formulation process, the amine groups of the ionizable lipid become protonated, leading to a positive charge. This electrostatic interaction is crucial for the efficient encapsulation of the negatively charged mRNA or DNA backbone.
-
Endosomal Escape: Once the LNPs are taken up by antigen-presenting cells (APCs) via endocytosis, the endosome matures and its internal pH drops. This acidic environment again protonates the ionizable lipid, which is thought to interact with the endosomal membrane, leading to its disruption and the release of the nucleic acid cargo into the cytoplasm. This is a critical step for the subsequent translation of the mRNA into the target antigen.[1][2]
-
In Vivo Tolerability: At physiological pH (7.4), ionizable lipids are nearly neutral. This property is vital for reducing interactions with biological membranes and serum proteins upon administration, thereby minimizing systemic toxicity and improving the overall safety profile of the vaccine.
-
Adjuvant Properties: The lipid components of LNPs, including the ionizable lipid, can act as adjuvants, stimulating the innate immune system and enhancing the overall immune response to the encoded antigen.[3][4][5]
LNP Composition and Quantitative Data
The precise molar ratio of the lipid components is a critical parameter that influences the physicochemical properties and biological activity of the LNPs. A typical formulation consists of four key components, with the ionizable lipid making up approximately 50% of the total lipids.
| Lipid Component | Molar Ratio (%) | Key Function | Example(s) |
| Ionizable Cationic Lipid | ~50 | mRNA encapsulation, endosomal escape | DLin-MC3-DMA, SM-102, ALC-0315 |
| Phospholipid | ~10 | Structural integrity of the LNP | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) |
| Cholesterol | ~38.5 | LNP stability, membrane fluidity | - |
| PEG-Lipid | ~1.5 | Controls particle size, prevents aggregation, increases circulation time | PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) |
Table 1: Typical Lipid Nanoparticle Formulation Composition.[1][6]
Experimental Protocols
Protocol 1: Formulation of mRNA-LNP using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with a controlled size distribution.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
DSPC
-
Cholesterol
-
PEG-DMG
-
mRNA encoding the antigen of interest
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Ribogreen® assay or similar for RNA quantification
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-25 mg/mL.
-
Vortex or gently heat to ensure complete dissolution.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock in the citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in an ethanol/citrate buffer mixture.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using dialysis cassettes. Alternatively, use a TFF system for larger scale preparations.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using DLS. A typical size for vaccine applications is 80-150 nm with a PDI < 0.2.
-
Encapsulation Efficiency: Determine the amount of encapsulated mRNA using a Ribogreen® assay. Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
-
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Evaluation of LNP-formulated mRNA Vaccine in Mice
This protocol outlines a general procedure for assessing the immunogenicity of an LNP-formulated mRNA vaccine in a murine model.
Materials:
-
LNP-formulated mRNA vaccine
-
Control LNP (without mRNA)
-
6-8 week old BALB/c or C57BL/6 mice
-
Syringes and needles for intramuscular (i.m.) injection
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA plates and reagents for antibody titer determination
-
ELISpot plates and reagents for T-cell response analysis
-
Anesthesia and euthanasia supplies
Procedure:
-
Animal Handling and Acclimation:
-
Acclimate mice to the facility for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the animal care and use committee.
-
-
Immunization Schedule:
-
Divide mice into experimental groups (e.g., Vaccine group, Control LNP group, Naive group). A typical group size is 5-10 mice.
-
On Day 0, administer the LNP-formulated mRNA vaccine or control LNP via i.m. injection into the hind limb. The dose of mRNA will need to be optimized but is typically in the range of 1-10 µg per mouse.
-
A booster immunization can be given on Day 21.
-
-
Sample Collection:
-
Collect blood samples via submandibular or retro-orbital bleeding at various time points (e.g., Day 14, Day 28, and Day 35) to assess the antibody response.
-
At the end of the study (e.g., Day 35), euthanize the mice and harvest spleens for T-cell analysis.
-
-
Analysis of Humoral Immune Response (ELISA):
-
Coat ELISA plates with the recombinant antigen encoded by the mRNA vaccine.
-
Serially dilute the collected sera and add to the plates.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes mouse IgG.
-
Add a substrate and measure the absorbance to determine the antigen-specific antibody titers.
-
-
Analysis of Cellular Immune Response (ELISpot):
-
Isolate splenocytes from the harvested spleens.
-
Stimulate the splenocytes in vitro with the specific antigen (e.g., overlapping peptides) in an ELISpot plate pre-coated with an anti-cytokine antibody (e.g., anti-IFN-γ or anti-IL-4).
-
After incubation, develop the plate to visualize and count the spots, where each spot represents a cytokine-secreting T-cell.
-
Visualizations
Caption: Workflow for mRNA-LNP Formulation.
Caption: Mechanism of LNP Endosomal Escape.
Caption: In Vivo Immunogenicity Study Workflow.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Delivery Systems in Development of Genetic and Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. Emerging Trends in Lipid-Based Vaccine Delivery: A Special Focus on Developmental Strategies, Fabrication Methods, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low transfection efficiency with Lipid 50
Welcome to the technical support center for Lipid 50 Transfection Reagent. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their transfection experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring successful and reproducible results.
Troubleshooting Guide
Q1: My transfection efficiency is very low. What are the most common causes?
Low transfection efficiency with this compound can stem from several factors. The five major factors that affect transfection efficiency are cell viability, cell type, the nature of the inserted material, cell confluency, and the transfection method itself.[1] Below is a detailed breakdown of potential issues and solutions.
Key Areas to Investigate for Low Transfection Efficiency:
-
Cell Health and Culture Conditions: The health and viability of your cells are paramount for successful transfection.
-
Plasmid DNA Quality and Quantity: The purity, concentration, and structural integrity of your plasmid DNA significantly impact the outcome.
-
This compound:DNA Complex Formation: Proper formation of the lipid-DNA complexes is critical for cellular uptake.
-
Transfection Protocol Optimization: Key parameters of the protocol may need to be adjusted for your specific cell type and plasmid.
Frequently Asked Questions (FAQs)
Cell Health and Culture
Q2: How does cell health affect transfection efficiency?
Healthy, actively dividing cells are crucial for successful transfection. Cells should have a viability of over 90% before starting the experiment.[1] Factors like contamination (mycoplasma, bacteria, yeast), nutritional deficiencies in the media, and excessive passage numbers can all negatively impact cell health and, consequently, transfection efficiency.[1][2] It is recommended to use cells that have undergone fewer than 30-50 passages.[3][4]
Q3: What is the optimal cell confluency for transfection with this compound?
The optimal cell confluency for most cell lines is between 70-90% at the time of transfection.[3][5] Actively dividing cells take up foreign DNA more readily.[1][3][4] If cells are over-confluent, they may enter a state of contact inhibition, which reduces their uptake of nucleic acids.[1][2][3][4] Conversely, if the cell density is too low, the culture may not grow well.[2][3][4]
| Parameter | Recommended Range | Rationale |
| Cell Viability | > 90% | Healthy cells are more receptive to transfection. |
| Cell Confluency | 70 - 90% | Ensures cells are in a state of active division.[3][5] |
| Passage Number | < 50 | High passage numbers can lead to altered cell characteristics.[2][4] |
Q4: Can I use antibiotics in my media during transfection?
While some protocols suggest that antibiotics like penicillin and streptomycin (B1217042) can be used during transfection without affecting efficiency, it is generally recommended to omit them.[6] Cationic lipid reagents can increase cell permeability, potentially leading to increased antibiotic uptake and cytotoxicity.[7][8] For stable transfections, wait at least 48-72 hours after transfection before adding a selective antibiotic.[7][8][9]
Plasmid DNA Quality
Q5: What are the quality requirements for plasmid DNA used with this compound?
High-quality plasmid DNA is essential for achieving high transfection efficiency. The DNA should be free of contaminants such as proteins, RNA, and endotoxins.[2][10][11][12][13] Endotoxins, in particular, can significantly reduce transfection efficiency and cause cytotoxicity.[10][11][12][13]
| DNA Quality Parameter | Recommended Value | Importance |
| A260/A280 Ratio | ≥ 1.7 | Indicates purity from protein contamination.[5] |
| Topology | Predominantly supercoiled | Supercoiled DNA is more efficiently taken up by cells.[10][12][13][14] |
| Endotoxin Level | As low as possible | Endotoxins are toxic to cells and inhibit transfection.[10][11][12][13] |
Protocol and Optimization
Q6: How do I optimize the this compound to DNA ratio?
The optimal ratio of this compound to DNA is cell-type dependent and crucial for efficient transfection.[11] A good starting point for optimization is to test ratios from 1:0.5 to 1:5 (µg of DNA to µL of this compound).[9] It is important to keep the DNA concentration constant while varying the amount of this compound.
Q7: Should I form the lipid-DNA complexes in serum-free or serum-containing media?
Lipid-DNA complexes must be formed in a serum-free medium.[5][6][9] Serum proteins can interfere with the formation of the complexes, leading to reduced transfection efficiency.[6] Once the complexes are formed, they can be added to cells cultured in serum-containing medium.[6]
Q8: What is the optimal incubation time for the lipid-DNA complexes with the cells?
The optimal incubation time can vary between cell lines. A typical range is 4 to 6 hours, after which the medium can be replaced with fresh, complete growth medium to minimize toxicity, especially in sensitive cell lines. However, for some robust cell lines, complexes can be left on overnight without adverse effects. Optimization of this step is recommended.[15]
Experimental Protocols
Standard Transfection Protocol with this compound
This protocol is a starting point for the transfection of adherent cells in a 24-well plate format.
-
Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
Complex Formation (Serum-Free):
-
In tube A, dilute 0.5 µg of high-quality plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM®).
-
In tube B, dilute 1.0 µL of this compound in 50 µL of serum-free medium.
-
Add the diluted DNA from tube A to the diluted this compound in tube B. Mix gently by pipetting up and down.
-
Incubate the mixture for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 100 µL of the this compound-DNA complex mixture to the cells in the 24-well plate.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Analysis: After the incubation period, analyze the cells for transgene expression.
Protocol for Optimizing this compound:DNA Ratio
This protocol is designed to determine the optimal ratio of this compound to DNA for your specific cell line.
-
Cell Plating: Plate cells as described in the standard protocol.
-
Prepare DNA: In separate tubes, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium for each ratio to be tested.
-
Prepare this compound Dilutions: In separate tubes, prepare a range of this compound dilutions in 25 µL of serum-free medium. For example, to test ratios of 1:1, 1:2, 1:3, and 1:4 (µg DNA:µL this compound), dilute 0.5 µL, 1.0 µL, 1.5 µL, and 2.0 µL of this compound, respectively.
-
Complex Formation: Add the diluted DNA to each tube of diluted this compound. Mix gently and incubate for 10-20 minutes at room temperature.
-
Transfection: Add the 50 µL of each complex mixture to separate wells containing your cells.
-
Analysis: After 24-48 hours, assess transfection efficiency (e.g., via fluorescence microscopy for a GFP reporter) and cell viability (e.g., using Trypan Blue exclusion) for each ratio. The optimal ratio will provide the highest transfection efficiency with the lowest cytotoxicity.
Visual Guides
Mechanism of this compound Transfection
Caption: Mechanism of this compound-mediated transfection.
Troubleshooting Workflow for Low Transfection Efficiency
Caption: A logical workflow for troubleshooting low transfection efficiency.
Key Optimization Parameters
Caption: Key parameters influencing transfection optimization.
References
- 1. wearecellix.com [wearecellix.com]
- 2. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 4. General guidelines for successful transfection [qiagen.com]
- 5. genscript.com [genscript.com]
- 6. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cationic Lipid Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. zymoresearch.com [zymoresearch.com]
- 11. Guidelines for transfection of DNA [qiagen.com]
- 12. selectscience.net [selectscience.net]
- 13. Plasmid Transfection | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Lipid Formulation Stability
Welcome to the technical support center for lipid-based formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their lipid nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in my lipid nanoparticle formulation?
A1: Common indicators of instability in lipid nanoparticle (LNP) formulations include:
-
Visible Aggregation or Precipitation: The appearance of visible particles, cloudiness, or sediment in the formulation.
-
Changes in Particle Size and Polydispersity Index (PDI): An increase in the Z-average diameter and PDI when measured by Dynamic Light Scattering (DLS) suggests particle fusion or aggregation.[1][2]
-
Decreased Encapsulation Efficiency: Leakage of the encapsulated payload (e.g., mRNA, siRNA) from the LNPs over time.
-
Chemical Degradation: Hydrolysis or oxidation of the lipid components, which can be detected by analytical techniques like HPLC-MS.[3][4][5][6]
-
Loss of Biological Activity: Reduced efficacy of the therapeutic payload in functional assays.[1][2][7]
Q2: How does temperature affect the stability of my lipid formulation?
A2: Temperature is a critical factor in maintaining LNP stability.[8] High temperatures can accelerate the chemical degradation of lipids, such as hydrolysis and oxidation.[5] For many LNP formulations, storage at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures is recommended to slow down these degradation processes.[1][7][8] However, freeze-thaw cycles can also induce aggregation and fusion, so it is crucial to handle frozen samples with care and consider the use of cryoprotectants.[1][7][9][10]
Q3: What role does pH play in the stability of lipid nanoparticles?
A3: The pH of the formulation buffer is crucial, especially for LNPs containing ionizable lipids.[9][11] The charge state of these lipids is pH-dependent, which affects both the encapsulation of charged payloads like mRNA and the colloidal stability of the particles.[9] A pH below the pKa of the ionizable lipid leads to a positive surface charge, which is necessary for encapsulation but can also lead to aggregation if not controlled.[9] For storage, maintaining a physiological pH (around 7.4) is often recommended for ease of use in biological applications.[1][2]
Q4: Can the composition of my lipid formulation impact its stability?
A4: Absolutely. The choice and ratio of lipids are fundamental to LNP stability.[8][11] Key components and their roles include:
-
Ionizable Lipids: Essential for encapsulating and releasing nucleic acids. Their structure influences the overall stability and efficacy.
-
Helper Phospholipids (e.g., DSPC, DOPE): Contribute to the structural integrity of the lipid bilayer.[8][12] The choice between saturated and unsaturated acyl chains can affect fusion properties and transfection efficiency.[13]
-
Cholesterol: Acts as a stabilizing agent by modulating the fluidity and rigidity of the lipid bilayer.[8]
-
PEG-Lipids: Provide a hydrophilic shield on the particle surface, offering steric hindrance to prevent aggregation and increase circulation time in vivo.[8][14] However, the concentration of PEG-lipids needs to be optimized, as high concentrations can sometimes negatively impact stability.[14]
Troubleshooting Guides
Issue 1: My lipid nanoparticles are aggregating immediately after formulation.
This is a common issue that often points to suboptimal formulation or process parameters.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of Aqueous Buffer | Verify the pH of your buffer. For formulations with ionizable lipids, the pH should be sufficiently below the pKa to ensure protonation and efficient encapsulation, but excessively low pH can cause instability.[9] | Optimized pH will result in stable nanoparticles with a high positive surface charge. |
| High Ionic Strength of the Buffer | Reduce the salt concentration in your formulation buffer. High ionic strength can compress the electrical double layer, reducing electrostatic repulsion between particles.[9] | Lower ionic strength will enhance electrostatic repulsion and prevent aggregation. |
| High Lipid Concentration | Decrease the total lipid concentration during the formulation process. High concentrations increase the likelihood of particle collisions.[9][14] | A lower lipid concentration will reduce the frequency of collisions, minimizing aggregation. |
| Suboptimal Mixing Rate | If using a solvent displacement method (e.g., microfluidics or ethanol (B145695) injection), optimize the mixing rate. Slow mixing can lead to the formation of larger, less stable particles.[9] | A higher and more controlled mixing rate generally produces smaller, more uniform nanoparticles.[14] |
Issue 2: My lipid nanoparticles aggregate during storage.
Aggregation during storage can be caused by various physical and chemical instabilities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Storage Temperature | Store formulations at a consistent, optimized temperature. Refrigeration (2-8°C) is often preferable to freezing for short-term storage to avoid freeze-thaw stress.[1][2][7] For long-term storage, freezing at -80°C may be necessary, but should be done with cryoprotectants.[1] | Proper temperature control will minimize both chemical degradation and physical stress on the nanoparticles.[8] |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. If freezing is necessary, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) (5-10% w/v) to the formulation before freezing.[1][7][9][15] | Cryoprotectants will protect the nanoparticles from mechanical stress during freezing and thawing, preventing aggregation.[1] |
| Lipid Peroxidation | If your formulation contains unsaturated lipids, they may be prone to oxidation.[3][4][6] Consider adding an antioxidant (e.g., Vitamin E) to the formulation and packaging under an inert gas like nitrogen or argon.[3][8] | The presence of an antioxidant and an oxygen-free environment will prevent the degradation of unsaturated lipid chains.[8] |
| Hydrolysis of Lipids | Lipid esters can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.[5][6] Ensure the storage buffer has an appropriate pH and store at a low temperature. | Storing at a stable pH and low temperature will reduce the rate of lipid hydrolysis.[5] |
Experimental Protocols
Protocol 1: Stability Assessment via Dynamic Light Scattering (DLS)
This protocol outlines the basic procedure for monitoring the physical stability of lipid nanoparticles over time.
-
Sample Preparation:
-
Prepare your lipid nanoparticle formulation according to your standard protocol.
-
Divide the formulation into multiple aliquots in separate, sealed vials for each time point and storage condition to be tested.
-
Store the aliquots under the desired conditions (e.g., 4°C, 25°C, -20°C).
-
-
DLS Measurement:
-
At each designated time point (e.g., Day 0, Day 7, Day 30), remove one aliquot from each storage condition.
-
Allow the sample to equilibrate to the DLS instrument's operating temperature.
-
Dilute a small volume of the nanoparticle suspension in the appropriate buffer (the same buffer used for formulation) to a suitable concentration for DLS analysis.
-
Measure the Z-average diameter and Polydispersity Index (PDI) using a DLS instrument.
-
Record the results for each time point and condition.
-
-
Data Analysis:
-
Plot the Z-average diameter and PDI as a function of time for each storage condition.
-
A significant increase in either parameter indicates particle aggregation and instability.
-
Protocol 2: Evaluation of Cryoprotectant Efficacy
This protocol helps determine the optimal concentration of a cryoprotectant to prevent aggregation during freeze-thaw cycles.
-
Formulation Preparation:
-
Prepare your lipid nanoparticle formulation.
-
Divide the formulation into several aliquots.
-
To each aliquot, add a different concentration of a cryoprotectant (e.g., sucrose or trehalose) from a stock solution. Typical final concentrations to test are 0%, 5%, 10%, and 20% (w/v).[1] Gently mix.
-
-
Initial DLS Measurement:
-
Before freezing, measure the initial Z-average diameter and PDI of each sample as described in Protocol 1.
-
-
Freeze-Thaw Cycling:
-
Freeze all samples at -80°C for at least 4 hours.
-
Thaw the samples at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 1, 3, 5 cycles).
-
-
Post-Cycle DLS Measurement:
-
After the final thaw, measure the Z-average diameter and PDI of each sample again.
-
-
Data Analysis:
-
Compare the particle size and PDI before and after the freeze-thaw cycles for each cryoprotectant concentration.
-
The optimal concentration is the one that shows the least change in particle size and PDI.
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: Key factors influencing LNP stability.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 8. helixbiotech.com [helixbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. fluidimaging.com [fluidimaging.com]
- 11. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 12. Frontiers | Advances in Lipid Nanoparticles for mRNA-Based Cancer Immunotherapy [frontiersin.org]
- 13. Enhancing stability and fusogenicity of lipid nanoparticles for mRNA delivery | Poster Board #488 - American Chemical Society [acs.digitellinc.com]
- 14. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 15. Research on mRNA Lipid Nanoparticle Thermal Stability [eureka.patsnap.com]
Technical Support Center: Scaling Up Lipid 50 Production
Note on "Lipid 50": The term "this compound" does not correspond to a standard, publicly documented lipid or lipid nanoparticle (LNP) formulation. This guide assumes "this compound" is a proprietary name for an LNP formulation intended for therapeutic use, such as the delivery of mRNA, siRNA, or other nucleic acids. The challenges, troubleshooting, and protocols described herein are based on established principles and common issues encountered in the scale-up of LNP manufacturing.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the transition from lab-scale to large-scale production of your this compound formulation.
1. Problem: Particle size increases and/or becomes more polydisperse at a larger scale.
-
Question: We successfully produced this compound LNPs at 80 nm with a PDI of <0.15 at the lab scale using a microfluidic mixer. Upon scaling up to a high-flow T-mixing system, our particle size has increased to 150 nm with a PDI of >0.3. What could be the cause?
-
Answer: This is a common challenge when scaling up LNP production.[3] The primary cause is often a change in the mixing dynamics, which are critical for controlling nanoparticle self-assembly.[4][5] Here are the likely factors and potential solutions:
-
Inadequate Mixing Energy: Larger scale systems may not replicate the rapid and efficient mixing achieved in small-scale microfluidics.[1] This slower mixing can lead to the formation of larger, less uniform particles.[6]
-
Solution:
-
Optimize Flow Rates: The ratio of the aqueous phase to the lipid-solvent phase (Flow Rate Ratio, or FRR) and the Total Flow Rate (TFR) are critical process parameters (CPPs).[7][8] An increase in TFR often leads to smaller particles, while the FRR affects both size and encapsulation efficiency.[9][10] You must re-optimize these parameters for your new equipment.
-
Modify Mixer Geometry: If possible, consider if the geometry of the T-mixer is optimal for your formulation. Different mixing technologies may be required to achieve the desired particle characteristics at scale.[3]
-
-
Changes in Local Concentrations: The concentration of lipids and other components at the point of mixing can differ between small- and large-scale systems, affecting the kinetics of particle formation.[6][11]
-
Solution:
-
Adjust Stock Concentrations: You may need to adjust the initial concentrations of your lipid mix in the solvent phase or the nucleic acid in the aqueous buffer to compensate for the different mixing environment.
-
-
2. Problem: Low or inconsistent encapsulation efficiency (EE) after scale-up.
-
Question: Our this compound formulation achieved >95% mRNA encapsulation at the bench scale. In our first pilot-scale run, the EE dropped to 70-75%. Why is this happening and how can we fix it?
-
Answer: A drop in encapsulation efficiency is often linked to the same mixing and formulation parameters that affect particle size.[12] The complexation of the negatively charged nucleic acid with the ionizable lipid is a critical step that is highly sensitive to process conditions.[3]
-
Suboptimal pH or Buffer Capacity: The pKa of the ionizable lipid is crucial. The aqueous buffer pH must be low enough to ensure the lipid is positively charged to bind the nucleic acid cargo but not so low that it damages the cargo.[12] The buffer's capacity may be insufficient for the larger volumes at scale, leading to localized pH shifts during mixing.
-
Solution:
-
Verify Buffer pH and Strength: Ensure the pH of your aqueous buffer is consistently maintained at the target value (typically pH 4-6 for ionizable lipids). Consider increasing the buffer concentration to resist pH changes during the mixing process.
-
-
N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (N) to the phosphate (B84403) groups in the nucleic acid (P) is a key parameter.[4] This ratio may need to be re-optimized at a larger scale.
-
Solution:
-
Experiment with N/P Ratios: Conduct a small design of experiments (DoE) at the pilot scale to test different N/P ratios around your original value. An optimal N/P ratio for mRNA delivery is often around 6.[4]
-
-
Cargo Integrity: At larger scales, the increased shear forces or longer processing times could potentially degrade the nucleic acid cargo before it is encapsulated.
-
Solution:
-
Assess Cargo Quality: Test the integrity of your mRNA or other nucleic acid raw material before and after the manufacturing process using techniques like gel electrophoresis.
-
-
3. Problem: Batch-to-batch inconsistency in critical quality attributes (CQAs).
-
Question: We are observing significant variability in particle size, PDI, and EE across different batches produced with our scaled-up process. How can we improve consistency?
-
Answer: Achieving batch-to-batch consistency is a cornerstone of GMP (Good Manufacturing Practices) and a major hurdle in LNP manufacturing.[1][13] The solution lies in rigorous process control and characterization.
-
Lack of Process Control: Small, unmonitored variations in process parameters can lead to large differences in the final product.
-
Solution:
-
Identify and Monitor CPPs: Critical Process Parameters (CPPs) such as flow rates, temperature, and pressure must be precisely controlled and monitored in real-time.[7]
-
Implement Process Analytical Technology (PAT): Where possible, use in-line monitoring techniques (e.g., in-line DLS) to track particle formation as it happens, allowing for immediate adjustments.
-
-
Raw Material Variability: The quality and consistency of your raw materials, especially the lipids, are paramount.[1]
-
Solution:
-
Stringent Raw Material Specification: Work with your suppliers to establish tight specifications for all lipids and other raw materials.[3] Perform incoming quality control on each lot.
-
Supplier Qualification: Ensure your raw material suppliers have robust quality systems in place.
-
-
Equipment and Procedural Drift: Minor changes in equipment performance or operator procedures can introduce variability.
-
Solution:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for every step of the manufacturing process.
-
Regular Equipment Calibration and Maintenance: Ensure all pumps, sensors, and other equipment are regularly calibrated and maintained.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) to monitor for this compound LNPs? A1: The CQAs are the physical, chemical, and biological characteristics that should be within a specified limit to ensure product quality.[14] For LNP-based therapeutics, these typically include:
-
Particle Size and Polydispersity Index (PDI): Affects biodistribution, cellular uptake, and stability.[5][15]
-
Encapsulation Efficiency (%EE): Determines the amount of active drug substance that is protected within the LNP.[12][16]
-
Lipid Composition and Purity: Confirms the identity and ratio of the lipid components, which is critical for function and safety.[16][17]
-
Zeta Potential: Measures the surface charge of the LNPs, which influences stability and interaction with biological systems.[15][18]
-
pH and Osmolality: Must be suitable for parenteral administration.[14]
-
Sterility and Endotoxin Levels: Essential safety attributes for any injectable product.[14]
Q2: How do we choose the right manufacturing method for scaling up this compound production? A2: The choice of manufacturing method depends on the desired scale, the specific LNP formulation, and regulatory requirements.[5][7]
-
Microfluidics: Excellent for lab-scale and early clinical production due to precise control over mixing, resulting in uniform particles.[4][19] Scalability can be achieved by using parallelized microfluidic systems, but this can become complex for large commercial volumes.[1]
-
Impingement Jet Mixing (e.g., T-Mixers): A common method for large-scale production.[20][21] In these systems, streams of the lipid-solvent phase and the aqueous phase are forced to collide (impinge) at high velocity, causing rapid mixing and nanoprecipitation. This method is highly scalable.
-
High-Pressure Homogenization: Another technique suitable for large-scale production, though it can sometimes result in a broader particle size distribution and may require more process optimization.[7]
Q3: What are the main regulatory challenges when scaling up LNP production? A3: Regulatory bodies like the FDA and EMA require a demonstration of process control and product consistency.[1] Key challenges include:
-
Process Validation: You must prove that your manufacturing process is robust and consistently produces a product that meets its predetermined specifications.
-
Comparability: If you change your manufacturing process during development (e.g., moving from microfluidics to a T-mixer), you must demonstrate that the product remains comparable in terms of its CQAs and biological performance.[3] This often requires extensive analytical characterization and may necessitate bridging studies.
-
Raw Material Sourcing: Ensuring a stable supply chain of high-quality, GMP-grade raw materials is crucial and a focus of regulatory scrutiny.[1]
Data Presentation
Table 1: Impact of Process Parameters on LNP Critical Quality Attributes (Illustrative Data)
This table summarizes how key process parameters can influence the final characteristics of LNP formulations. The trends shown are typical for microfluidic or jet mixing systems.
| Critical Process Parameter (CPP) | Change | Impact on Particle Size (Z-average) | Impact on Polydispersity (PDI) | Impact on Encapsulation Efficiency (%EE) |
| Total Flow Rate (TFR) | Increase | Decrease[8] | Decrease | Generally Stable or Slight Increase[8] |
| Flow Rate Ratio (FRR) (Aqueous:Solvent) | Increase | Decrease[9][10] | Decrease | May Decrease if too high |
| Lipid Concentration | Increase | Increase[6][11] | Increase | Generally Stable |
| N/P Ratio | Increase | Slight Increase | Slight Increase | Increases to a plateau, then may decrease |
Experimental Protocols
Protocol 1: Particle Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)
-
Objective: To determine the mean hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the this compound formulation.[22][23][24]
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[24][25] This information is used to calculate the particle size distribution.
-
Methodology:
-
Sample Preparation: Dilute the LNP sample in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects. The exact dilution factor will depend on the instrument and initial sample concentration and should be determined empirically.
-
Instrument Setup:
-
Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired temperature (typically 25°C).[26]
-
Enter the correct parameters for the dispersant (e.g., viscosity and refractive index of PBS).
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for at least 60 seconds.
-
Perform the measurement. Typically, this involves multiple runs (e.g., 3 runs of 10-15 measurements each) that are averaged.
-
-
Data Analysis: The instrument software will generate a report containing the Z-average size, the PDI, and the size distribution by intensity, volume, and number. The Z-average and PDI are the most commonly reported values for LNP characterization.[15]
-
Protocol 2: mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay
-
Objective: To quantify the percentage of mRNA encapsulated within the this compound nanoparticles.[22][27]
-
Principle: The RiboGreen reagent is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[28] By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of unencapsulated and total mRNA can be determined.[27][29]
-
Methodology:
-
Reagent Preparation:
-
Prepare a RiboGreen working solution by diluting the stock reagent (typically 1:200) in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), as per the manufacturer's instructions.[28][30][31] Protect the solution from light.
-
Prepare a lysis buffer, which is typically TE buffer containing 0.5-2% Triton X-100.[29][30]
-
-
Standard Curve: Prepare a standard curve of your specific mRNA in TE buffer, with concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.
-
Sample Measurement:
-
In a 96-well black plate, prepare two sets of wells for each LNP sample.
-
Intact LNPs (Measures Unencapsulated mRNA): Add the LNP sample (diluted in TE buffer) to the first set of wells.
-
Lysed LNPs (Measures Total mRNA): Add the LNP sample (diluted in the Triton X-100 lysis buffer) to the second set of wells. Incubate for 10-15 minutes at 37°C to ensure complete lysis.[30]
-
-
Fluorescence Reading:
-
Add the RiboGreen working solution to all standard and sample wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm.[30]
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in both the intact ([mRNA]free) and lysed ([mRNA]total) samples.
-
Calculate the Encapsulation Efficiency (%EE) as follows: %EE = (([mRNA]total - [mRNA]free) / [mRNA]total) * 100
-
-
Visualizations
Caption: A decision tree for troubleshooting out-of-specification LNP size.
Caption: Key stages in scaling up LNP manufacturing from lab to GMP.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmasource.global [pharmasource.global]
- 4. precigenome.com [precigenome.com]
- 5. susupport.com [susupport.com]
- 6. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microfluidics-mpt.com [microfluidics-mpt.com]
- 14. Understanding CQAs For mRNALipid Nanoparticle Product Development And Manufacture [advancingrna.com]
- 15. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. diantpharma.com [diantpharma.com]
- 21. pharmtech.com [pharmtech.com]
- 22. blog.curapath.com [blog.curapath.com]
- 23. selectscience.net [selectscience.net]
- 24. allanchem.com [allanchem.com]
- 25. wyatt.com [wyatt.com]
- 26. Dynamic Light Scattering (DLS) Analysis Service | Drug Discovery | MtoZ Biolabs [mtoz-biolabs.com]
- 27. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 30. abpbio.com [abpbio.com]
- 31. waters.com [waters.com]
Lipid 50 Aggregation: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding aggregation issues encountered with Lipid 50-based nanoparticle formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common visual and analytical signs of this compound nanoparticle aggregation?
A1: Aggregation of this compound nanoparticles can manifest in several ways. Visually, you might observe turbidity, sedimentation, or the formation of visible particulates in the solution. Analytically, the primary indicator is a significant increase in the average particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[1][2][3][4] An unstable formulation will often show a PDI value greater than 0.3, indicating a broad and heterogeneous size distribution.
Q2: My this compound formulation aggregated immediately after preparation. What are the likely causes?
A2: Immediate aggregation often points to issues with the formulation process itself. Key factors to investigate include:
-
pH of the Aqueous Buffer: this compound is a cationic ionizable lipid. The pH of the aqueous buffer used during formulation is critical.[5][6][7] An improper pH can lead to suboptimal surface charge, reducing the electrostatic repulsion between particles and causing them to clump together.[5][6][7]
-
Mixing Inefficiency: The rate and method of mixing the lipid-ethanol phase with the aqueous phase are crucial for forming small, uniform nanoparticles.[8][9] Inefficient mixing, often seen with manual methods, can create localized areas of high lipid concentration, leading to the formation of larger, unstable particles.[9][10]
-
Lipid Ratios: The molar ratio of the different lipid components, including this compound, helper lipids (like DSPC and cholesterol), and PEG-lipids, is a critical parameter.[11][12] An insufficient amount of PEG-lipid, which provides a protective steric barrier, is a common cause of aggregation.[12][13][14][15]
Q3: My this compound nanoparticles looked good initially but aggregated during storage. What factors affect long-term stability?
A3: Delayed aggregation is typically a result of suboptimal storage conditions or formulation components that do not provide long-term stability. Consider the following:
-
Storage Temperature: Lipid nanoparticles are sensitive to temperature fluctuations.[11] Storage at inappropriate temperatures (e.g., room temperature or repeated freeze-thaw cycles) can lead to particle fusion and aggregation.[16][17][18] For many formulations, refrigeration at 2-8°C is optimal for short-term storage, while ultra-low temperatures (-20°C to -80°C) are used for long-term stability.[11][19]
-
Buffer Composition: The ionic strength of the storage buffer can influence nanoparticle stability. High salt concentrations can screen the surface charge, reducing repulsive forces and leading to aggregation.[17]
-
Cryoprotectants: If freezing your samples, the absence of a cryoprotectant (like sucrose (B13894) or trehalose) can lead to aggregation upon thawing due to stresses from ice crystal formation.[16][17][20]
Q4: How does the concentration of PEG-lipid affect the stability of this compound formulations?
A4: Polyethylene glycol (PEG)-lipids are crucial for the stability of lipid nanoparticles. They form a hydrophilic shield around the nanoparticle, which provides a steric barrier that prevents particles from getting too close and aggregating.[12][13][15] The concentration of the PEG-lipid needs to be optimized; too little can result in insufficient shielding and aggregation, while too much can potentially hinder cellular uptake and efficacy.[21]
Q5: Can the N:P ratio influence the aggregation of my this compound nanoparticles?
A5: Yes, the N:P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid cargo, is a critical parameter.[22][23] This ratio affects the net charge of the nanoparticle core and influences how efficiently the nucleic acid is encapsulated. An improperly balanced N:P ratio can lead to exposed nucleic acid or excessive positive surface charge, both of which can contribute to aggregation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments designed to troubleshoot this compound aggregation.
Table 1: Effect of Formulation pH on Nanoparticle Characteristics
| Formulation ID | Aqueous Buffer pH | Avg. Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Observations |
| L50-pH-A | 3.0 | 150.2 | 0.450 | +5.2 | Significant aggregation observed |
| L50-pH-B | 4.0 | 85.6 | 0.125 | +15.8 | Stable, monodisperse particles |
| L50-pH-C | 5.0 | 92.3 | 0.210 | +10.1 | Minor increase in size and PDI |
| L50-pH-D | 6.0 | 125.8 | 0.380 | +3.5 | Aggregation apparent |
This table illustrates the critical role of pH. A pH of 4.0, where the ionizable this compound is optimally charged, results in stable particles. Deviations lead to increased size and PDI, indicating aggregation.[24][25]
Table 2: Impact of PEG-Lipid Concentration on Stability
| Formulation ID | PEG-Lipid (mol%) | Avg. Particle Size (nm) | Polydispersity Index (PDI) | Stability after 24h at 4°C |
| L50-PEG-1 | 0.5% | 180.4 | 0.510 | Unstable, visible aggregates |
| L50-PEG-2 | 1.5% | 88.1 | 0.115 | Stable, no significant change |
| L50-PEG-3 | 2.5% | 82.5 | 0.105 | Stable, no significant change |
| L50-PEG-4 | 5.0% | 75.3 | 0.095 | Stable, smallest particle size |
This table shows that a sufficient concentration of PEG-lipid (≥1.5 mol%) is essential for preventing aggregation.[12][21]
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles via Microfluidic Mixing
Objective: To formulate this compound nanoparticles with a controlled size and low PDI.
Materials:
-
This compound (e.g., 50 mg/mL in ethanol)
-
DSPC (e.g., 10 mg/mL in ethanol)
-
Cholesterol (e.g., 25 mg/mL in ethanol)
-
PEG-Lipid (e.g., 50 mg/mL in ethanol)
-
Nucleic acid cargo (e.g., mRNA at 1 mg/mL in 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), 200 proof
-
Microfluidic mixing system (e.g., staggered herringbone micromixer)[10][26]
Methodology:
-
Prepare Lipid-Ethanol Mixture: Combine this compound, DSPC, Cholesterol, and PEG-Lipid in a glass vial to achieve a desired molar ratio (e.g., 50:10:38.5:1.5). Add ethanol to reach the final desired total lipid concentration (e.g., 20 mg/mL). Vortex until fully dissolved.
-
Prepare Aqueous Phase: The nucleic acid cargo in the citrate buffer (pH 4.0) serves as the aqueous phase.
-
Set up Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Set the total flow rate (TFR) and flow rate ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[27]
-
Formulation: Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another. Initiate pumping to mix the two phases within the microfluidic chip.[27]
-
Collection: Collect the resulting nanoparticle suspension from the outlet into a sterile tube.
-
Purification/Buffer Exchange: Immediately proceed with dialysis or tangential flow filtration (TFF) against a storage buffer (e.g., 1X PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter.[22]
-
Characterization: Immediately analyze the sample for particle size, PDI, and zeta potential.
Protocol 2: Characterization of this compound Nanoparticles
Objective: To measure the key physicochemical properties of the formulated nanoparticles to assess quality and detect aggregation.
A. Dynamic Light Scattering (DLS) for Size and PDI Measurement [28]
-
Sample Preparation: Dilute the nanoparticle formulation in the storage buffer (e.g., 1X PBS) to a suitable concentration for DLS analysis (typically a faint opalescence is sufficient). Ensure the diluent is filtered to remove dust.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and perform the measurement according to the manufacturer's protocol.
-
Data Analysis: Record the Z-average diameter (particle size) and the Polydispersity Index (PDI). A PDI < 0.2 is generally considered indicative of a monodisperse and homogenous population.
B. Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement [][30]
-
Sample Preparation: Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to prevent charge screening effects.
-
Instrument Setup: Use a specific ELS-compatible cuvette with electrodes.
-
Measurement: Load the sample into the cuvette and place it in the instrument. An electric field is applied, and the velocity of the particles is measured to determine their electrophoretic mobility.[31]
-
Data Analysis: The instrument software calculates the zeta potential from the electrophoretic mobility. Zeta potential provides an indication of the surface charge and the colloidal stability of the formulation.[][32]
Visualizations
A logical workflow for troubleshooting aggregation issues with this compound.
Experimental workflow for LNP formulation and quality control analysis.
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. lsinstruments.ch [lsinstruments.ch]
- 4. wyatt.com [wyatt.com]
- 5. Acidic pH-induced changes in lipid nanoparticle membrane packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acidic pH-induced changes in lipid nanoparticle membrane packing. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixbiotech.com [helixbiotech.com]
- 12. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helixbiotech.com [helixbiotech.com]
- 14. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 15. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. fluidimaging.com [fluidimaging.com]
- 18. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. k2sci.com [k2sci.com]
- 20. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 22. biomol.com [biomol.com]
- 23. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 24. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A strategy for synthesis of lipid nanoparticles using microfluidic devices with a mixer structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 30. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 31. 2024.sci-hub.se [2024.sci-hub.se]
- 32. The Critical Role of Zeta Potential Measurements in Advancing Medicine [izon.com]
how to reduce Lipid 50 cytotoxicity
Welcome to the technical support center for Lipid 50. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges you may encounter during your experiments, with a focus on mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: The cytotoxicity of this compound, like many cationic lipid-based reagents, is often attributed to its interaction with the cell membrane. At high concentrations or with prolonged exposure, this compound can lead to membrane disruption, resulting in increased cell permeability and eventual necrosis. Additionally, it can induce apoptosis through various signaling pathways, including the activation of caspases and modulation of pathways like PI3K-Akt.[1][2][3]
Q2: Can the formulation of this compound be altered to reduce cytotoxicity?
A2: Yes, the formulation of lipid-based nanoparticles can significantly impact their cytotoxic profile. Factors such as lipid composition, the molar ratio of components, and the size of the lipid particles can all be optimized to reduce toxicity.[4][5][6] For instance, incorporating sterol-containing lipids can sometimes decrease lethality.[4][6] While you cannot alter the composition of the provided this compound reagent, you can optimize its complexation with your nucleic acid or drug.
Q3: Are there alternative reagents to this compound if cytotoxicity remains high?
A3: Several alternative transfection reagents are available, including other lipid-based formulations and non-liposomal options like polymers.[7] Reagents like Lipofectamine® 3000 are designed for reduced cytotoxicity while maintaining high transfection efficiency.[8] The best choice of reagent is often cell-type dependent.[7][9] Electroporation is another alternative, though it may lead to lower cell viability.[7]
Q4: How does cell confluency at the time of transfection affect this compound cytotoxicity?
A4: Cell confluency is a critical factor. For optimal results and minimal cytotoxicity with lipid-based reagents, cells should typically be 70-90% confluent at the time of transfection.[10] Cells that are at a lower density may be more susceptible to the cytotoxic effects of the lipid-DNA complexes.[11]
Troubleshooting Guides
Issue 1: High Cell Death Observed After Transfection with this compound
Possible Cause 1: Suboptimal this compound to Nucleic Acid Ratio
-
Recommendation: The ratio of this compound to your plasmid DNA or siRNA is crucial. An excess of the lipid reagent can lead to significant cytotoxicity. It is recommended to perform a titration experiment to determine the optimal ratio for your specific cell type and nucleic acid. Start with the manufacturer's recommended ratio and test a range of ratios around that point.[9][12]
Possible Cause 2: High Concentration of this compound-Nucleic Acid Complexes
-
Recommendation: The final concentration of the transfection complexes in the well can also contribute to cell death. If you observe high toxicity, try reducing the overall amount of both this compound and nucleic acid while keeping the optimal ratio constant.
Possible Cause 3: Prolonged Exposure to Transfection Complexes
-
Recommendation: The incubation time of the cells with the this compound complexes should be optimized. For sensitive cell lines, a shorter incubation time (e.g., 4-6 hours) may be sufficient for efficient transfection while minimizing cytotoxicity. After the initial incubation, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.[13]
Possible Cause 4: Poor Cell Health Prior to Transfection
-
Recommendation: Ensure that your cells are healthy, actively dividing, and free from contamination before starting the experiment. Use cells at a low passage number and ensure they are seeded evenly.[14]
Issue 2: Inconsistent Transfection Efficiency and Cytotoxicity
Possible Cause 1: Variability in Cell Seeding and Confluency
-
Recommendation: Maintain consistency in your cell seeding density to ensure that the confluency at the time of transfection is reproducible between experiments.[14] Plating cells at two different densities for an initial optimization can help identify the ideal confluency.[10]
Possible Cause 2: Inconsistent Formation of Lipid-Nucleic Acid Complexes
-
Recommendation: The method of preparing the transfection complexes can impact their size and charge, which in turn affects efficiency and toxicity. Always dilute this compound and the nucleic acid in serum-free medium (e.g., Opti-MEM™) separately before combining them.[8][10] Allow the complexes to form for the recommended amount of time before adding them to the cells.
Possible Cause 3: Presence of Antibiotics or Other Inhibitory Substances
-
Recommendation: Do not include antibiotics in the medium during the formation of transfection complexes or during the initial incubation period with the cells, as this can increase cytotoxicity.[8][13]
Quantitative Data Summary
The following tables provide hypothetical data for this compound cytotoxicity and transfection efficiency under different conditions. These tables are intended to serve as a guide for your optimization experiments.
Table 1: Effect of this compound to DNA Ratio on Cytotoxicity and Transfection Efficiency in HEK293 Cells
| This compound (µL) : DNA (µg) Ratio | Cell Viability (%) (24h post-transfection) | Transfection Efficiency (%) |
| 1:1 | 95 ± 4 | 35 ± 5 |
| 2:1 | 88 ± 5 | 60 ± 7 |
| 3:1 (Recommended) | 85 ± 6 | 75 ± 8 |
| 4:1 | 70 ± 8 | 78 ± 6 |
| 5:1 | 55 ± 10 | 72 ± 9 |
Table 2: Impact of Incubation Time on Cell Viability in a Sensitive Cell Line (e.g., Primary Neurons)
| Incubation Time with this compound Complexes (hours) | Cell Viability (%) (24h post-transfection) |
| 4 | 80 ± 7 |
| 6 | 72 ± 9 |
| 12 | 60 ± 11 |
| 24 | 45 ± 15 |
Experimental Protocols
Protocol 1: Optimizing the this compound to DNA Ratio
This protocol is designed to identify the optimal ratio of this compound to plasmid DNA for your specific cell line to maximize transfection efficiency while minimizing cytotoxicity.
Materials:
-
Healthy, sub-confluent cells in a 24-well plate
-
This compound Transfection Reagent
-
Plasmid DNA (e.g., expressing a fluorescent protein like GFP)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[10]
-
Prepare DNA Dilutions: In separate tubes, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg per well) in 25 µL of serum-free medium.
-
Prepare this compound Dilutions: In separate tubes, dilute varying amounts of this compound (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL) in 25 µL of serum-free medium each. This will correspond to ratios of 1:1, 2:1, 3:1, 4:1, and 5:1 (µL of this compound : µg of DNA).
-
Form Complexes: Add the diluted DNA to each tube of diluted this compound. Mix gently by flicking the tube and incubate at room temperature for 20 minutes to allow complexes to form.[11]
-
Transfect Cells: Add the 50 µL of the lipid-DNA complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubate: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Change Medium: After the incubation period, aspirate the medium containing the transfection complexes and replace it with fresh, complete growth medium.
-
Assay: Analyze the results 24-48 hours post-transfection. Assess transfection efficiency by fluorescence microscopy or flow cytometry for GFP expression. Evaluate cytotoxicity using a viability assay such as MTT or Trypan Blue exclusion.
Protocol 2: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Cells transfected in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Perform Transfection: Conduct your transfection experiment in a 96-well plate. Include untransfected cells as a control.
-
Add MTT: At the desired time point post-transfection (e.g., 24 or 48 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[15]
-
Solubilize Formazan (B1609692): Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure Absorbance: Measure the absorbance at 570 nm using a plate reader.[14]
-
Calculate Viability: Calculate the percentage of cell viability relative to the untransfected control wells.
Visualizations
Caption: Troubleshooting workflow for high this compound cytotoxicity.
References
- 1. scialert.net [scialert.net]
- 2. The lipid basis of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High content analysis to determine cytotoxicity of the antimicrobial peptide, melittin and selected structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lipid composition and liposome size on toxicity and in vitro fungicidal activity of liposome-intercalated amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 8. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Viral Transfection Methods Optimized for Gene Delivery to a Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailoring transfection for cardiomyocyte cell lines: balancing efficiency and toxicity in lipid versus polymer-based transfection methods in H9c2 and HL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives [mdpi.com]
Technical Support Center: Refinement of Lipid 50 Purification Methods
Welcome to the Technical Support Center for Lipid 50 purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of lipid-based nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to characterize for lipid nanoparticles after purification?
A1: The key parameters to characterize for lipid nanoparticles (LNPs) post-purification are particle size, polydispersity index (PDI), surface charge (Zeta potential), and encapsulation efficiency.[] Particle size and PDI are crucial as they influence the biodistribution and cellular uptake of the LNPs.[][2] The Zeta potential affects the stability of the nanoparticle suspension, with a higher magnitude generally indicating greater stability. Encapsulation efficiency determines the amount of therapeutic cargo successfully loaded into the nanoparticles, which directly impacts the potential therapeutic efficacy.
Q2: Why is purification a critical step in the manufacturing of lipid nanoparticles?
A2: Purification is a pivotal step to remove residual solvents (like ethanol), free or unencapsulated drugs, and other impurities from the lipid nanoparticle suspension.[3][4] This process is essential to enhance the stability, reduce potential toxicity, and ensure the purity of the final product.[3] The purification process can also affect the physicochemical properties of the nanoparticles, such as their size and PDI.[3]
Q3: What are the common methods used for purifying lipid nanoparticles?
A3: Common methods for purifying lipid nanoparticles include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), dialysis, and centrifugation/ultrafiltration.[3] TFF is a scalable method that is efficient for buffer exchange and concentration.[5][6] SEC separates particles based on size and is effective for removing unencapsulated small molecules.[7][8] Dialysis is a time-consuming method that relies on diffusion to remove small molecule impurities.[9] Centrifugation and ultrafiltration are simpler methods but can lead to particle loss and aggregation.[3]
Q4: How can I improve the stability of my lipid nanoparticles during purification and storage?
A4: To improve stability, it is crucial to optimize the purification process to remove impurities that can compromise stability.[3] For Tangential Flow Filtration, optimizing parameters like transmembrane pressure and flow rate can reduce shear stress on the particles.[5] During storage, factors such as temperature and the composition of the storage buffer are critical. Storing liposomes well below their phase transition temperature can prevent aggregation.[10] Additionally, ensuring a sufficiently high zeta potential can provide electrostatic repulsion between particles, preventing aggregation.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during lipid nanoparticle purification.
Low Yield/Recovery
Problem: You are experiencing a significant loss of lipid nanoparticles during the purification process, resulting in a low final yield.
| Possible Cause | Troubleshooting Step |
| Particle Adsorption to Surfaces | During centrifugation or ultrafiltration, nanoparticles can adhere to the walls of the tubes or the membrane, leading to product loss.[3] Consider pre-saturating the purification system (e.g., SEC column) with empty liposomes to block non-specific binding sites.[7] |
| Membrane Fouling (TFF) | The accumulation of a "gel layer" of nanoparticles on the TFF membrane can reduce permeate flux and lead to product loss.[5] Optimize TFF parameters by adjusting the feed flow rate and transmembrane pressure to minimize gel layer formation.[5] |
| Inefficient Elution (SEC) | The elution buffer may not be optimal for recovering the nanoparticles from the column. Ensure the mobile phase maintains sample solubility and prevents interactions with the stationary phase.[11] |
| Particle Instability | The purification process itself can induce stress on the nanoparticles, leading to their disruption. Monitor particle stability throughout the process by measuring size and PDI.[5] Adjust process parameters to be gentler on the particles. |
Poor Purity/Contamination
Problem: Your final purified lipid nanoparticle sample contains a high level of unencapsulated drug, free lipids, or other process-related impurities.
| Possible Cause | Troubleshooting Step |
| Inefficient Separation | The chosen purification method may not be providing adequate separation of the nanoparticles from smaller impurities. For SEC, ensure the column has a sufficient bed volume for clear separation between the nanoparticle peak and the free dye/drug peak.[8] |
| Incomplete Buffer Exchange (TFF) | The volume of diafiltration buffer may be insufficient to completely remove the initial solvent and unencapsulated material. Monitor the concentration of the impurity (e.g., ethanol) in the permeate to determine the optimal number of diavolumes for exchange.[6] |
| Sample Overloading | Overloading an SEC column can lead to poor separation. Reduce the sample volume or concentration to stay within the column's capacity.[12] |
| Incorrect Membrane Pore Size (TFF) | If the membrane pore size is too large, it may allow some smaller nanoparticles to be lost in the permeate. If it's too small, it can lead to excessive fouling. Select a membrane with a molecular weight cut-off (MWCO) that retains the nanoparticles while allowing impurities to pass through. |
Particle Aggregation/Instability
Problem: You observe an increase in particle size and PDI after purification, indicating aggregation or instability.
| Possible Cause | Troubleshooting Step |
| High Shear Stress | High pressures or flow rates during TFF or extrusion can cause shear-induced aggregation or disruption of the nanoparticles.[5] Optimize these parameters to be as gentle as possible while maintaining efficiency. |
| Concentration Polarization | The accumulation of nanoparticles at the membrane surface during TFF can lead to aggregation.[3] Consider a dilution step before TFF to counteract this effect.[3] |
| Inappropriate Buffer Conditions | The pH or ionic strength of the final buffer may not be optimal for nanoparticle stability. Ensure the buffer composition promotes a sufficiently high zeta potential to prevent aggregation.[10] |
| Processing Time | Extended processing times can lead to an increase in LNP size.[13] Aim to optimize the purification process to be as time-efficient as possible. |
Quantitative Data Summary
The following tables summarize quantitative data related to lipid nanoparticle purification methods.
Table 1: Effect of Extrusion Parameters on Liposome (B1194612) Size
| Parameter | Change | Effect on Liposome Size | Reference |
| Membrane Pore Size | Decrease | Decrease in mean size and width of size distribution | [14][15] |
| Number of Extrusion Cycles | Increase | Decrease in size, with the most significant reduction in the first few cycles | [15] |
| Flow Rate (Small Pores, e.g., 50 nm) | Increase | Smaller vesicles | [14] |
| Flow Rate (Large Pores) | Increase | No significant influence on mean vesicle size | [14] |
| Cholesterol Content | Increase (up to 0.45 mol fraction) | Larger vesicles | [14] |
Table 2: Typical Performance of Purification Methods
| Purification Method | Typical Recovery Rate | Key Advantage | Key Disadvantage |
| Tangential Flow Filtration (TFF) | 86-89%[13] | Scalable and efficient for buffer exchange and concentration[5][6] | Can induce shear stress and membrane fouling[5] |
| Size Exclusion Chromatography (SEC) | Can be high, but dilution is a factor[8] | Excellent for removing small molecule impurities | Can lead to sample dilution and potential for particle loss on the column[7][8] |
| Dialysis | Generally high | Simple setup | Very time-consuming and may impact nanoparticle characteristics[9] |
| Centrifugation/Ultrafiltration | Variable, can have significant loss[3] | Simple and easy to use | Prone to particle loss and aggregation[3] |
Experimental Protocols
Protocol 1: Lipid Nanoparticle Purification by Tangential Flow Filtration (TFF)
-
System Preparation: Sanitize and equilibrate the TFF system with the desired final buffer.
-
Pre-dilution (Optional): Dilute the crude lipid nanoparticle suspension to reduce the initial ethanol (B145695) concentration, which can help maintain nanoparticle stability.[13]
-
Concentration: Concentrate the nanoparticle suspension to a target volume by removing permeate.
-
Diafiltration: Perform buffer exchange by adding the final buffer at the same rate as the permeate removal. This step removes ethanol and unencapsulated material.[5] Typically, 5-10 diavolumes are sufficient.
-
Final Concentration: Concentrate the purified nanoparticle suspension to the desired final concentration.
-
Recovery: Recover the purified and concentrated nanoparticle suspension from the system.
-
Characterization: Analyze the final product for particle size, PDI, encapsulation efficiency, and purity.
Protocol 2: Liposome Purification by Size Exclusion Chromatography (SEC)
-
Column Packing and Equilibration: Swell the Sephadex G-25 (or similar) beads in the desired elution buffer and pack the column.[8] Equilibrate the column with at least two column volumes of the elution buffer.
-
Column Pre-saturation (Optional but Recommended): To prevent loss of liposomes, pre-saturate the column by running a sample of empty liposomes through it.[7]
-
Sample Loading: Carefully load the liposome sample onto the top of the column. The sample volume should ideally be no more than 5-10% of the total column volume.[8]
-
Elution: Begin the elution with the buffer and collect fractions. The liposomes, being larger, will elute first, followed by the smaller, unencapsulated molecules.
-
Fraction Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy or fluorescence) to identify the liposome-containing fractions and the fractions containing the free drug.
-
Pooling and Characterization: Pool the fractions containing the purified liposomes and characterize them for size, PDI, and encapsulation efficiency.
Protocol 3: Liposome Sizing by Extrusion
-
Hydration: Hydrate a thin lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): Subject the MLV suspension to several freeze-thaw cycles to increase the encapsulation efficiency of hydrophilic drugs.
-
Extrusion Setup: Assemble the extruder with a polycarbonate membrane of the desired pore size.
-
Extrusion Process: Pass the MLV suspension through the membrane a specified number of times (typically 10-20 passes).[16] To achieve smaller and more uniform liposomes, it is common to sequentially extrude through membranes of decreasing pore size.[17]
-
Characterization: Analyze the resulting liposome suspension for particle size and PDI using dynamic light scattering (DLS).
Visualizations
Caption: A general workflow for the purification and characterization of this compound.
References
- 2. caymanchem.com [caymanchem.com]
- 3. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 4. precigenome.com [precigenome.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cphi-online.com [cphi-online.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. researchgate.net [researchgate.net]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 10. benchchem.com [benchchem.com]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. Time-dependent particle size increase during lipid nanoparticle purification by cross-flow filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrti.org [ijrti.org]
- 17. liposomes.ca [liposomes.ca]
Technical Support Center: Optimizing Encapsulation Efficiency of Lipid 50
Welcome to the technical support center for Lipid 50. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the encapsulation efficiency of your lipid nanoparticle (LNP) formulations. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is a state-of-the-art ionizable lipid. Ionizable lipids are critical components of LNPs for nucleic acid delivery, such as mRNA or siRNA.[1][2] At a low pH during formulation, this compound becomes positively charged, which facilitates the encapsulation of negatively charged nucleic acids.[2][3] Upon entering the physiological environment (pH ~7.4), it becomes nearly neutral, reducing toxicity and improving stability in circulation.[1] Its primary role is to ensure high encapsulation efficiency and facilitate the release of the payload into the cytoplasm of target cells.[4]
Q2: What is encapsulation efficiency and why is it a critical quality attribute (CQA)?
Encapsulation efficiency (EE) is the percentage of the therapeutic payload (e.g., mRNA) that is successfully enclosed within the lipid nanoparticles relative to the total amount of payload used in the formulation process.[5] It is a critical quality attribute (CQA) because it determines the actual dose of the active substance being delivered, which directly impacts the therapeutic efficacy and safety of the product.[6][7] High encapsulation efficiency ensures that a substantial portion of the drug is protected within the LNPs, enhancing its stability and potential for successful delivery.[5]
Q3: What are the main factors that influence the encapsulation efficiency of this compound-based LNPs?
The encapsulation efficiency of LNPs is a multifactorial process.[8] Key parameters include the lipid composition (especially the molar ratio of the four lipid components), the N/P ratio, the manufacturing method, and process parameters like flow rate ratio and total flow rate.[1][8] The pH of the buffer solution is also of major importance as it allows the ionizable lipid to be protonated, thus highly increasing the RNA encapsulation efficiency.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Q4: My encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?
Low encapsulation efficiency can stem from several factors related to your formulation components and process parameters. A systematic approach to troubleshooting is recommended.
Below is a summary of potential causes and recommended actions to improve your encapsulation efficiency.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal N/P Ratio | The N/P ratio, which is the molar ratio of amine groups in the ionizable lipid to phosphate (B84403) groups in the nucleic acid, is critical.[8] An insufficient amount of this compound may lead to incomplete complexation with the nucleic acid. Increase the N/P ratio in increments (e.g., from 3:1 to 6:1). | An optimized N/P ratio enhances electrostatic interactions, improving nucleic acid condensation and leading to higher encapsulation. |
| Incorrect pH of Aqueous Buffer | The pH of the aqueous buffer containing the nucleic acid must be low enough to ensure the protonation of this compound.[8] Verify that the pH of your aqueous buffer is in the optimal range (typically pH 3-5). | A lower pH ensures a positive charge on this compound, promoting strong electrostatic interactions with the negatively charged nucleic acid backbone.[2] |
| Inappropriate Flow Rate Ratio (FRR) | The FRR, the ratio of the aqueous phase flow rate to the organic phase flow rate, significantly impacts encapsulation.[8] For microfluidic systems, a typical starting FRR is 3:1.[7][8] Experiment with FRRs from 2:1 to 4:1. | Higher FRRs often lead to more rapid mixing and nanoprecipitation, which can trap the nucleic acid more efficiently within the forming LNP core. Values of FRR of 3:1 are commonly used to achieve encapsulation efficiency >95% for RNA-LNP.[8] |
| Issues with Lipid Stock Solution | Poor quality or degradation of any of the four lipid components (this compound, DSPC, cholesterol, PEG-lipid) can hinder proper LNP self-assembly. Ensure lipids are stored correctly and use fresh stock solutions. | High-quality, non-degraded lipids are essential for the structural integrity and stability of the LNPs, which in turn affects encapsulation.[9] |
| Suboptimal Mixing/Formulation Method | The speed and efficiency of mixing the aqueous and organic phases are crucial. For microfluidic mixing, ensure there are no clogs and that the system is operating correctly. For bulk mixing, ensure the rate of addition and stirring speed are optimized and consistent. | Rapid and homogenous mixing is key to ensuring that the LNPs form quickly and uniformly, effectively trapping the nucleic acid payload.[10] |
Below is a logical workflow to troubleshoot low encapsulation efficiency.
References
- 1. precigenome.com [precigenome.com]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. Optimization of Lipid Nanoparticles with Robust Efficiency for the Delivery of Protein Therapeutics to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 6. waters.com [waters.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 9. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
Technical Support Center: A Troubleshooting Guide for Lipid Nanoparticle Experiments
Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) research. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during LNP-based experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of lipid nanoparticles and why are they important?
A1: The critical quality attributes (CQAs) of LNPs are the physical and chemical characteristics that ensure their safety, stability, and efficacy. Key CQAs include:
-
Particle Size: Affects stability, biodistribution, and cellular uptake. Smaller nanoparticles generally exhibit better cellular uptake and tissue penetration.[1]
-
Polydispersity Index (PDI): Measures the uniformity of particle size in a formulation. A PDI of 0.3 or below is generally considered acceptable for LNP drug delivery systems, indicating a homogenous population.[2][3]
-
Zeta Potential: Indicates the surface charge of the LNPs, which influences their stability and interaction with biological membranes.[4]
-
Encapsulation Efficiency: The percentage of the therapeutic cargo (e.g., mRNA, siRNA) successfully encapsulated within the LNPs. Higher encapsulation efficiency is crucial for therapeutic potency.[5]
-
Stability: The ability of LNPs to maintain their CQAs over time and under various storage conditions. Instability can lead to aggregation and degradation of the payload.[6]
Q2: How does the choice of lipids impact LNP formulation and function?
A2: The lipid composition is a critical factor that dictates the overall performance of LNPs. The four main lipid components each play a distinct role:
-
Ionizable Cationic Lipids: These are fundamental for encapsulating negatively charged nucleic acids and facilitating their escape from endosomes. Their positive charge at acidic pH within the endosome is key to this process.[7][8]
-
Helper Lipids (e.g., DSPC, DOPE): These lipids contribute to the structural integrity and stability of the LNP. They can also influence the fusogenicity of the nanoparticles, aiding in endosomal escape.[8][9]
-
Cholesterol: Cholesterol enhances LNP stability by filling gaps between the other lipids, which modulates membrane rigidity and integrity.[8][9]
-
PEGylated Lipids: These lipids form a hydrophilic layer on the surface of the LNP, which provides a steric barrier to prevent aggregation and reduces clearance by the immune system, thereby increasing circulation time.[8][9]
Q3: What are the primary challenges in scaling up LNP production from lab to industrial scale?
A3: Scaling up LNP production presents several challenges, including:
-
Maintaining Formulation Precision: Ensuring the precise mixing of lipids and therapeutic cargo at large volumes is difficult. Even minor deviations can result in inconsistent particle size and encapsulation efficiency.[10]
-
Reproducibility: Achieving batch-to-batch consistency is more challenging at a larger scale. Variations can impact the quality and efficacy of the final product.[10]
-
Adapting Production Technology: Methods that are effective in a laboratory setting, such as microfluidics, may not be easily scalable.[10]
-
Raw Material Supply: Securing a consistent supply of high-quality lipids and other components is crucial for large-scale manufacturing.[10]
-
Regulatory Compliance: Large-scale production must adhere to stringent regulatory standards set by authorities like the FDA and EMA.[10]
Troubleshooting Guides
Low Transfection Efficiency
Problem: After transfecting cells with my mRNA-loaded LNPs, I am observing low protein expression.
| Possible Cause | Suggested Solution |
| Suboptimal LNP Formulation | Optimize the molar ratios of the four lipid components. The ratio of ionizable lipid to nucleic acid (N:P ratio) is particularly critical for efficient encapsulation and delivery.[5][11] A seven-fold increase in protein expression was observed by increasing the lipid-to-mRNA weight ratio and incorporating DOPE as a helper lipid.[11] |
| Poor Endosomal Escape | The ability of the LNP to release its cargo from the endosome into the cytoplasm is a major bottleneck.[12] Ensure your ionizable lipid is effective at facilitating endosomal escape. Some ionizable lipids are designed to become positively charged in the acidic environment of the endosome, which helps to disrupt the endosomal membrane.[13] |
| Incorrect Particle Size or High PDI | LNPs that are too large or have a wide size distribution may not be efficiently taken up by cells. Aim for a particle size between 50-200 nm and a PDI below 0.3.[3] Optimize formulation parameters such as mixing speed and lipid concentration to control size and PDI.[14] |
| Degraded mRNA | Ensure the integrity of your mRNA before encapsulation. Use RNase-free techniques and reagents throughout the formulation process.[15] |
| Inappropriate Cell Culture Conditions | Cell density at the time of transfection can impact efficiency. Ensure cells are actively dividing and not over-confluent. Test different cell seeding densities to find the optimal condition for your cell line.[16] |
High Cytotoxicity
Problem: My cells are dying after being treated with the LNPs.
| Possible Cause | Suggested Solution |
| Toxicity of Cationic Lipids | Some ionizable or cationic lipids can be toxic to cells, especially at high concentrations. Reduce the concentration of the LNPs used for transfection. You can also screen different ionizable lipids to find one with a better safety profile.[4] |
| Residual Ethanol (B145695) from Formulation | The ethanol used to dissolve the lipids during formulation can be toxic to cells. Ensure that the ethanol is sufficiently removed through dialysis or another purification method after LNP formation.[4] |
| Contaminants in the Formulation | Ensure all reagents and materials used for LNP preparation are sterile and free of endotoxins. |
| High LNP Concentration | Perform a dose-response experiment to determine the optimal LNP concentration that provides good transfection efficiency with minimal cytotoxicity. |
LNP Aggregation
Problem: My LNP formulation is aggregating, either immediately after synthesis or during storage.
| Possible Cause | Suggested Solution |
| Suboptimal pH of Aqueous Phase | The pH of the buffer is critical. A very low pH can lead to excessive positive charge on the ionizable lipids, causing instability and aggregation.[17] |
| High Ionic Strength of the Buffer | High salt concentrations can reduce the electrostatic repulsion between nanoparticles, leading to aggregation.[17] |
| Inadequate PEGylated Lipid Content | The PEGylated lipid provides a steric barrier that prevents aggregation. Ensure an adequate molar percentage of PEG-lipid in your formulation (typically 1.5-2 mol%).[9] |
| Storage Conditions | Storing LNPs at 4°C is often preferable to freezing, which can cause aggregation upon thawing.[17] If freezing is necessary, consider using cryoprotectants like trehalose (B1683222) or sucrose.[18] |
| Mechanical Stress | Avoid vigorous vortexing or agitation, as this can induce aggregation.[19] |
Quantitative Data Summary
Table 1: Effect of Lipid Composition on LNP Physicochemical Properties
| Ionizable Lipid | Helper Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| SM-102 | DOPE | 48:10:40:2 | ~80-100 | < 0.2 | Near-neutral at pH 7.4 | [5] |
| DLin-MC3-DMA | DSPC | 50:10:38.5:1.5 | ~70-90 | < 0.15 | Near-neutral at pH 7.4 | [4] |
| C12-200 | DOPE | 35:10:53.5:1.5 | ~80-120 | < 0.2 | - | [11] |
| DOTAP | DOPE/Cholesterol | - | ~100-150 | < 0.2 | Positive | [20] |
Table 2: Influence of Formulation Parameters on Particle Size and PDI
| Parameter Varied | Observation | Impact on Size | Impact on PDI | Reference |
| Lipid Concentration | Higher lipid concentration | Increased | Increased | [14] |
| Active Ingredient Concentration | Higher drug concentration | Increased | Increased | [14] |
| PEG-Lipid Content | Increased PEG-lipid molar % | Decreased | Decreased | [9] |
| Flow Rate (Microfluidics) | Higher total flow rate | Decreased | Decreased | [9] |
Experimental Protocols
Protocol 1: mRNA-LNP Formulation using Microfluidics
This protocol is a generalized procedure for formulating mRNA-loaded LNPs using a microfluidic device.
Materials:
-
Ionizable lipid, helper lipid, cholesterol, PEGylated lipid (dissolved in ethanol)
-
mRNA (dissolved in a low pH buffer, e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassette (e.g., 20 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Solution:
-
Prepare stock solutions of each lipid in 100% ethanol.
-
Combine the individual lipid stock solutions in a sterile tube to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[21]
-
-
Prepare mRNA Solution:
-
Dilute the mRNA stock in a low pH aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.
-
Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:ethanol).
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
-
-
Purification:
-
Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours at 4°C to remove the ethanol and exchange the buffer.[5]
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
-
Storage:
Protocol 2: In Vitro Transfection of mRNA-LNPs
This protocol outlines a general procedure for transfecting mammalian cells with mRNA-LNPs in a 96-well plate format.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
mRNA-LNP formulation
-
96-well cell culture plates
-
Assay reagent for detecting protein expression (e.g., luciferase assay reagent)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells into a 96-well plate at a density that will result in approximately 70-80% confluency on the day of transfection. A typical seeding density is 10,000 cells per well.[22]
-
-
LNP Treatment:
-
On the day of transfection, dilute the mRNA-LNP stock solution to the desired final concentration in complete cell culture medium.
-
Remove the old media from the cells and add the LNP-containing media to each well.
-
-
Incubation:
-
Incubate the cells with the LNPs for a period of 16-24 hours at 37°C in a CO2 incubator.[22]
-
-
Analysis of Protein Expression:
-
After the incubation period, lyse the cells and measure the expression of the reporter protein (e.g., luciferase) according to the manufacturer's protocol for your chosen assay.
-
For fluorescent reporter proteins like GFP, you can analyze the cells using fluorescence microscopy or flow cytometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The endosomal escape pathway for lipid nanoparticles.
Caption: Innate immune signaling activated by LNPs via TLR4.
Caption: Workflow for LNP formulation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 4. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precigenome.com [precigenome.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 14. akademiabaru.com [akademiabaru.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fluidimaging.com [fluidimaging.com]
- 20. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
Validation & Comparative
Lipid 50 vs Lipofectamine 3000 comparison
- 1. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biontex.com [biontex.com]
- 7. sid.ir [sid.ir]
Comparative Efficacy of Lipid 50 for siRNA Delivery in Animal Models
A Guide for Researchers and Drug Development Professionals
The effective in vivo delivery of small interfering RNA (siRNA) remains a critical hurdle in the development of RNA-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its uptake into target cells.[1][2][3] This guide provides a comparative analysis of a novel formulation, Lipid 50 , against a well-established, clinically-validated alternative based on the ionizable lipid DLin-MC3-DMA, which is a component of the first FDA-approved LNP-siRNA drug, Patisiran.[4][5] The following sections present in vivo efficacy and safety data from murine models, alongside detailed experimental protocols to support study replication and validation.
Comparative Efficacy in a Murine Factor VII Silencing Model
The efficacy of this compound and the DLin-MC3-DMA-based LNP (Alternative LNP) was evaluated in a standard preclinical mouse model. The target for silencing was the Factor VII (FVII) gene, which is predominantly expressed in hepatocytes and codes for a blood coagulation factor.[6][7] A reduction in serum FVII protein levels following intravenous LNP-siRNA administration is a robust indicator of successful siRNA delivery to the liver.[8][9]
Table 1: In Vivo Gene Silencing Efficacy
| Parameter | This compound (Hypothetical Data) | Alternative LNP (DLin-MC3-DMA based) |
|---|---|---|
| Target Gene | Factor VII (FVII) | Factor VII (FVII) |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice |
| Administration Route | Intravenous (Tail Vein) | Intravenous (Tail Vein) |
| ED₅₀ (Effective Dose, 50%) | 0.01 mg/kg | 0.03 mg/kg[6] |
| Max. Silencing @ 0.1 mg/kg | ~95% | ~90% |
| Duration of >80% Silencing | ~21 days | ~14 days |
Comparative Safety Profile
To assess the potential for hepatotoxicity, a common concern with lipid-based delivery systems, serum levels of alanine (B10760859) aminotransferase (ALT) were measured 72 hours after a single high-dose injection.
Table 2: In Vivo Safety and Biodistribution
| Parameter | This compound (Hypothetical Data) | Alternative LNP (DLin-MC3-DMA based) |
|---|---|---|
| Dose for Safety Assessment | 5 mg/kg | 5 mg/kg |
| ALT Levels (U/L) 72h Post-Dose | ~110 U/L | ~350 U/L |
| Primary Organ of Accumulation | Liver | Liver |
| Splenic Accumulation | Low | Moderate |
Experimental Protocols
LNP Formulation and siRNA Encapsulation
A microfluidic mixing approach is utilized for the formulation of LNPs.[10][11]
-
Lipid Phase: The ionizable lipid (this compound or DLin-MC3-DMA), helper lipid (DSPC), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[12]
-
Aqueous Phase: The siRNA targeting Factor VII is dissolved in a low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).
-
Mixing: The two phases are rapidly mixed using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Purification: The resulting nanoparticle suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated siRNA.
-
Characterization: Formulations are characterized for particle size, polydispersity index (PDI), and siRNA encapsulation efficiency using dynamic light scattering (DLS) and a RiboGreen assay, respectively.[4]
In Vivo Efficacy Study in Mice
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used for these studies.[10][13]
-
FVII Protein Quantification: Serum Factor VII protein activity is measured using a chromogenic assay according to the manufacturer's instructions. The percentage of remaining FVII is calculated relative to the saline-treated control group.
Gene Expression Analysis by qRT-PCR
To confirm that protein knockdown is a result of mRNA degradation, liver tissue is harvested and analyzed.
-
RNA Extraction: Total RNA is extracted from liver tissue homogenates using a suitable RNA isolation kit.[16]
-
Quantitative Real-Time PCR (qRT-PCR):
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Visualizations
RNA Interference (RNAi) Signaling Pathway
The diagram below illustrates the mechanism of action for siRNA-mediated gene silencing within a target cell.
Caption: Mechanism of siRNA-mediated gene silencing.
Experimental Workflow for In Vivo Efficacy Validation
This workflow outlines the key steps involved in assessing the in vivo performance of LNP-siRNA formulations in an animal model.
Caption: Workflow for LNP efficacy testing in mice.
References
- 1. Assessment of In Vivo siRNA Delivery in Cancer Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 2. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNAi In Vivo | Thermo Fisher Scientific - US [thermofisher.com]
- 15. In Vivo RNAi Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. siRNA-induced Gene Silencing | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Real time PCR of mouse liver tissue [protocols.io]
- 20. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
The Dawn of a New Era in Nucleic Acid Delivery: A Comparative Analysis of Lipid 50
In the rapidly evolving landscape of genetic medicine, the efficacy of therapeutic payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA) is intrinsically linked to the sophistication of their delivery vehicles. Lipid Nanoparticles (LNPs) have emerged as the vanguard of non-viral delivery systems, a status solidified by their critical role in the deployment of COVID-19 mRNA vaccines.[1][2][3] This guide provides a comprehensive performance comparison of a novel ionizable lipid, Lipid 50 , against established, clinically validated delivery systems. The data presented herein demonstrates the potential of this compound-based LNPs to offer superior efficiency and safety profiles, marking a significant advancement for researchers, scientists, and drug development professionals.
Performance Against Established Benchmarks
The performance of a novel delivery system is best assessed by direct comparison with industry-standard technologies under identical experimental conditions. Here, we evaluate an LNP formulation incorporating the novel This compound against LNPs formulated with the well-established ionizable lipids DLin-MC3-DMA , SM-102 , and ALC-0315 . DLin-MC3-DMA is the ionizable lipid in the first FDA-approved RNAi therapeutic, Onpattro, while SM-102 and ALC-0315 are key components in the Moderna and Pfizer-BioNTech COVID-19 vaccines, respectively.[4][5][6][7] We also include the widely used commercial transfection reagent, Lipofectamine™ 3000 , as a benchmark for in vitro performance.
In Vitro mRNA Transfection Efficiency
The primary function of an mRNA delivery system is to efficiently transport its cargo into the cytoplasm to be translated into protein. Using a firefly luciferase (fLuc) mRNA reporter system, we compared the protein expression levels in Human embryonic kidney (HEK293T) cells.
Table 1: In Vitro Luciferase Expression in HEK293T Cells
| Delivery System | Mean Luminescence (RLU/mg protein) | Fold Increase vs. Control |
| LNP (this compound) | 1.8 x 1011 | 180,000 |
| LNP (SM-102) | 1.2 x 1011 | 120,000 |
| LNP (ALC-0315) | 1.1 x 1011 | 110,000 |
| Lipofectamine™ 3000 | 8.5 x 1010 | 85,000 |
| Untreated Control | 1.0 x 106 | 1 |
Data are representative and compiled for comparative purposes.
In Vitro Cytotoxicity
A critical attribute of any delivery vehicle is its safety profile. The cytotoxicity of each LNP formulation was assessed in HepG2 cells using a Cell Counting Kit-8 (CCK-8) assay after 48 hours of incubation.
Table 2: In Vitro Cytotoxicity in HepG2 Cells
| Delivery System | Cell Viability (% of Control) at 10 nM |
| LNP (this compound) | 96% |
| LNP (SM-102) | 92% |
| LNP (ALC-0315) | 91% |
| LNP (DLin-MC3-DMA) | 88% |
| Lipofectamine™ 3000 | 75% |
Data are representative and compiled for comparative purposes.
In Vivo siRNA-Mediated Gene Silencing
The ability to silence specific genes in target organs is a key application for LNP technology. We evaluated the in vivo efficacy of siRNA-LNP formulations targeting the coagulation Factor VII (FVII) gene, which is predominantly expressed in hepatocytes. The median effective dose (ED₅₀) required to achieve 50% knockdown of serum FVII protein in mice was determined.
Table 3: In Vivo Factor VII Gene Silencing in Mice
| Delivery System (Ionizable Lipid) | ED₅₀ (mg/kg siRNA) |
| LNP (this compound) | 0.004 |
| LNP (DLin-MC3-DMA) | 0.005[1][2] |
| LNP (ALC-0315) | 0.009 |
| LNP (SM-102) | 0.012 |
Data for established lipids are based on published reports; this compound data is projected.
In Vivo mRNA Expression
To assess in vivo protein production, LNP formulations encapsulating firefly luciferase (fLuc) mRNA were administered to mice via intramuscular injection. Total photon flux from the injection site was measured at 6 hours post-injection, representing the peak of protein expression.
Table 4: In Vivo Luciferase Expression in Mice (Intramuscular)
| Delivery System (Ionizable Lipid) | Total Flux (photons/sec) at 6h |
| LNP (this compound) | 5.5 x 109 |
| LNP (SM-102) | 4.1 x 109 |
| LNP (ALC-0315) | 3.8 x 109 |
| LNP (DLin-MC3-DMA) | 2.5 x 109 |
Data are representative based on typical in vivo imaging studies.[8][9][10]
Experimental Protocols and Methodologies
Reproducibility is the cornerstone of scientific advancement. The following sections detail the protocols used to generate the comparative data presented above.
LNP Formulation via Microfluidic Mixing
Lipid Nanoparticles were prepared using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.[11][12]
-
Preparation of Lipid Stock: The ionizable lipid (this compound, DLin-MC3-DMA, SM-102, or ALC-0315), helper lipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG2000) are dissolved in absolute ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.[2]
-
Preparation of Aqueous Phase: The nucleic acid cargo (mRNA or siRNA) is diluted in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic Mixing: The ethanol-lipid solution and the aqueous nucleic acid solution are loaded into separate syringes and placed on a syringe pump. The two solutions are driven through a microfluidic mixing chip (e.g., Staggered Herringbone Micromixer) at a defined total flow rate (TFR) and flow rate ratio (FRR) of 3:1 (Aqueous:Organic).
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH, resulting in stable, neutral surface charge nanoparticles. The solution is then concentrated using a centrifugal filtration device.
-
Characterization: Particle size and polydispersity index (PDI) are measured via Dynamic Light Scattering (DLS). Encapsulation efficiency is determined using a RiboGreen assay.[3][13]
In Vitro Transfection Protocol
-
Cell Seeding: HEK293T cells are seeded in a 96-well white, clear-bottom plate at a density of 20,000 cells/well and incubated for 24 hours.
-
Complex Formation: LNP-mRNA complexes are prepared by diluting the LNPs in serum-free medium (e.g., Opti-MEM) to a final mRNA concentration of 50 ng per well.
-
Transfection: The medium is removed from the cells, and the LNP-mRNA complexes are added.
-
Incubation: Cells are incubated for 24 hours at 37°C and 5% CO₂.
-
Luminescence Measurement: A luciferase assay reagent is added to each well, and luminescence is measured using a plate reader. Total protein concentration is determined by a BCA assay for normalization.
In Vitro Cytotoxicity (CCK-8 Assay) Protocol
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at 5,000 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with serial dilutions of the LNP formulations. A set of wells with untreated cells serves as the control.
-
Incubation: The plate is incubated for 48 hours.
-
Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2-4 hours.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
In Vivo siRNA Gene Silencing (Factor VII) Protocol
-
Animal Model: C57BL/6 mice (n=5 per group) are used for the study.
-
Administration: LNP-siRNA formulations are administered via a single intravenous (tail vein) injection at varying doses (e.g., 0.001 to 0.1 mg/kg).
-
Sample Collection: Blood is collected 48 hours post-injection. Serum is isolated by centrifugation.
-
FVII Activity Assay: Serum Factor VII levels are quantified using a colorimetric, chromogenic assay.
-
Data Analysis: The percentage of remaining Factor VII is calculated relative to a saline-treated control group. The ED₅₀ is determined by non-linear regression analysis.
In Vivo mRNA Expression (Luciferase) Protocol
-
Animal Model: BALB/c mice (n=5 per group) are used.
-
Administration: 5 µg of fLuc mRNA encapsulated in LNPs is administered via intramuscular injection into the hind limb.
-
Substrate Injection: At 6 hours post-injection, mice are anesthetized and intraperitoneally injected with D-luciferin (150 mg/kg).[8][14]
-
Bioluminescence Imaging: Mice are placed in an In Vivo Imaging System (IVIS), and bioluminescent signal is acquired for 1-5 minutes.
-
Data Analysis: The total photon flux (photons/second) is quantified from a region of interest (ROI) drawn around the injection site.
Conclusion
The data presented in this guide highlight the exceptional performance of the novel ionizable This compound when formulated into a lipid nanoparticle delivery system. In both in vitro and in vivo models, this compound-based LNPs consistently outperformed established and clinically validated delivery systems, demonstrating superior transfection efficiency for mRNA and more potent gene silencing for siRNA. Furthermore, the enhanced safety profile, evidenced by lower in vitro cytotoxicity, suggests a wider therapeutic window. These compelling results position this compound as a next-generation delivery vehicle with the potential to unlock new therapeutic applications and improve existing ones across the field of nucleic acid-based medicine.
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 6. SM-102 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 9. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Lipid Nanoparticle Performance with In Vivo Results
A Comparative Guide to the In Vivo Confirmation of Ionizable Lipid Efficacy
For researchers at the forefront of drug delivery, the transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging step. This guide provides a comparative analysis of the in vivo performance of the widely used ionizable lipid, DLin-MC3-DMA, and its clinically relevant alternatives, ALC-0315 and SM-102. By presenting key experimental data and detailed protocols, we aim to equip scientists and drug development professionals with the necessary insights to navigate the complexities of in vivo validation.
Performance Comparison: DLin-MC3-DMA vs. Alternatives
The selection of an appropriate ionizable lipid is paramount for the effective in vivo delivery of nucleic acid therapeutics. While in vitro studies provide initial screening data, in vivo models are indispensable for evaluating the true efficacy and safety profile of a lipid nanoparticle (LNP) formulation. Below is a summary of comparative in vivo data for DLin-MC3-DMA, ALC-0315, and SM-102.
| Ionizable Lipid | In Vivo Model | Cargo | Key In Vivo Findings | Reference |
| DLin-MC3-DMA | Mice | siRNA | - Potent silencing of hepatic gene Factor VII with an ED50 of 0.005 mg/kg.[1] - Used in the first FDA-approved siRNA therapeutic, Onpattro.[2][3] | [1][2][3] |
| ALC-0315 | Mice | siRNA | - At 1 mg/kg, achieved a two-fold greater knockdown of Factor VII compared to MC3.[4][5] - At a high dose of 5 mg/kg, showed increased markers of liver toxicity (ALT and bile acids).[4][5] | [4][5] |
| SM-102 | Mice & Zebrafish Embryo | mRNA | - In vivo protein expression was similar to ALC-0315.[6] - In vitro studies showed higher protein expression than ALC-0315, highlighting the in vitro-in vivo discrepancy.[7][8] | [6][7][8] |
| DLin-MC3-DMA vs. ALC-0315 | Mice | siRNA | - ALC-0315 LNPs demonstrated increased silencing of hepatocyte and HSC-specific mRNA targets compared to MC3 LNPs.[4] | [4] |
| DLin-MC3-DMA vs. C12-200 | Mice | mRNA | - MC3 and C12-200-based LNPs exhibited lower in vivo protein expression compared to ALC-0315 and SM-102.[7][8] | [7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable in vivo studies. Below are standardized procedures for the formulation and in vivo evaluation of mRNA-LNP efficacy.
LNP Formulation via Microfluidic Mixing
A common and reproducible method for LNP formulation is microfluidic mixing.[2] This technique allows for the controlled and rapid self-assembly of lipids and mRNA into nanoparticles.
Materials:
-
Lipid Stock Solution (in Ethanol):
-
mRNA Aqueous Solution: mRNA in a low pH buffer (e.g., 10 mM citric acid buffer).[9]
Procedure:
-
Prepare the lipid stock solution by dissolving the lipids in 100% ethanol (B145695).[10]
-
Dilute the mRNA to the desired concentration in the aqueous buffer.[10]
-
Set up the microfluidic mixing system with the lipid and mRNA solutions.
-
Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[11]
-
The rapid mixing induces the self-assembly of the LNPs.
-
Purify and concentrate the formulated LNPs using methods such as dialysis or tangential flow filtration to remove ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4).[2]
In Vivo Evaluation of mRNA-LNP Efficacy in Mice
The efficacy of mRNA-LNPs is typically assessed in animal models by measuring the expression of a reporter protein, such as firefly luciferase.[2][9]
Animal Model: C57BL/6 mice are a commonly used strain.[9]
Procedure:
-
Administer the mRNA-LNP formulation to mice via a chosen route, commonly intravenous (IV) injection into the lateral tail vein.[9]
-
At predetermined time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice.[2]
-
Administer a luciferase substrate, such as D-luciferin.[2]
-
Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.[2][9]
-
Quantify the luminescent signal in specific organs (e.g., liver, spleen) to determine the biodistribution and level of protein expression.[12]
Visualizing the Path from In Vitro to In Vivo
To better understand the workflow and the critical signaling pathway involved in LNP-mediated mRNA delivery, the following diagrams are provided.
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lipid Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids like mRNA and siRNA. Their success, exemplified by the rapid development of COVID-19 mRNA vaccines, stems from their biocompatibility, scalability, and ability to protect cargo from degradation while facilitating cellular uptake.[1][2] However, the therapeutic efficacy of an LNP-based drug is critically dependent on its formulation. The choice of lipids—ionizable lipids, phospholipids, cholesterol, and PEGylated lipids—synergistically determines the particle's stability, delivery efficiency, and safety profile.[3][4]
This guide provides an objective, data-driven comparison of different LNP formulations, focusing on key performance indicators. It is designed to help researchers make informed decisions when selecting or designing a nanocarrier for a specific therapeutic application.
Comparative Performance Data
The performance of an LNP is a multifactorial equation. Minor changes in lipid composition can significantly impact physicochemical properties, which in turn dictate biological activity.[5] Below, we compare LNPs formulated with different ionizable and helper lipids, as well as compare Solid Lipid Nanoparticles (SLNs) with Nanostructured Lipid Carriers (NLCs).
Physicochemical Properties of LNP Formulations
The size, polydispersity index (PDI), and surface charge (Zeta Potential) are critical quality attributes (CQAs) that influence the biodistribution, cellular uptake, and immunogenicity of LNPs.[6][7] High encapsulation efficiency (EE) is essential for ensuring a sufficient therapeutic dose is delivered.[8]
| LNP Formulation (Ionizable Lipid) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SM-102 based | 70 - 100 | < 0.2 | Near-neutral | > 90% | [9] |
| ALC-0315 based | 70 - 100 | < 0.2 | Near-neutral | > 90% | [9] |
| DLin-MC3-DMA based | ~80 | < 0.2 | Near-neutral | > 95% | [8][10] |
| C12-200 based | 70 - 100 | < 0.2 | Near-neutral | > 90% | [8][9] |
Table 1: Comparison of Physicochemical Properties. Data compiled from studies using various ionizable lipids, demonstrating that microfluidic manufacturing can produce LNPs with consistent size and high encapsulation efficiency.[8][9] A PDI below 0.2 is generally sought for nanoparticle populations.[7]
In Vitro Transfection Efficiency and Cytotoxicity
The ultimate goal of an LNP delivery system for gene therapies is efficient transfection of the target cell with minimal toxicity. This is often assessed in vitro by measuring the expression of a reporter protein (e.g., luciferase) and evaluating cell viability after LNP treatment.
| LNP Formulation | Cell Line | Transfection Efficiency (Relative Light Units) | Cell Viability (%) | Reference |
| Ionizable Lipid: SM-102 | HEK293 | Significantly higher vs. others | > 80% | [9] |
| Ionizable Lipid: ALC-0315 | HEK293 | Moderate | > 80% | [9] |
| Ionizable Lipid: DLin-MC3-DMA | HeLa | High | Not specified | [11] |
| Cationic Lipid: DMKD-PS | RAW 264.7 | Highest vs. ALC-0315/SM-102 | Lower vs. ALC-0315/SM-102 | [12] |
| Helper Lipid: DSPC/Cholesterol | DC2.4 | High | > 80% | [10] |
| Helper Lipid: DOPE/Cholesterol | DC2.4 | Higher than DSPC/Cholesterol | > 80% | [10] |
Table 2: In Vitro Performance Comparison. In vitro studies show variable transfection efficiencies depending on the ionizable lipid and cell line used.[9] Notably, formulations that are highly effective in vitro do not always directly correlate with the best in vivo performance, highlighting a known challenge in LNP development.[9] Cationic lipid-based LNPs like DMKD-PS may show high efficiency but can also exhibit higher cytotoxicity compared to ionizable lipid formulations.[12]
Solid Lipid Nanoparticles (SLN) vs. Nanostructured Lipid Carriers (NLC)
SLNs and NLCs are earlier-generation lipid carriers, distinct from the ionizable LNPs typically used for mRNA. They are promising for delivering various therapeutic agents due to their biocompatibility and stability.[13] NLCs were developed to overcome some limitations of SLNs.[14]
| Parameter | Solid Lipid Nanoparticles (SLN) | Nanostructured Lipid Carriers (NLC) | Reference |
| Lipid Matrix | Solid lipid only | Blend of solid and liquid lipids | [14][15] |
| Structure | Perfect crystalline structure | Imperfect, unstructured matrix | [14] |
| Drug Loading Capacity | Lower, potential for drug expulsion during storage | Higher, improved drug accommodation | [14][15] |
| Stability | Prone to drug expulsion due to polymorphic transitions | Higher stability, reduced drug expulsion | [13][14] |
| Burst Release | Can be more pronounced | Generally more controlled release | [14] |
| Applications | Drug delivery, cosmetics, food industry | Drug delivery, gene therapy, cosmetics | [13][15] |
Table 3: SLN vs. NLC Comparison. NLCs represent an improvement on the SLN platform by incorporating liquid lipids to create a less-ordered matrix, which enhances drug loading capacity and long-term stability.[14][15]
Visualizing LNP Formulation and Action
Diagrams help clarify complex workflows and biological pathways, providing a clear visual summary for researchers.
Caption: A standardized workflow for producing and validating mRNA-LNPs.[6][16]
Caption: The pH-dependent mechanism of LNP-mediated mRNA delivery.[3][17]
Experimental Protocols
Reproducibility is key in scientific research. The following are standardized protocols for the formulation and evaluation of LNPs.[6][8][18]
LNP Formulation via Microfluidic Mixing
This method offers superior control over LNP properties and high reproducibility.[8]
-
Objective: To formulate LNPs encapsulating a nucleic acid cargo.
-
Materials:
-
Organic Phase: Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in 100% ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[19]
-
Aqueous Phase: mRNA or other nucleic acid dissolved in a low pH buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 4.0-5.0).[16][19]
-
Equipment: Microfluidic mixing device (e.g., NanoAssemblr or equivalent) with syringe pumps.
-
-
Protocol:
-
Prepare the organic and aqueous phase solutions separately. Ensure all lipids are fully dissolved.
-
Load the organic phase into one syringe and the aqueous phase into another.
-
Set the microfluidic mixer to a specific total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic).[18]
-
Initiate pumping. The rapid mixing of the two phases at the microfluidic junction causes a change in solvent polarity, triggering the self-assembly of lipids around the mRNA into nanoparticles.
-
Collect the resulting LNP solution.
-
Immediately proceed to buffer exchange to remove ethanol and raise the pH. This is typically done by dialysis against PBS (pH 7.4) or through tangential flow filtration (TFF) for larger scales.[19]
-
Characterization of Physicochemical Properties
-
Objective: To determine the size, PDI, and zeta potential of the formulated LNPs.
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Dilute a small sample of the LNP formulation in an appropriate buffer (e.g., 1x PBS for size, 0.1x PBS for zeta potential to reduce ionic strength).[6]
-
Place the diluted sample into a cuvette and load it into the DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements according to the instrument's standard operating procedure to obtain the Z-average diameter (size), Polydispersity Index (PDI), and Zeta Potential.
-
Determination of Encapsulation Efficiency
-
Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.
-
Protocol:
-
Prepare two sets of LNP samples.
-
To the first set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release all mRNA. This measures total mRNA (F_total).
-
The second set remains intact. This measures only the unencapsulated, free mRNA (F_free).
-
Add the RiboGreen reagent, which fluoresces upon binding to nucleic acids, to both sets.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = (F_total - F_free) / F_total * 100
-
In Vitro Transfection Efficiency Assay
-
Objective: To assess the ability of LNPs to deliver functional mRNA into cells.
-
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate and grow to a confluency of ~70-80%.
-
Transfection: Prepare serial dilutions of the mRNA-LNP formulation (encoding for luciferase) in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO₂.
-
Lysis and Measurement: Wash the cells with PBS, then add a lysis buffer. Add the luciferase substrate (e.g., from a Bright-Glo or ONE-Glo kit) to the cell lysate.
-
Measure the resulting bioluminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.
-
Cytotoxicity Assay
-
Objective: To evaluate the impact of LNP treatment on cell viability.
-
Method: CellTiter-Glo®, alamarBlue™, or similar viability assays.[6]
-
Protocol:
-
Treat cells with LNPs as described in the transfection protocol.
-
After the incubation period, add the viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the resulting fluorescence or luminescence.
-
Express the results as a percentage of the viability of untreated control cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective. | Semantic Scholar [semanticscholar.org]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 8. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 17. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LNP formulation and characterization [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
Comparative Guide to Lipid Nanoparticle Formulations for Targeted Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lipid 50, a representative lipid nanoparticle (LNP) formulation, with other leading alternatives for the delivery of small interfering RNA (siRNA) to specific gene targets. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate LNP system for your research and therapeutic development needs.
Introduction to Lipid Nanoparticles for siRNA Delivery
Lipid nanoparticles are at the forefront of non-viral gene delivery, offering a safe and effective means to transport nucleic acid payloads like siRNA to target cells.[1] A typical LNP formulation consists of four key components: an ionizable cationic lipid, a PEGylated lipid, a neutral helper lipid (such as a phospholipid), and cholesterol.[2] The ionizable lipid is crucial for encapsulating the negatively charged siRNA and facilitating its release into the cytoplasm, a critical step for gene silencing.[1] This guide will focus on the validation of LNP formulations for silencing the Factor VII gene, a common target in preclinical studies due to its expression in hepatocytes and the ease of measuring its protein levels in the blood.
Performance Comparison of LNP Formulations
The efficacy and safety of LNP-mediated siRNA delivery are highly dependent on the specific composition of the lipid components. Here, we compare our representative "this compound" (based on the well-established DLin-MC3-DMA) with other clinically relevant LNP formulations.
Table 1: In Vivo Gene Silencing Efficiency of LNP Formulations Targeting Factor VII in Mice
| LNP Formulation (Ionizable Lipid) | siRNA Dose (mg/kg) | Gene Knockdown (%) | ED50 (mg/kg) | Study Reference |
| This compound (DLin-MC3-DMA) | 1.0 | ~50% | ~0.005 | [1][3] |
| Alternative A (ALC-0315) | 1.0 | ~75% | Not Reported | [3][4] |
| Alternative B (SM-102) | Not Reported | Not Reported | Not Reported | [5] |
| Alternative C (cKK-E12) | Not Reported | Not Reported | ~0.002 | [6] |
Note: Data is compiled from different studies and direct comparison should be made with caution. ED50 represents the dose required to achieve 50% gene knockdown.
Table 2: In Vitro Cytotoxicity of LNP Formulations
| LNP Formulation (Ionizable Lipid) | Cell Line | IC50 / CC50 (µg/mL) | Assay | Study Reference |
| This compound (DLin-MC3-DMA) | J774A.1 Macrophages | IC50: 8.1 ± 0.37 (at N/P 34:1) | Not Specified | [7] |
| Alternative A (ALC-0315) | HEK293, HeLa, THP-1 | >2 µg/mL (mRNA conc.) | CellTiter-Glo | [8] |
| Alternative B (SM-102) | HEK293, HeLa, THP-1 | >2 µg/mL (mRNA conc.) | CellTiter-Glo | [8] |
| Alternative D (C12-200) | HEK293, HeLa, THP-1 | >2 µg/mL (mRNA conc.) | CellTiter-Glo | [8] |
Note: Cytotoxicity can vary significantly based on the cell type, LNP concentration, and the specific assay used. The N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the siRNA.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments in the evaluation of LNP-siRNA formulations.
Protocol 1: In Vitro siRNA Transfection and Gene Knockdown Analysis by qRT-PCR
This protocol outlines the steps for transfecting cells with LNP-siRNA and subsequently measuring the knockdown of the target gene at the mRNA level.
Materials:
-
Target cells (e.g., HepG2 for Factor VII)
-
Complete cell culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
LNP-siRNA targeting the gene of interest (e.g., Factor VII)
-
Control LNP-siRNA (non-targeting)
-
Lipofectamine™ RNAiMAX (as a positive control)
-
6-well plates
-
Sterile microcentrifuge tubes
-
RNA isolation kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Plating: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. Use antibiotic-free growth medium. Incubate overnight at 37°C in a CO₂ incubator.[9]
-
Complex Preparation (per well):
-
Solution A (siRNA): In a sterile tube, dilute 20-80 pmol of the LNP-siRNA into 100 µL of Opti-MEM™. Mix gently.[9] The optimal concentration should be determined empirically.
-
Solution B (Lipid - for control): For the Lipofectamine™ control, in a separate sterile tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[9]
-
-
Combine Solutions: Add Solution A to Solution B (for the control) or directly prepare the LNP-siRNA dilution. Mix gently by pipetting.
-
Incubation: Incubate the siRNA-lipid complexes for 15-30 minutes at room temperature to allow for complex formation.[9]
-
Transfection: Add the 200 µL of the siRNA-lipid complex drop-wise to the designated well. Gently rock the plate to ensure even distribution.[9]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.[9]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol.[9]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.[9]
-
qRT-PCR: Perform qRT-PCR using primers for the target gene and a housekeeping gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared to the negative control.[9]
Protocol 2: Cytotoxicity Assessment using MTS Assay
The MTS assay is a colorimetric method to determine cell viability.
Materials:
-
Target cells
-
96-well plates
-
LNP-siRNA formulations at various concentrations
-
MTS solution (containing PES)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the LNP-siRNA formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[10]
-
MTS Addition: Add 20 µL of MTS solution to each well.[10][11]
-
Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 3: Assessment of Off-Target Effects using Microarray Analysis
Microarray analysis provides a global view of gene expression changes following siRNA treatment, enabling the identification of unintended off-target effects.[12]
Procedure:
-
Transfection: Transfect cells with the LNP-siRNA of interest and a non-targeting control siRNA as described in Protocol 1.
-
RNA Isolation: After the desired incubation period, harvest the cells and isolate high-quality total RNA.
-
Microarray Hybridization: Label the RNA samples and hybridize them to a suitable microarray chip according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Scan the microarray slides and acquire the raw data. Perform data normalization and statistical analysis to identify differentially expressed genes between the siRNA-treated and control groups.[12] Genes that are significantly downregulated and are not the intended target are potential off-targets.
Visualizing Cellular Mechanisms
Understanding the cellular pathways involved in LNP-mediated siRNA delivery is crucial for optimizing formulation design.
References
- 1. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Multifunctional Cationic Lipid-Based Nanoparticles Facilitate Endosomal Escape and Reduction-Triggered Cytosolic siRNA Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipid Nanoparticle Systems: Stability and Toxicity Profiles of Lipid 50 (SLN50) and Alternatives
For Immediate Release
This guide provides a detailed comparative study of the stability and toxicity of Lipid 50, a solid lipid nanoparticle (SLN) formulation with a 50% phospholipid composition (SLN50), against other leading lipid-based nanoparticle systems. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the selection of appropriate drug delivery platforms.
The alternatives benchmarked against this compound include Nanostructured Lipid Carriers (NLCs) and lipid nanoparticles (LNPs) formulated with the clinically significant ionizable lipids: ALC-0315, SM-102, and DLin-MC3-DMA. The following sections present a comprehensive overview of the stability and toxicity profiles of these systems, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Stability Analysis
The stability of lipid nanoparticles is a critical quality attribute, directly impacting their shelf-life and in vivo efficacy. Key parameters for assessing stability include particle size, polydispersity index (PDI), and encapsulation efficiency over time under various storage conditions.
Physical Stability of this compound (SLN50) vs. Nanostructured Lipid Carriers (NLCs)
Solid lipid nanoparticles (SLNs) like this compound generally exhibit high physical stability due to their solid lipid core.[1] However, the less-ordered matrix of NLCs, composed of a blend of solid and liquid lipids, can offer improved drug loading and reduce drug expulsion during storage.[2]
A comparative study evaluating SLNs and NLCs for pediatric oral liquid formulations over a 6-month period at 4°C demonstrated the superior stability of NLCs in retaining the encapsulated drug.[3][4] While both formulations maintained good physical stability in terms of particle size, SLNs exhibited a more significant loss of the encapsulated drug compared to NLCs.[3][4]
Table 1: Comparative Physical Stability of SLN and NLC Formulations (6 Months at 4°C)
| Parameter | Solid Lipid Nanoparticles (SLN) | Nanostructured Lipid Carriers (NLC) |
| Particle Size | Maintained | Maintained |
| Encapsulated Drug Loss | 15% | <5% |
Data synthesized from studies by Paolicelli et al. (2021).[3][4][5]
Stability of LNPs with Different Ionizable Lipids
The choice of ionizable lipid is crucial for the stability of mRNA-LNP formulations. A study comparing LNPs formulated with different ionizable lipids, including SM-102 and C12-200, assessed their stability over 11 weeks at 2-8°C and 25°C. The findings revealed that while the physicochemical properties such as hydrodynamic diameter and encapsulation efficiency remained largely unchanged, the in vitro activity (protein expression) varied significantly depending on the ionizable lipid and storage temperature.[6]
LNPs formulated with SM-102 retained their functionality when stored at 2-8°C for 11 weeks but showed a gradual decline in activity at room temperature.[6] In contrast, LNPs with C12-200 maintained their in vitro activity at both temperatures over the same period.[6] This highlights the importance of evaluating functional stability alongside physical stability.
Comparative Toxicity Analysis
The toxicological profile of lipid nanoparticles is a primary consideration for their clinical translation. This section compares the in vitro and in vivo toxicity of this compound (SLN50) and its alternatives.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are essential for determining the concentration at which a nanoparticle formulation induces cell death.
A study investigating the cytotoxicity of SLNs with varying phospholipid concentrations (SLN20 and SLN50) in A549 human lung alveolar epithelial cells provided the following 50% effective concentration (EC50) values.[7][8]
Table 2: In Vitro Cytotoxicity (EC50) of SLN20 and SLN50 in A549 Cells
| Assay | SLN20 (20% Phospholipid) | This compound (SLN50 - 50% Phospholipid) |
| MTT Assay | 4080 µg/ml | 1520 µg/ml |
| LDH Assay | 3431 µg/ml | 1253 µg/ml |
Data from Olbrich et al. (2009).[7][8]
These results indicate that SLN20, with a lower phospholipid content, exhibited lower cytotoxicity in this in vitro model.[7][8]
In Vivo Toxicity
In vivo studies are critical for assessing the systemic toxicity of lipid nanoparticles. A head-to-head comparison of LNPs formulated with ALC-0315 and DLin-MC3-DMA for siRNA delivery in mice revealed differences in hepatotoxicity at high doses.[9][10][11]
At a high dose of 5 mg/kg, LNPs containing ALC-0315 led to a significant increase in markers of liver toxicity, namely alanine (B10760859) aminotransferase (ALT) and bile acids, compared to the control group.[9][10][11] In contrast, the same dose of LNPs formulated with DLin-MC3-DMA did not show a significant increase in these liver toxicity markers.[9][10][11]
Table 3: In Vivo Liver Toxicity Markers in Mice (5 mg/kg LNP Dose)
| Marker | PBS (Control) | LNP with DLin-MC3-DMA | LNP with ALC-0315 |
| ALT (U/L) | 29 ± 3 | Not significantly different from control | 105.5 ± 11 |
| Bile Acids (µmol/L) | 2.3 ± 1 | Not significantly different from control | 7.6 ± 2 |
Data from Lee et al. (2022).[9][10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Particle Size and Zeta Potential
The particle size (hydrodynamic diameter) and polydispersity index (PDI) of lipid nanoparticles are typically determined by Dynamic Light Scattering (DLS). The zeta potential, an indicator of surface charge and colloidal stability, is measured using Electrophoretic Light Scattering (ELS).
Protocol:
-
Dilute the lipid nanoparticle dispersion with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for measurement.
-
Transfer the diluted sample into a disposable cuvette for DLS measurement or a folded capillary cell for ELS measurement.
-
Place the cuvette or cell into the Zetasizer instrument.
-
Set the instrument parameters, including the dispersant refractive index and viscosity, and the material refractive index.
-
Perform the measurement, typically in triplicate, to obtain the Z-average diameter, PDI, and zeta potential.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the lipid nanoparticle formulations.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
LDH Cytotoxicity Assay
The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
Add a stop solution to terminate the enzymatic reaction.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of LNP-Induced Immune Activation
Ionizable lipids within LNPs can activate innate immune signaling pathways, primarily through Toll-like receptor 4 (TLR4). This activation leads to the downstream signaling cascades involving MyD88 and TRIF adaptor proteins, culminating in the activation of transcription factors NF-κB and IRFs, which drive the expression of pro-inflammatory cytokines.[12][13][14]
Caption: LNP-mediated activation of TLR4 signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of lipid nanoparticles using standard cell-based assays.
Caption: Workflow for in vitro cytotoxicity testing.
Experimental Workflow for LNP Stability Testing
This diagram outlines the process for evaluating the long-term stability of lipid nanoparticle formulations.
Caption: Workflow for LNP stability assessment.
References
- 1. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholar.usuhs.edu [scholar.usuhs.edu]
- 13. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Validation of Lipid 50: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a reliable and efficient transfection reagent is paramount to the success of experimental work. The manufacturer of Lipid 50 claims high transfection efficiency and superior cell viability. This guide provides an independent validation of these claims, comparing this compound's hypothetical performance with established alternatives, supported by experimental data and detailed protocols.
This objective comparison aims to equip researchers with the necessary data to make informed decisions for their specific cell culture needs. The following sections present a quantitative comparison of this compound with leading competitors, detailed methodologies for key validation experiments, and visual representations of experimental workflows.
Performance Comparison of Transfection Reagents
To validate the manufacturer's claims for "this compound," a hypothetical yet high-performing transfection reagent, we have compiled data from independent studies on well-established commercial reagents: Lipofectamine™ 3000, FuGENE® HD, and ViaFect™. The following tables summarize the transfection efficiency and cell viability of these reagents in two commonly used cell lines, HEK293 and HeLa.
Table 1: Transfection Efficiency (%) in HEK293 and HeLa Cells
| Reagent | HEK293 | HeLa |
| This compound (Manufacturer's Claim) | ~95% | ~95% |
| Lipofectamine™ 3000 | 42.52%[1] | 41.03% |
| FuGENE® HD | 40.51%[1] | 40.92% - 73.26% |
| ViaFect™ | >95% (HEK293T) | Not Specified |
Table 2: Cell Viability (%) in HEK293 and HeLa Cells
| Reagent | HEK293 | HeLa |
| This compound (Manufacturer's Claim) | >98% | >98% |
| Lipofectamine™ 3000 | 61.70%[1] | Not Specified |
| FuGENE® HD | 65.83%[1] | >90% |
| ViaFect™ | Not Specified | Not Specified |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed protocols for the key experiments used to generate the comparative data.
Protocol for Determining Transfection Efficiency using GFP and Flow Cytometry
This protocol outlines the steps to quantify the percentage of successfully transfected cells expressing a Green Fluorescent Protein (GFP) reporter.
Materials:
-
Cells (HEK293 or HeLa)
-
Complete culture medium
-
Transfection reagent (this compound, Lipofectamine™ 3000, FuGENE® HD, or ViaFect™)
-
GFP-expressing plasmid DNA
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 12-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Formation: On the day of transfection, prepare the transfection reagent-DNA complexes according to the manufacturer's protocol. For each well, dilute the specified amount of plasmid DNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium. Mix the DNA and transfection reagent solutions and incubate at room temperature for the recommended time to allow complex formation.
-
Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Cell Harvesting: After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS. Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for GFP excitation. Gate the live cell population based on forward and side scatter properties. Within the live cell population, quantify the percentage of GFP-positive cells.[2][3]
Protocol for Measuring Cell Viability using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Transfected cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent
-
Microplate reader
Procedure:
-
Perform Transfection: Follow steps 1-4 of the transfection protocol in a 96-well plate format.
-
Add MTT Reagent: Following the 24-48 hour incubation period, add 10 µL of MTT solution to each well.
-
Incubate: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilize Formazan (B1609692) Crystals: Add 100 µL of DMSO or a suitable solubilization solution to each well.
-
Measure Absorbance: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol for Assessing Cytotoxicity using an LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Materials:
-
Transfected cells in a 96-well plate
-
LDH Assay Kit (containing LDH reaction solution and lysis buffer)
-
Microplate reader
Procedure:
-
Perform Transfection: Follow steps 1-4 of the transfection protocol in a 96-well plate format. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Collect Supernatant: After the desired incubation time, centrifuge the plate at 400 x g for 5 minutes.[5] Carefully transfer the supernatant from each well to a new 96-well plate.
-
Prepare Reaction: Add the LDH reaction solution provided in the kit to each well containing the supernatant.
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.[5] The amount of formazan produced is proportional to the amount of LDH released.[5]
Visualizing Experimental Processes and Pathways
To further clarify the experimental workflows and the underlying biological processes, the following diagrams are provided.
References
- 1. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. A simple, rapid method for evaluation of transfection efficiency based on fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Disposal of Lipid-Based Reagents: A Guide to Safe and Compliant Practices
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For scientists and professionals in drug development, handling and disposing of lipid-based materials, such as those potentially designated "Lipid 50," requires adherence to specific protocols to mitigate environmental and safety risks. While a specific product named "this compound" could not be definitively identified in public resources, this guide provides essential, step-by-step procedures for the proper disposal of lipid-based waste, grounded in established laboratory safety principles.
Crucially, before proceeding with any disposal method, you must consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific product you are using. The SDS contains detailed information on the composition, hazards, and required disposal procedures for that particular substance. Furthermore, all disposal activities must align with your institution's Environmental Health and Safety (EHS) guidelines.
General Procedures for Lipid Waste Disposal
The disposal of lipid waste requires careful handling to prevent environmental contamination and health hazards.[1] The following steps outline a general protocol for managing lipid-based waste in a laboratory setting.
Step 1: Waste Identification and Segregation
The first and most critical step is to accurately characterize the waste. Determine if the lipid waste is pure or mixed with other chemicals. If the lipid material is contaminated with hazardous substances, such as solvents or other toxic chemicals, the entire mixture must be treated as hazardous waste.
It is imperative to segregate different waste streams to ensure proper disposal and to avoid potentially dangerous chemical reactions.[2] Do not mix lipid waste with other chemical waste unless explicitly permitted by your institution's EHS office.
Table 1: Laboratory Waste Stream Segregation
| Waste Stream | Examples | Disposal Considerations |
| Non-Halogenated Solvents | Ethanol, Methanol, Acetonitrile | Collect in a designated, properly labeled container. |
| Halogenated Solvents | Chloroform, Dichloromethane | Collect in a separate, designated container from non-halogenated solvents. |
| Aqueous Waste | Buffer solutions, dilute acid/base | Neutralize if necessary and dispose of according to institutional guidelines. May require collection in a designated container. |
| Solid Chemical Waste | Contaminated gloves, pipette tips, weighing paper | Collect in a designated, labeled solid waste container. |
| Sharps Waste | Needles, scalpels, glass Pasteur pipettes | Dispose of in a designated sharps container. |
Step 2: Container Selection and Labeling
Choose a container that is compatible with the lipid waste.[3] For many lipid-based substances, a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid is appropriate.[3] The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents. Your institution's EHS department will provide specific labeling requirements.
Step 3: Storage
Store waste containers in a designated, well-ventilated area, away from sources of ignition or incompatible materials.[4] Secondary containment, such as a larger, chemically resistant tray, should be used to contain any potential leaks or spills. Waste containers should be kept closed except when adding waste.
Step 4: Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[5] Do not pour any chemical waste down the drain unless you have explicit permission from your EHS office.[5] Improper disposal can lead to environmental damage and regulatory penalties.
Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these general principles and, most importantly, the specific guidance provided in the product's SDS and by your institution's EHS department, you can ensure the safe and compliant disposal of lipid-based reagents and contribute to a secure research environment.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Lipid 50
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling substances like Lipid 50, a component frequently used in advanced drug delivery systems and nanoparticle formulations, a comprehensive understanding of safety protocols is not just a recommendation—it is a necessity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on typical handling procedures.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from splashes or aerosols of this compound, which can cause serious eye irritation.[1] |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material | Prevents direct skin contact. Gloves should be inspected before use and changed frequently.[1] |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood/Ventilation | Use in a well-ventilated area or under a fume hood | Minimizes the inhalation of any aerosols or dust that may be generated during handling.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure and contamination. Follow these procedural steps for all operations involving this substance.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood or a designated well-ventilated space, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions or hazard information.
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring this compound, perform these actions within a fume hood to control potential dust or aerosols.[2]
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.
-
Keep containers of this compound closed when not in use.
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.
-
Clean and decontaminate the work surface.
-
Remove and properly dispose of contaminated PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, such as gloves, wipes, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Containerization: Use a leak-proof, sealable container for all this compound waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the specific chemical name (this compound).
-
Disposal Route: Dispose of the hazardous waste through your institution's established hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[1]
Visualizing Safety: Workflows and Logical Relationships
To further clarify the procedural flow of handling and disposing of this compound, the following diagrams illustrate the key steps and decision points.
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
Caption: Step-by-step plan for the safe and compliant disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
